molecular formula C8H10N4 B033233 6-(Aminomethyl)-1H-indazol-3-amine CAS No. 368426-75-9

6-(Aminomethyl)-1H-indazol-3-amine

Cat. No.: B033233
CAS No.: 368426-75-9
M. Wt: 162.19 g/mol
InChI Key: WVCSMKWWSLUJBY-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-1H-indazol-3-amine is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This bifunctional indazole derivative features both a 3-amino group on the heterocyclic core and a primary aminomethyl group at the 6-position, making it a versatile scaffold for the synthesis of more complex molecules. Its primary research value lies in its role as a key intermediate for the development of kinase inhibitors, particularly those targeting receptor tyrosine kinases and serine/threonine kinases implicated in oncogenic signaling pathways. The molecule's structure allows researchers to functionalize it at two distinct sites, enabling the creation of targeted compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. It is frequently explored in the design of potential therapeutic agents for cancer, inflammatory diseases, and central nervous system disorders. Researchers utilize this compound to probe biological mechanisms and develop novel chemical probes, leveraging its capacity to interact with critical enzymatic active sites. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-(aminomethyl)-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c9-4-5-1-2-6-7(3-5)11-12-8(6)10/h1-3H,4,9H2,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVCSMKWWSLUJBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 6-(Aminomethyl)-1H-indazol-3-amine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] This bicyclic heterocycle, a bioisostere of indole, is featured in numerous clinically approved drugs and investigational agents, demonstrating diverse pharmacological activities including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide focuses on a specific, highly functionalized derivative: 6-(Aminomethyl)-1H-indazol-3-amine.

With primary amine functionalities at both the 3- and 6-positions (via a methylene linker), this molecule presents a versatile platform for synthetic elaboration. It serves as a critical building block for constructing complex molecules, particularly in the realm of targeted therapeutics like kinase inhibitors.[2][3] This document provides an in-depth exploration of its chemical structure, physicochemical properties, spectroscopic signature, synthetic considerations, and applications, tailored for researchers and professionals in drug discovery and development.

Chemical Identity and Molecular Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. This compound is known by several synonyms, and its core structure is the thermodynamically stable 1H-indazole tautomer.

  • Primary Name : this compound

  • Synonyms : (6-Aminomethyl-1H-indazol-3-yl)amine, 3-Amino-1H-indazole-6-methanamine[4]

  • CAS Number : 368426-75-9[4]

  • Molecular Formula : C₈H₁₀N₄[4]

  • Molecular Weight : 162.19 g/mol [4]

Molecular Structure Diagram

The structure features a bicyclic indazole core with an amino group directly attached at the C3 position and an aminomethyl group at the C6 position.

Caption: 2D structure of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in both chemical reactions and biological systems. While extensive experimental data for this specific molecule is not widely published, we can summarize known and predicted values. The dihydrochloride salt is often used to improve solubility and handling.[5][6]

PropertyValueSource / Comment
Molecular Weight 162.19 g/mol [4]
Molecular Formula C₈H₁₀N₄[4]
Physical Appearance Solid (predicted)Based on similar compounds.
Melting Point Not availableData not found in searches.
Boiling Point 352.1 °C at 760 mmHg (for isomer)Predicted for (1H-indazol-6-yl)methanamine.[7]
Density 1.278 g/cm³ (for isomer)Predicted for (1H-indazol-6-yl)methanamine.[7]
pKa 14.27 ± 0.40 (for isomer)Predicted for (1H-indazol-6-yl)methanamine.[7]
Solubility Not availableExpected to be soluble in polar organic solvents like DMSO and methanol.
Storage Temperature 2–8 °C, under inert gasRecommended for the related (1H-indazol-6-yl)methanamine.[7]

Spectroscopic Profile and Characterization

Structural elucidation relies on a combination of spectroscopic techniques. Below are the expected spectral characteristics for this compound and a general protocol for its characterization.

Predicted Spectroscopic Data
  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for each type of proton. The use of a solvent like DMSO-d₆ is crucial as it allows for the observation of exchangeable N-H protons from the amines and the indazole ring.

    • ~11.0-12.0 ppm : A broad singlet corresponding to the N1-H proton of the indazole ring.

    • ~7.0-7.5 ppm : Signals in the aromatic region corresponding to the three protons on the benzene ring (H4, H5, H7). Their specific shifts and coupling patterns will depend on the electronic effects of the substituents.

    • ~5.0-6.0 ppm : A broad singlet for the two protons of the C3-NH₂ group.

    • ~3.8-4.0 ppm : A singlet for the two protons of the benzylic -CH₂- group.[8][9]

    • ~2.0-3.0 ppm : A broad signal for the two protons of the -CH₂-NH₂ group, which may exchange with D₂O.[8]

  • ¹³C NMR Spectroscopy : The carbon spectrum will reflect the different carbon environments within the molecule.

    • ~150-160 ppm : C3 (attached to the amino group).

    • ~135-145 ppm : Quaternary carbons of the indazole ring (C3a, C7a).

    • ~110-130 ppm : Aromatic CH carbons (C4, C5, C7) and the substituted C6.

    • ~45 ppm : The benzylic -CH₂- carbon.

  • Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups present.[9][10]

    • 3200-3500 cm⁻¹ : A broad region with multiple peaks corresponding to N-H stretching vibrations from the indazole N-H, the primary aromatic amine (C3-NH₂), and the primary aliphatic amine (-CH₂-NH₂). Primary amines typically show two bands (symmetric and asymmetric stretches).[9]

    • ~3000-3100 cm⁻¹ : C-H stretching for the aromatic ring.

    • ~2850-2950 cm⁻¹ : C-H stretching for the aliphatic -CH₂- group.

    • ~1600-1650 cm⁻¹ : N-H scissoring (bending) vibrations of the primary amine groups.

    • ~1450-1580 cm⁻¹ : C=C stretching vibrations within the aromatic and heterocyclic rings.

    • ~1250-1350 cm⁻¹ : C-N stretching vibrations.

  • Mass Spectrometry (MS) :

    • Molecular Ion (M⁺) : An exact mass measurement via High-Resolution Mass Spectrometry (HRMS) should yield a value corresponding to the molecular formula C₈H₁₀N₄ (Calculated: 162.0905).

    • Fragmentation : Key fragmentation pathways would likely involve the loss of the aminomethyl group or cleavage of the indazole ring.

Experimental Protocol: Spectroscopic Characterization Workflow

This protocol provides a self-validating system where results from each technique corroborate the others to confirm the structure and purity of the compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_val Structural Validation Sample Synthesized Compound (approx. 5-10 mg) Dissolve Dissolve in 0.6 mL Deuterated Solvent (e.g., DMSO-d6) Sample->Dissolve Acquire_IR FT-IR (ATR) (4000-400 cm⁻¹, 16-32 scans) Sample->Acquire_IR Acquire_MS HRMS (ESI+) (m/z 50-500) Sample->Acquire_MS NMR_Tube Transfer to 5mm NMR Tube Dissolve->NMR_Tube Acquire_H1 ¹H NMR (zg30, 16-64 scans) NMR_Tube->Acquire_H1 Acquire_C13 ¹³C NMR (zgpg30, >=1024 scans) NMR_Tube->Acquire_C13 Process_NMR Fourier Transform, Phase & Baseline Correction Acquire_H1->Process_NMR Acquire_C13->Process_NMR Analyze_IR Identify Functional Group Vibrational Frequencies Acquire_IR->Analyze_IR Analyze_MS Determine Exact Mass & Fragmentation Pattern Acquire_MS->Analyze_MS Integrate_NMR Integrate Peaks & Assign Chemical Shifts Process_NMR->Integrate_NMR Validation Correlate All Spectral Data Integrate_NMR->Validation Analyze_IR->Validation Analyze_MS->Validation Conclusion Confirm Structure & Purity of C₈H₁₀N₄ Validation->Conclusion

Caption: Workflow for the comprehensive spectroscopic characterization of the title compound.

Synthesis and Reactivity

While a specific, published synthesis for this compound was not identified in the search, a plausible synthetic route can be designed based on established methodologies for constructing substituted indazoles.

Plausible Synthetic Pathway

A common strategy for synthesizing 3-aminoindazoles involves the cyclization of an appropriately substituted 2-cyanophenylhydrazine or the reduction of a nitro group followed by cyclization. A potential route starting from a commercially available material like 4-methyl-2-nitrobenzonitrile is outlined below. The causality behind these steps lies in the sequential introduction and modification of functional groups to build the final structure.

Synthesis_Pathway Start 4-Methyl-2-nitrobenzonitrile Step1 Radical Bromination (NBS, AIBN) Start->Step1 Intermediate1 4-(Bromomethyl)-2-nitrobenzonitrile Step1->Intermediate1 Step2 Nucleophilic Substitution (e.g., Phthalimide, then Hydrazine) Intermediate1->Step2 Intermediate2 4-(Aminomethyl)-2-nitrobenzonitrile Step2->Intermediate2 Step3 Nitro Group Reduction (e.g., SnCl₂, HCl or H₂, Pd/C) Intermediate2->Step3 Intermediate3 2-Amino-4-(aminomethyl)benzonitrile Step3->Intermediate3 Step4 Diazotization & Cyclization (NaNO₂, HCl) Intermediate3->Step4 Product This compound Step4->Product

Caption: A plausible synthetic pathway for this compound.

Reactivity Profile

The molecule's reactivity is governed by its three key functional groups:

  • 3-Amino Group : This aromatic amine is a key nucleophile. It is crucial for forming amide or urea linkages, which are common in kinase inhibitors for interacting with the hinge region of the enzyme.[3][11]

  • 6-Aminomethyl Group : This primary aliphatic amine is more basic and a stronger nucleophile than the 3-amino group. It provides a handle for attaching solubilizing groups or vectors for conjugation without disrupting the core pharmacophore at the C3 position.

  • Indazole Ring : The N1-H is weakly acidic and can be alkylated or arylated to modulate properties like solubility and cell permeability. The benzene portion of the ring can undergo electrophilic aromatic substitution, although the existing substituents will direct the position of new groups.

Applications in Drug Discovery

The 1H-indazole-3-amine scaffold is a highly validated pharmacophore in oncology and other therapeutic areas.[2][3][11] Its derivatives are known to target various protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.

  • Kinase Inhibition : The 1H-indazole-3-amine structure acts as an effective "hinge-binding" fragment, forming key hydrogen bonds with the backbone of the kinase hinge region.[3][11] Derivatives have shown potent inhibitory activity against targets like Fibroblast Growth Factor Receptors (FGFR), Bcr-Abl, and Anaplastic Lymphoma Kinase (ALK).[2]

  • Anticancer Agents : By inhibiting kinases, these compounds can block signaling pathways that drive tumor growth, proliferation, and survival. Several indazole-based drugs, such as Entrectinib and Niraparib, are approved for cancer treatment.[2] Studies have shown that novel 1H-indazole-3-amine derivatives exhibit significant antiproliferative activity against various cancer cell lines, including chronic myeloid leukemia (K562) and lung cancer (A549).[3][12]

  • Scaffold for Library Synthesis : The dual amine functionality of this compound makes it an ideal starting point for creating diverse chemical libraries using combinatorial chemistry, enabling the exploration of structure-activity relationships (SAR) for various biological targets.

Applications Core 6-(Aminomethyl)- 1H-indazol-3-amine FG1 3-Amino Group (Hinge Binding) Core->FG1 enables FG2 6-Aminomethyl Group (SAR/Solubility) Core->FG2 provides Target Protein Kinases (e.g., FGFR, ALK, Bcr-Abl) FG1->Target interacts with Effect Inhibition of Cell Signaling Pathways Target->Effect leads to Outcome Anticancer Activity (Apoptosis, Cell Cycle Arrest) Effect->Outcome results in

Caption: Role of the title compound as a scaffold in developing kinase inhibitors.

Safety and Handling

  • Hazard Classification :

    • Harmful if swallowed (Acute toxicity, Oral, Category 4).[13]

    • Causes skin irritation (Category 2).[13]

    • Causes serious eye irritation (Category 2).[13]

    • May cause respiratory irritation.[13][14]

  • Precautionary Measures :

    • Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[14] Ensure eyewash stations and safety showers are readily accessible.[13]

    • Personal Protective Equipment (PPE) : Wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[14]

    • Handling : Avoid breathing dust.[14] Do not get in eyes, on skin, or on clothing.[13] Wash hands thoroughly after handling.[14]

    • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Recommended storage is often under an inert atmosphere at 2-8 °C.[7]

  • First Aid :

    • If Swallowed : Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[14]

    • If on Skin : Wash with plenty of soap and water.[14]

    • If Inhaled : Remove person to fresh air and keep comfortable for breathing.[13][14]

    • If in Eyes : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13][14]

Conclusion

This compound is a strategically important molecule in medicinal chemistry. Its well-defined structure, featuring a validated indazole pharmacophore and two distinct amine functionalities, makes it a powerful building block for the synthesis of targeted therapeutics. A thorough understanding of its chemical properties, spectroscopic signature, and reactivity is essential for its effective use in drug discovery programs. While possessing hazards common to many amine-containing reagents, it can be handled safely by adhering to standard laboratory protocols. The continued exploration of derivatives from this scaffold holds significant promise for the development of novel and effective treatments for cancer and other diseases.

References

  • LookChem. (n.d.). Cas 710943-26-3, 6-AMINOMETHYL INDAZOLE. Retrieved from [Link]

  • CRO SPLENDID LAB. (n.d.). (6-Aminomethyl-1H-indazol-3-yl)amine. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1H-Indazol-5-amine.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.
  • Chemical-Suppliers. (n.d.). (6-Aminomethyl-1H-indazol-3-yl)amine | CAS 368426-75-9. Retrieved from [Link]

  • Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Boc-6-amino-1H-indazole.
  • Chemical-Suppliers. (n.d.). 6-(Aminomethyl)-1H-indazole | CAS 710943-26-3. Retrieved from [Link]

  • ResearchGate. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Aminomethyl)-1H-indazole. Retrieved from [Link]

  • PubMed. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Retrieved from [Link]

  • Benchchem. (2025). Biological activity of 6-Nitro-1H-indazole-3-carbaldehyde vs other nitroindazoles. Retrieved from a source providing technical guides.
  • PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

  • PubMed Central. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

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  • PubChem. (n.d.). 1H-indazol-3-amine. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]

  • PubChem. (n.d.). 3-methyl-1H-indazol-6-amine. Retrieved from [Link]

  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indol-3-Ylmethanamine. Retrieved from [Link]

  • PubMed. (2009). 2-(6-Phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazoles: design and synthesis of a potent and isoform selective PKC-zeta inhibitor. Retrieved from [Link]

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A Technical Guide to the Synthesis of 6-(Aminomethyl)-1H-indazol-3-amine: A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

6-(Aminomethyl)-1H-indazol-3-amine is a critical building block in contemporary medicinal chemistry, most notably as a key intermediate in the synthesis of Poly (ADP-ribose) polymerase (PARP) inhibitors like Niraparib, which are at the forefront of targeted cancer therapies.[1][2][3] This guide provides an in-depth, technically-grounded overview of a robust and efficient two-step synthetic pathway to this valuable compound, starting from the commercially available 6-bromo-1H-indazol-3-amine.[4] The described methodology focuses on a transition metal-catalyzed cyanation followed by a selective catalytic reduction of the resulting nitrile. We will delve into the mechanistic rationale behind the chosen protocols, provide detailed, step-by-step experimental procedures, and discuss critical process parameters that ensure high yield and purity. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical industry.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole moiety is a privileged heterocyclic structure, forming the core of numerous biologically active compounds and approved pharmaceuticals.[5][6] Its rigid bicyclic system provides a well-defined three-dimensional scaffold for interacting with biological targets, particularly protein kinases. The 3-aminoindazole substitution pattern is a recurring motif in many kinase inhibitors.[7] The synthesis of this compound presents a specific challenge: the selective functionalization of the C6 position without affecting the reactive amino group at C3 or the N-H protons of the indazole ring.

This guide outlines a strategic two-step synthesis designed for efficiency and scalability:

  • Palladium-Catalyzed Cyanation: Transformation of the aryl bromide at the C6 position into a nitrile group.

  • Catalytic Hydrogenation: Selective reduction of the nitrile to a primary amine.

This pathway avoids harsh reagents and multiple protection-deprotection steps, offering a streamlined route to the target molecule.

G A 6-bromo-1H-indazol-3-amine B 6-cyano-1H-indazol-3-amine (Intermediate) A->B Step 1: Cyanation (Pd-Catalysis, Zn(CN)₂) C This compound (Target Molecule) B->C Step 2: Reduction (Catalytic Hydrogenation)

Figure 1: Overall two-step synthetic pathway.

Part 1: Synthesis of Intermediate 6-Cyano-1H-indazol-3-amine via Palladium-Catalyzed Cyanation

Mechanistic Rationale and Protocol Selection

The conversion of an aryl bromide to an aryl nitrile is a cornerstone transformation in organic synthesis. While classical methods like the Rosenmund-von Braun reaction (using stoichiometric copper(I) cyanide at high temperatures) are viable, they often require harsh conditions and can be problematic for sensitive heterocyclic substrates. Modern palladium-catalyzed cross-coupling reactions, akin to the Buchwald-Hartwig amination, offer a milder, more functional-group-tolerant alternative.[8][9][10][11]

Causality Behind Experimental Choices:

  • Catalyst System: We select a palladium(0) source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), which is a stable Pd(0) precursor. This is paired with a specialized phosphine ligand like dppf (1,1'-bis(diphenylphosphino)ferrocene). The dppf ligand is crucial; its wide bite angle and electron-rich nature facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle, enhancing reaction rates and yields for electron-rich substrates like our amino-indazole.

  • Cyanide Source: Zinc cyanide (Zn(CN)₂) is chosen as the cyanide source. It is less toxic and less nucleophilic than alkali metal cyanides (e.g., KCN, NaCN), which reduces the risk of unwanted side reactions and improves safety. The transmetalation step from zinc to palladium is efficient in the presence of the appropriate ligand.

  • Solvent and Base: A polar aprotic solvent like DMF (N,N-dimethylformamide) is used to ensure the solubility of the starting material and reagents. No strong base is required for this transformation, which is advantageous as it prevents potential side reactions involving the acidic N-H protons of the indazole ring.

Detailed Experimental Protocol: Cyanation

Warning: This procedure involves toxic cyanide salts and palladium catalysts. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromo-1H-indazol-3-amine (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 15 minutes.

  • Solvent Addition: Add anhydrous, degassed DMF via syringe. The typical concentration is 0.1-0.2 M with respect to the starting bromide.

  • Heating and Monitoring: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by pouring it into an aqueous solution of sodium bicarbonate (10% w/v) and ethyl acetate.

    • Stir the mixture for 30 minutes. Caution: This step helps to complex and remove residual cyanide.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad thoroughly with ethyl acetate.

    • Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of dichloromethane/methanol or ethyl acetate/hexanes to afford 6-cyano-1H-indazol-3-amine as a solid.

Expected Intermediate Characterization Data
ParameterExpected Value
Molecular Formula C₈H₆N₄
Molecular Weight 158.16 g/mol
HRMS (ESI+) [M+H]⁺ calculated: 159.0665; found: 159.xxxx
¹H NMR (DMSO-d₆) Peaks corresponding to aromatic protons, amine (NH₂) protons, and indazole N-H proton. The characteristic downfield shift of the proton ortho to the new cyano group is expected.
¹³C NMR (DMSO-d₆) Signal for the nitrile carbon (~118-120 ppm) and aromatic carbons.
IR (KBr) Characteristic strong C≡N stretch around 2220-2230 cm⁻¹.

Part 2: Synthesis of this compound via Nitrile Reduction

Mechanistic Rationale and Protocol Selection

The reduction of a nitrile to a primary amine is a fundamental transformation.[12] The two primary methods are catalytic hydrogenation and reduction with stoichiometric metal hydrides.

Causality Behind Experimental Choices:

  • Methodology: Catalytic hydrogenation is selected as the superior method for this synthesis on both laboratory and industrial scales.[13] It offers high atom economy (the only byproduct is water, if any), avoids the generation of large amounts of metal salt waste associated with hydride reagents (e.g., LiAlH₄), and simplifies product isolation.[14] Furthermore, hydride reagents can sometimes reduce the indazole ring itself under harsh conditions.

  • Catalyst: Raney® Nickel is a highly effective and cost-efficient catalyst for nitrile hydrogenation.[15] It exhibits excellent activity and selectivity for the formation of primary amines, especially when ammonia is used as an additive to suppress the formation of secondary and tertiary amine byproducts.[15] The ammonia competes with the product amine for binding to the catalyst surface and reacting with the intermediate imine, thus favoring the desired primary amine product.

  • Solvent and Conditions: A methanolic ammonia solution provides the ideal reaction medium. Methanol is an excellent solvent for the substrate and product, and the ammonia serves the crucial role described above. The reaction is typically run under a positive pressure of hydrogen gas to ensure a sufficient concentration of H₂ for the reaction to proceed at a reasonable rate.

G cluster_0 Protocol Workflow A Charge Reactor with 6-cyano-1H-indazol-3-amine, Raney Ni, and MeOH/NH₃ B Purge Reactor with N₂ then Pressurize with H₂ A->B C Heat and Stir (e.g., 50 °C, 50 psi) B->C D Monitor H₂ Uptake and/or TLC/LC-MS C->D E Reaction Complete D->E F Cool, Depressurize, and Purge with N₂ E->F G Filter Catalyst (Caution: Pyrophoric) F->G H Concentrate Filtrate G->H I Purify/Isolate Product H->I

Figure 2: Experimental workflow for catalytic hydrogenation.

Detailed Experimental Protocol: Nitrile Reduction

Warning: This procedure involves a flammable gas (hydrogen) under pressure and a pyrophoric catalyst (Raney® Nickel). It must be performed in a suitable pressure reactor (hydrogenator) by trained personnel behind a safety shield.

  • Catalyst Preparation: In a fume hood, carefully wash the commercial Raney® Nickel slurry (typically stored under water) several times with methanol to remove the water. Caution: Do not allow the catalyst to dry, as it is pyrophoric and can ignite upon contact with air.

  • Reaction Setup: To a high-pressure hydrogenation vessel, add 6-cyano-1H-indazol-3-amine (1.0 eq) and the prepared wet Raney® Nickel catalyst (approx. 10-20% by weight of the substrate).

  • Solvent Addition: Add a 7N solution of ammonia in methanol.

  • Hydrogenation: Seal the vessel, purge several times with nitrogen, and then purge several times with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring.

  • Heating and Monitoring: Heat the reaction to 40-50 °C. The reaction progress can be monitored by the cessation of hydrogen uptake or by analyzing aliquots via TLC/LC-MS.

  • Workup:

    • Once the reaction is complete, cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the vessel several times with nitrogen.

    • Crucial Safety Step: Carefully filter the reaction mixture through a pad of Celite® to remove the pyrophoric catalyst. Immediately quench the catalyst on the filter pad with copious amounts of water. Do not allow it to dry in the air.

    • Wash the filter pad with additional methanol.

  • Isolation: Concentrate the combined filtrate and washings under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or by conversion to a salt (e.g., hydrochloride) if necessary.

Final Product Characterization Data
ParameterExpected Value
Molecular Formula C₈H₁₀N₄
Molecular Weight 162.19 g/mol
HRMS (ESI+) [M+H]⁺ calculated: 163.0978; found: 163.xxxx
¹H NMR (DMSO-d₆) Appearance of a new singlet for the benzylic CH₂ protons (~3.7-3.9 ppm) and disappearance of the nitrile in the ¹³C NMR spectrum.
IR (KBr) Disappearance of the C≡N stretch; appearance of N-H bending vibrations for the new primary amine.

Conclusion

The synthesis of this compound from 6-bromo-1H-indazol-3-amine can be achieved efficiently through a two-step sequence of palladium-catalyzed cyanation and subsequent catalytic hydrogenation. This pathway is characterized by its mild reaction conditions, high functional group tolerance, and scalability. The strategic choice of a modern cross-coupling reaction for C-C bond formation and a clean, atom-economical reduction protocol makes this route highly suitable for applications in pharmaceutical process development where purity, efficiency, and safety are paramount.

References

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6-(Aminomethyl)-1H-indazol-3-amine mechanism of action in cancer cells

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Mechanism of Action of Sunitinib in Cancer Cells

Authored by a Senior Application Scientist

Abstract

Sunitinib is a pivotal oral multi-targeted receptor tyrosine kinase (RTK) inhibitor that has reshaped the therapeutic landscape for specific cancers, notably metastatic renal cell carcinoma (mRCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[1][2] Its mechanism of action is centered on the potent and simultaneous inhibition of multiple RTKs implicated in tumor growth, angiogenesis, and metastatic progression.[1][3] This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning Sunitinib's efficacy in cancer cells, tailored for researchers, scientists, and drug development professionals. We will delve into its primary targets, the downstream signaling cascades it disrupts, and the experimental methodologies used to elucidate its activity.

Introduction: The Rationale for Multi-Targeted Kinase Inhibition

The complexity and redundancy of signaling pathways in cancer cells often lead to resistance against single-target therapies. Sunitinib was developed to overcome this challenge by concurrently blocking several key RTKs. Its core structure is based on an indolinone scaffold, which acts as a competitive inhibitor at the ATP-binding pocket of a range of kinases.[1][2] This multi-targeted approach provides a more robust and durable anti-cancer effect by simultaneously cutting off multiple avenues for tumor growth and survival.

Sunitinib is primarily indicated for the treatment of advanced/metastatic renal cell carcinoma (mRCC) and gastrointestinal stromal tumors (GIST) that have developed resistance to imatinib.[2] It is also approved for pancreatic neuroendocrine tumors (pNET).[2] Its clinical success has spurred further research into its potential applications in other malignancies.

Core Mechanism of Action: Inhibition of Key Receptor Tyrosine Kinases

Sunitinib's anti-cancer activity stems from its ability to inhibit a specific constellation of RTKs. The primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for angiogenesis.[1][3] It also potently inhibits other RTKs such as KIT, FLT3, RET, and CSF-1R, which are involved in tumor cell proliferation and survival.[3]

Anti-Angiogenic Effects via VEGFR and PDGFR Inhibition

A hallmark of Sunitinib's mechanism is its potent anti-angiogenic activity. It achieves this by blocking the signaling of VEGFRs (primarily VEGFR2/Flk-1) and PDGFR-beta.[3]

  • VEGFR Inhibition: By binding to the ATP-binding site of VEGFRs on endothelial cells, Sunitinib prevents the phosphorylation and activation of these receptors by their ligand, VEGF. This blockade disrupts the downstream signaling cascade, leading to an inhibition of endothelial cell proliferation, migration, and tube formation, which are all critical steps in angiogenesis.

  • PDGFR Inhibition: Sunitinib also targets PDGFRs, which are expressed on pericytes, the cells that provide structural support to newly formed blood vessels. Inhibition of PDGFR signaling disrupts pericyte recruitment and function, leading to the destabilization and regression of the tumor vasculature.

The dual inhibition of VEGFR and PDGFR pathways results in a more comprehensive and potent anti-angiogenic effect compared to agents that target only one of these pathways.

Direct Anti-Tumor Effects via Inhibition of KIT, FLT3, and RET

In addition to its anti-angiogenic properties, Sunitinib exerts direct anti-tumor effects by inhibiting RTKs that are often dysregulated in cancer cells.

  • KIT Inhibition: In GIST, the majority of tumors are driven by activating mutations in the KIT receptor. Sunitinib is a potent inhibitor of KIT, thereby blocking the downstream signaling pathways that promote cell proliferation and survival in these tumors.[1]

  • FLT3 Inhibition: Fms-like tyrosine kinase 3 (FLT3) is frequently mutated in acute myeloid leukemia (AML) and its inhibition by Sunitinib provides a therapeutic avenue for this disease.

  • RET Inhibition: The RET proto-oncogene is another target of Sunitinib, with implications for the treatment of medullary thyroid cancer where RET mutations are common.

The following diagram illustrates the primary kinase targets of Sunitinib and their downstream signaling pathways.

Sunitinib_Mechanism cluster_membrane Cell Membrane cluster_pathways Downstream Signaling VEGFR VEGFR Angiogenesis Angiogenesis VEGFR->Angiogenesis PDGFR PDGFR PDGFR->Angiogenesis KIT KIT Proliferation Proliferation KIT->Proliferation Survival Survival KIT->Survival FLT3 FLT3 FLT3->Proliferation FLT3->Survival Sunitinib Sunitinib Sunitinib->VEGFR Inhibits Sunitinib->PDGFR Inhibits Sunitinib->KIT Inhibits Sunitinib->FLT3 Inhibits

Caption: Sunitinib's primary kinase targets and downstream effects.

Quantitative Inhibitory Profile

The potency of Sunitinib against its various kinase targets can be quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for Sunitinib against its key targets.

Kinase TargetIC50 (nM)
VEGFR2 (KDR)9
PDGFRβ8
KIT4
FLT31
RET15

Data compiled from various sources.

Experimental Protocols for Characterizing Sunitinib's Mechanism of Action

The elucidation of Sunitinib's mechanism of action has been made possible through a variety of in vitro and in vivo experimental techniques. This section provides an overview of key protocols.

In Vitro Kinase Inhibition Assay

This assay is fundamental to determining the potency and selectivity of Sunitinib against a panel of kinases.

Protocol:

  • Reagents and Materials: Recombinant kinases, ATP, kinase-specific peptide substrates, Sunitinib, assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of Sunitinib. b. In a 96-well plate, add the kinase, peptide substrate, and Sunitinib dilutions. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30°C for 1 hour. e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: Plot the kinase activity against the Sunitinib concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell Viability Assay

This assay assesses the cytotoxic and cytostatic effects of Sunitinib on cancer cell lines.

Protocol:

  • Cell Lines: Use relevant cancer cell lines (e.g., HCT116 for colorectal cancer, K562 for CML).

  • Reagents: Sunitinib, complete cell culture medium, and a viability reagent (e.g., MTT or CellTiter-Glo®).

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a range of Sunitinib concentrations for 48-72 hours. c. Add the viability reagent and measure the signal (absorbance or luminescence) according to the manufacturer's instructions.

  • Data Analysis: Normalize the data to untreated controls and calculate the IC50 value for cell growth inhibition.

Endothelial Cell Tube Formation Assay

This assay evaluates the anti-angiogenic potential of Sunitinib in vitro.

Protocol:

  • Cells and Reagents: Human Umbilical Vein Endothelial Cells (HUVECs), Matrigel, and Sunitinib.

  • Procedure: a. Coat a 96-well plate with Matrigel and allow it to solidify. b. Seed HUVECs on the Matrigel-coated plate in the presence of various concentrations of Sunitinib. c. Incubate for 4-6 hours to allow for tube formation. d. Visualize and quantify the tube-like structures using a microscope and image analysis software.

  • Data Analysis: Measure parameters such as total tube length and number of branch points to assess the inhibitory effect of Sunitinib on angiogenesis.

The following workflow diagram illustrates the experimental approach to characterizing a kinase inhibitor like Sunitinib.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Kinase_Assay Kinase Inhibition Assay (Determine IC50) Cell_Viability Cell Viability Assay (Determine anti-proliferative effect) Kinase_Assay->Cell_Viability Identifies potent inhibitor Tube_Formation Tube Formation Assay (Assess anti-angiogenic activity) Cell_Viability->Tube_Formation Confirms cellular activity Xenograft Tumor Xenograft Model (Evaluate in vivo efficacy) Tube_Formation->Xenograft Demonstrates key mechanism

Caption: Experimental workflow for characterizing Sunitinib's activity.

Molecular Basis of Resistance to Sunitinib

Despite its efficacy, acquired resistance to Sunitinib can occur. The primary mechanisms of resistance include:

  • Secondary Mutations in Target Kinases: Mutations in the ATP-binding pocket of KIT or other target kinases can reduce the binding affinity of Sunitinib.

  • Activation of Bypass Signaling Pathways: Upregulation of alternative signaling pathways, such as the MET or AXL receptor tyrosine kinases, can compensate for the inhibition of Sunitinib's primary targets.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can lead to increased efflux of Sunitinib from the cancer cells, reducing its intracellular concentration.

Understanding these resistance mechanisms is crucial for the development of next-generation inhibitors and combination therapies to overcome resistance.

Conclusion

Sunitinib is a cornerstone in the treatment of mRCC and GIST, and its mechanism of action serves as a paradigm for multi-targeted kinase inhibition. By simultaneously targeting key RTKs involved in angiogenesis and tumor cell proliferation, Sunitinib provides a potent and broad-spectrum anti-cancer effect. The experimental methodologies outlined in this guide are essential for the continued investigation of Sunitinib and the development of novel kinase inhibitors. A thorough understanding of its molecular mechanisms, including the pathways it inhibits and the basis of resistance, is critical for optimizing its clinical use and for the rational design of future cancer therapies.

References

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  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). MDPI. Retrieved January 12, 2026, from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. (2023). PubMed. Retrieved January 12, 2026, from [Link]

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  • Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu 4 positive allosteric modulators that mitigate CYP1A2 induction liability. (2018). PubMed. Retrieved January 12, 2026, from [Link]

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biological activity of 6-(Aminomethyl)-1H-indazol-3-amine and its derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Predicted Biological Activity and Evaluation of 6-(Aminomethyl)-1H-indazol-3-amine and its Derivatives

Abstract

The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically significant agents.[1][2] This guide focuses on the therapeutic potential of a specific, yet underexplored molecule: this compound. While direct empirical data for this compound is sparse in current literature, this document synthesizes a predictive framework based on robust data from closely related analogs. We will dissect the structural rationale for its investigation, predict its likely biological activities—primarily in oncology—and provide a comprehensive, actionable research workflow for its synthesis and evaluation. This guide is designed to serve as a foundational resource for researchers aiming to explore this promising chemical space, bridging the gap between existing knowledge on indazole derivatives and the untapped potential of this specific molecule.

The Indazole Scaffold: A Privileged Structure in Drug Discovery

Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a structure of immense pharmacological importance.[3][4] Its derivatives have demonstrated a remarkable breadth of biological activities, leading to their development as therapeutic agents for a wide array of human diseases.[5] The versatility of the indazole scaffold allows it to interact with diverse biological targets, making it a focal point of drug discovery efforts.

Key therapeutic applications for indazole derivatives that have been extensively reviewed and patented include:

  • Anticancer Agents: This is the most prominent application, with derivatives targeting protein kinases, inducing apoptosis, and modulating key cancer-related pathways.[6][7]

  • Anti-inflammatory Agents: Many indazole compounds exhibit potent anti-inflammatory properties.[2][6]

  • Neurodegenerative Disorders: The scaffold has shown potential in developing treatments for neurological conditions.[1][5]

  • Antimicrobial and Antiviral Agents: Various derivatives have been patented for their activity against bacteria, fungi, and viruses.[2]

The sustained interest in this scaffold stems from its unique physicochemical properties and its ability to be chemically modified at multiple positions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles.

The Core Moiety: Deconstructing this compound

The specific structure of this compound suggests a rational design aimed at leveraging established structure-activity relationships (SAR) within the indazole family.

Structural Rationale

The molecule can be broken down into two key pharmacophoric elements: the 1H-indazol-3-amine core and the 6-(aminomethyl) substituent.

  • The 1H-Indazol-3-amine Core: This fragment is a highly effective "hinge-binding" motif.[8] In many kinase inhibitors, this amine group forms critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent and selective inhibition. Marketed drugs such as Entrectinib utilize this interaction to achieve high efficacy.[8]

  • The 6-Position Substituent: The 6-position of the indazole ring is a common site for modification to enhance potency and modulate physical properties. Introducing an aminomethyl group (-CH₂-NH₂) at this position serves several potential purposes:

    • Solubility: The basic amine can be protonated at physiological pH, potentially improving aqueous solubility.

    • Vector for Derivatization: The primary amine provides a reactive handle for synthesizing a library of derivatives, allowing for exploration of the surrounding pocket of a target protein.

    • Additional Interactions: The group can act as a hydrogen bond donor or acceptor, forming additional stabilizing interactions with a target enzyme.

G cluster_0 This compound cluster_1 Key Pharmacophoric Features mol mol hinge_binder 1H-Indazol-3-amine Core (Hinge-Binding Motif) mol->hinge_binder Forms key H-bonds with protein targets solubility_vector 6-(Aminomethyl) Group (Solubility & Derivatization Vector) mol->solubility_vector Enhances properties & allows for library synthesis

Figure 1: Key pharmacophoric features of the target compound.

Predicted Biological Activities and Mechanisms of Action

Based on extensive data from structurally similar compounds, this compound is predicted to possess significant anticancer activity through multiple mechanisms.

Anticancer Activity

The primary therapeutic potential is likely in oncology.

The 1H-indazol-3-amine core strongly suggests activity as a protein kinase inhibitor. Analogs have shown potent inhibition of several important cancer-related kinases.

  • FGFR Inhibition: A series of 1H-indazol-3-amine derivatives were developed as potent Fibroblast Growth Factor Receptor (FGFR) inhibitors. For example, 6-(3-methoxyphenyl)-1H-indazol-3-amine showed an FGFR1 IC₅₀ of 15.0 nM.[9]

  • Bcr-Abl Inhibition: Other derivatives have demonstrated potent inhibition of Bcr-Abl, including the T315I mutant which is resistant to imatinib. One such compound showed an IC₅₀ of 0.014 µM against wild-type Bcr-Abl.[9]

  • VEGFR Inhibition: The indazole scaffold is present in Pazopanib, a multi-kinase inhibitor that targets VEGFR, PDGFR, and c-Kit.[9]

The 6-(aminomethyl) group could be modified to optimize interactions within the solvent-exposed region of the kinase ATP-binding pocket, a common strategy for improving selectivity and potency.

Several 1H-indazol-3-amine derivatives have been shown to induce apoptosis in cancer cells.[8][10] One notable study found that a piperazine-indazole derivative (compound 6o ) induced apoptosis and cell cycle arrest in chronic myeloid leukemia (K562) cells.[7][8][11] The mechanism was determined to involve the inhibition of Bcl-2 family members and modulation of the p53/MDM2 pathway.[7][8][11] It is highly probable that this compound or its simple amide derivatives could engage these same pathways.

Indoleamine 2,3-dioxygenase (IDO1) is a key enzyme that suppresses T-cell-mediated immune responses against tumors. A recent study reported that derivatives of 1,3-dimethyl-1H-indazol-6-amine act as IDO1 inhibitors.[12] Specifically, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine suppressed IDO1 expression in a concentration-dependent manner.[12] This suggests that the 6-aminoindazole core, which is structurally related to our target compound, is a viable scaffold for developing novel cancer immunotherapies.

Analog / Derivative Target / Pathway Reported Activity (IC₅₀) Cell Line Reference
Piperazine-Indazole Derivative (6o )Bcl-2, p53/MDM2 Pathway5.15 µMK562 (Leukemia)[8][11]
6-(3-methoxyphenyl)-1H-indazol-3-amineFGFR1 (enzymatic)15.0 nMN/A[9]
Bcr-Abl Inhibitor (89 )Bcr-Abl (enzymatic)14 nMN/A[9]
N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amineIDO1 ExpressionSuppressed ExpressionFaDu (Carcinoma)[12]
6-Nitro-indazole DerivativeAntiproliferative5–15 μMNCI-H460 (Lung)[13]

Table 1: Summary of biological activities for key indazole analogs.

Proposed Research Workflow: A Framework for Evaluation

This section provides a detailed, field-proven framework for any research team beginning the evaluation of this compound.

G cluster_0 Phase 1: Synthesis & Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Lead Optimization synthesis Synthesis of Core Compound & Small Amide Library mtt Protocol 4.2.1: Primary Cytotoxicity Screen (MTT Assay) synthesis->mtt kinase Kinase Inhibition Panel mtt->kinase If Active (IC50 < 10µM) apoptosis Protocol 4.2.3: Apoptosis Assay (Annexin V/PI) kinase->apoptosis western Western Blot (p53, Bcl-2, etc.) apoptosis->western sar Structure-Activity Relationship (SAR) Studies western->sar adme In Vitro ADME (Solubility, Permeability) sar->adme in_vivo In Vivo Xenograft Model (Conceptual) adme->in_vivo

Figure 2: Proposed workflow for the evaluation of novel indazole derivatives.

Synthesis Strategy

A plausible synthetic route starts from a commercially available substituted 2-fluorobenzonitrile, a common strategy for this class of compounds.[8]

  • Cyclization: React 2-fluoro-6-(bromomethyl)benzonitrile with hydrazine hydrate to form the indazole ring, yielding 6-(bromomethyl)-1H-indazol-3-amine.

  • Amination: Displacement of the bromide with a suitable amine source (e.g., ammonia or a protected amine equivalent followed by deprotection) will yield the target compound, this compound.

  • Derivatization: The resulting primary amine can be readily acylated with various acid chlorides or activated carboxylic acids to generate a library for SAR studies.

In Vitro Evaluation Protocols

Objective: To determine the concentration-dependent cytotoxic effect of the synthesized compounds on various human cancer cell lines.

Rationale: The MTT assay is a robust, colorimetric assay that provides a quantitative measure of cell viability. It serves as the primary filter to identify compounds with antiproliferative activity. A panel including leukemia (K562), lung (A549), and prostate (PC-3) cell lines is recommended based on the activities of known indazole analogs.[8]

Methodology:

  • Cell Plating: Seed cancer cells (e.g., K562) in a 96-well plate at a density of 5x10³ cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare stock solutions of test compounds in DMSO. Serially dilute the compounds in culture medium to achieve a final concentration range (e.g., 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5%. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth) using non-linear regression analysis in software like GraphPad Prism.

Objective: To quantify the induction of apoptosis in cancer cells treated with an active compound.

Rationale: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. It provides mechanistic validation if the compound's cytotoxicity is due to the programmed cell death pathway, as predicted from analog data.[11]

Methodology:

  • Cell Treatment: Seed K562 cells in a 6-well plate and treat with the test compound at concentrations corresponding to its IC₅₀ and 2x IC₅₀ for 24 hours.

  • Cell Harvesting: Harvest the cells by centrifugation, wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within 1 hour using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

G Indazole Indazole Derivative (e.g., 6-aminomethyl-1H-indazol-3-amine) Kinase Protein Kinase (e.g., FGFR, Bcr-Abl) Indazole->Kinase Inhibits MDM2 MDM2 Inhibition Indazole->MDM2 Bcl2 Bcl-2 Inhibition Indazole->Bcl2 P53 p53 Activation Bax Bax Activation P53->Bax MDM2->P53 No longer inhibits Bcl2->Bax No longer inhibits Caspase Caspase Cascade Activation Bax->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Figure 3: Predicted signaling pathway for indazole-induced apoptosis.

Data Interpretation and Future Directions

Initial results should be interpreted in the context of the broader indazole literature. An IC₅₀ value below 10 µM in the initial MTT screen would warrant progression to mechanistic studies. If apoptosis is confirmed, Western blot analysis should be performed to probe for changes in the levels of p53, Bcl-2, Bax, and cleaved caspases to confirm the predicted mechanism.[11]

The 6-(aminomethyl) group is a prime handle for optimization. A small library of amide or sulfonamide derivatives should be synthesized to explore the SAR. The goal would be to identify substituents that enhance potency against the primary target (e.g., a specific kinase) while improving selectivity and drug-like properties. Promising leads would then be profiled for in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) properties before consideration for in vivo xenograft model testing.

Conclusion

While this compound remains a novel entity, its structure is rationally designed to capitalize on the most successful aspects of indazole-based drug discovery. It is strongly predicted to function as an anticancer agent, likely through the inhibition of key protein kinases and the induction of apoptosis. The experimental framework provided in this guide offers a clear, logical, and robust pathway to validate these predictions and explore the full therapeutic potential of this compound and its future derivatives. This molecule represents a promising starting point for the development of next-generation targeted cancer therapies.

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Unveiling the Therapeutic Potential of 6-(Aminomethyl)-1H-indazol-3-amine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Promise of the Indazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, provides a versatile framework for the design of molecules that can interact with a diverse range of biological targets.[3][4] Derivatives of indazole have demonstrated significant promise in oncology, immunology, and neurology, with several compounds entering clinical trials or receiving regulatory approval.[1][2][5] This guide focuses on a specific derivative, 6-(Aminomethyl)-1H-indazol-3-amine, and aims to provide a comprehensive overview of its potential therapeutic targets and a practical framework for their experimental validation. The presence of a 3-amino group is a key feature, as the 1H-indazol-3-amine moiety is recognized as an effective hinge-binding fragment for various kinases. Furthermore, the aminomethyl substitution at the 6-position offers a vector for additional interactions within a target's binding site, potentially enhancing potency and selectivity.

Postulated Therapeutic Targets: A Data-Driven Hypothesis

While direct experimental evidence for the specific molecular targets of this compound is not yet extensively published, a thorough analysis of structurally related indazole derivatives allows for the formulation of a strong, data-driven hypothesis regarding its potential therapeutic applications. The following sections outline the most probable target classes for this compound, supported by evidence from the scientific literature.

Protein Kinases: The Preeminent Target Class

The indazole scaffold is a well-established ATP-competitive inhibitor of protein kinases.[1] The 3-aminoindazole moiety, in particular, has been identified as a crucial pharmacophore for potent kinase inhibition. Several classes of kinases are therefore prime candidates as therapeutic targets for this compound.

  • Fibroblast Growth Factor Receptors (FGFRs): Several 6-substituted 1H-indazol-3-amine derivatives have been reported as potent inhibitors of FGFRs.[1] For instance, a 6-(3-methoxyphenyl)-1H-indazol-3-amine derivative demonstrated significant FGFR1 inhibitory activity.[1] Dysregulation of FGFR signaling is a known driver in various cancers, making FGFRs a compelling target.

  • Anaplastic Lymphoma Kinase (ALK): The 3-aminoindazole scaffold is a key component of the approved ALK inhibitor, entrectinib.[1] This suggests that this compound could also exhibit inhibitory activity against ALK, a critical oncogene in certain types of non-small cell lung cancer and other malignancies.

  • ROS1 and TRK Family Kinases: Entrectinib, which features the 3-aminoindazole core, is also a potent inhibitor of ROS1 and the TRK family of kinases (TRKA, TRKB, TRKC).[1] These kinases are validated targets in several cancer types, and their inhibition represents a promising therapeutic strategy.

  • Polo-Like Kinase 4 (PLK4): Novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives have been developed as highly potent inhibitors of PLK4, a serine/threonine kinase involved in centriole duplication.[6] The 6-substituted indazole core was crucial for this activity, suggesting that this compound may also target this kinase.

  • Pim Kinases: A series of 3-(pyrazin-2-yl)-1H-indazoles were identified as potent pan-Pim kinase inhibitors.[7] Pim kinases are oncogenic serine/threonine kinases, and their inhibition is a promising anti-cancer strategy.

The potential interaction of this compound with a generic kinase ATP-binding site is depicted in the following diagram:

G cluster_0 Kinase Active Site cluster_1 Inhibitor ATP Binding Pocket ATP Binding Pocket Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket Solvent Exposed Region Solvent Exposed Region Compound This compound 3-amino group Indazole Core 6-aminomethyl group Compound:f0->Hinge Region H-bond donor/acceptor Compound:f1->Hydrophobic Pocket van der Waals interactions Compound:f2->Solvent Exposed Region Potential for H-bonds or ionic interactions

Figure 1. A generalized diagram illustrating the potential binding mode of this compound within a kinase ATP-binding pocket.

Indoleamine 2,3-dioxygenase 1 (IDO1): An Immunomodulatory Target

Recent studies have highlighted the potential of 6-substituted aminoindazole derivatives as inhibitors of IDO1.[8][9] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and plays a crucial role in suppressing the anti-tumor immune response.[8][9] Inhibition of IDO1 can restore T-cell function and enhance the efficacy of immunotherapy. The design of these inhibitors was based on the structural features of clinical IDO1 inhibitors, suggesting that the 6-substituted indazole scaffold is well-suited for targeting this enzyme.[8]

Apoptosis Pathway Modulators: Targeting Cell Survival

Several 1H-indazole-3-amine derivatives have been shown to induce apoptosis in cancer cells by modulating key proteins in the apoptotic cascade.[5][10][11] Specifically, these compounds have been reported to inhibit members of the Bcl-2 family of anti-apoptotic proteins and to disrupt the p53/MDM2 interaction.[5][10][11] This suggests that this compound could exert its anti-cancer effects by directly targeting these critical cell survival pathways.

Experimental Workflows for Target Validation

The following section provides a series of detailed, step-by-step methodologies for the experimental validation of the potential therapeutic targets of this compound.

Kinase Inhibition Assays

Objective: To determine the inhibitory activity of this compound against a panel of protein kinases.

Methodology:

  • Primary Screening:

    • Utilize a commercial kinase panel screening service (e.g., Eurofins, Promega, Reaction Biology) to test the compound at a single high concentration (e.g., 10 µM) against a broad panel of kinases.

    • The assay format is typically a radiometric assay (e.g., ³³P-ATP) or a fluorescence-based assay (e.g., LanthaScreen™, HTRF®).

  • Dose-Response and IC₅₀ Determination:

    • For kinases showing significant inhibition in the primary screen (>50% inhibition), perform a dose-response analysis.

    • Prepare serial dilutions of this compound (e.g., 10-point, 3-fold dilutions).

    • Perform the kinase assay with each concentration of the compound.

    • Measure the kinase activity at each concentration and plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Presentation:

Kinase TargetIC₅₀ (nM)
FGFR1TBD
ALKTBD
ROS1TBD
TRKATBD
PLK4TBD
Pim-1TBD

Table 1. A template for summarizing the IC₅₀ values of this compound against a panel of kinases. TBD: To Be Determined.

G Start Start Primary Screen Primary Screen Start->Primary Screen Single high concentration Identify Hits Identify Hits Primary Screen->Identify Hits >50% inhibition Dose-Response Dose-Response Identify Hits->Dose-Response Yes End End Identify Hits->End No Calculate IC50 Calculate IC50 Dose-Response->Calculate IC50 Calculate IC50->End

Figure 2. A workflow diagram for kinase inhibition assays.

IDO1 Inhibition Assay

Objective: To assess the inhibitory effect of this compound on IDO1 enzyme activity.

Methodology:

  • Cell-Based IDO1 Activity Assay:

    • Use a human cancer cell line that expresses IDO1 upon stimulation with interferon-gamma (IFN-γ), such as HeLa or HCT116 cells.

    • Plate the cells and allow them to adhere overnight.

    • Treat the cells with IFN-γ to induce IDO1 expression.

    • Add varying concentrations of this compound to the cells.

    • After a suitable incubation period, collect the cell culture supernatant.

    • Measure the concentration of kynurenine in the supernatant using a colorimetric assay (e.g., based on Ehrlich's reagent) or by LC-MS/MS.

    • Calculate the percentage of IDO1 inhibition at each compound concentration and determine the IC₅₀ value.

Apoptosis Induction Assays

Objective: To determine if this compound induces apoptosis in cancer cells.

Methodology:

  • Annexin V/Propidium Iodide (PI) Staining:

    • Treat a cancer cell line of interest with varying concentrations of the compound for 24-48 hours.

    • Harvest the cells and stain them with FITC-conjugated Annexin V and PI.

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.

  • Caspase-3/7 Activation Assay:

    • Use a commercially available luminescent or fluorescent assay kit to measure the activity of caspase-3 and -7, key executioner caspases in apoptosis.

    • Treat cells with the compound as described above.

    • Lyse the cells and add the caspase substrate.

    • Measure the luminescence or fluorescence signal, which is proportional to caspase activity.

G Start Start Treat Cells Treat Cells Start->Treat Cells Varying concentrations Annexin V/PI Staining Annexin V/PI Staining Treat Cells->Annexin V/PI Staining Caspase-3/7 Assay Caspase-3/7 Assay Treat Cells->Caspase-3/7 Assay Flow Cytometry Flow Cytometry Annexin V/PI Staining->Flow Cytometry Quantify Apoptosis Quantify Apoptosis Flow Cytometry->Quantify Apoptosis End End Quantify Apoptosis->End Measure Signal Measure Signal Caspase-3/7 Assay->Measure Signal Determine Caspase Activity Determine Caspase Activity Measure Signal->Determine Caspase Activity Determine Caspase Activity->End

Figure 3. An experimental workflow for the assessment of apoptosis induction.

Conclusion and Future Directions

This compound is a promising small molecule with the potential to target several key pathways involved in cancer and other diseases. Based on the extensive literature on related indazole derivatives, the most likely therapeutic targets are protein kinases, the immunomodulatory enzyme IDO1, and proteins involved in the regulation of apoptosis. The experimental workflows outlined in this guide provide a clear path for the validation of these targets and the elucidation of the mechanism of action of this compound. Further studies, including in vivo efficacy models and detailed structure-activity relationship (SAR) investigations, will be crucial in advancing this compound towards clinical development.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 8). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. (2020, December 22). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Pharmacological Properties of Indazole Derivatives: Recent Developments. (2021, November 21). ResearchGate. Retrieved January 12, 2026, from [Link]

  • The percentage of inhibition of selected cancer cell lines (A: B16F1; B). (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 12). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021, December 11). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]

  • Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. (2023, July 15). PubMed. Retrieved January 12, 2026, from [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. (n.d.). Caribbean Journal of Sciences and Technology. Retrieved January 12, 2026, from [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021, April 27). National Institutes of Health. Retrieved January 12, 2026, from [Link]

  • Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. (2023, May 12). PubMed. Retrieved January 12, 2026, from [Link]

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. (n.d.). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (n.d.). Journal of Medicinal and Chemical Sciences. Retrieved January 12, 2026, from [Link]

  • The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. (2008, September 25). PubMed. Retrieved January 12, 2026, from [Link]

  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

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A Comprehensive Technical Guide to the Solubility and Stability of 6-(Aminomethyl)-1H-indazol-3-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of the critical physicochemical properties of 6-(Aminomethyl)-1H-indazol-3-amine dihydrochloride, a heterocyclic amine of interest in modern drug discovery. The indazole scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities.[1][2] Understanding the solubility and stability of novel indazole derivatives is a prerequisite for successful preclinical and clinical development. This document outlines the scientific rationale and detailed experimental protocols for characterizing the aqueous solubility profile and intrinsic stability of this compound. It is intended for researchers, formulation scientists, and analytical chemists in the pharmaceutical industry, offering field-proven insights into experimental design, data interpretation, and the development of a robust, stability-indicating analytical method.

Introduction

This compound is a member of the indazole class of compounds, which are aromatic heterocyclic molecules featuring a fused benzene and pyrazole ring.[1] Such scaffolds are of significant interest due to their versatile biological activities.[1][3] The dihydrochloride salt form of this molecule is synthesized to enhance its aqueous solubility, a common and effective strategy for basic drug candidates.[4]

The journey from a promising lead compound to a viable drug product is contingent upon a thorough understanding of its fundamental chemical and physical properties. Among the most critical are aqueous solubility and chemical stability. These parameters directly influence a drug's bioavailability, manufacturability, storage conditions, and shelf-life.[5] Insufficient solubility can lead to poor absorption and erratic therapeutic outcomes, while chemical instability can result in loss of potency and the formation of potentially toxic degradation products.

This guide serves as a comprehensive resource for investigating these two pillars of drug development for this compound dihydrochloride. We will explore not just the "how" but, more importantly, the "why" behind the experimental protocols, grounding our approach in established regulatory frameworks and first-principles chemical theory.

Section 1: Physicochemical Properties and Structural Analysis

A foundational understanding of the molecule's intrinsic properties is the starting point for any development plan.

Chemical Structure:

Caption: Structure of this compound Dihydrochloride.

The structure reveals three basic centers capable of protonation: the aliphatic primary amine (on the aminomethyl group), the aromatic primary amine (at the 3-position), and the pyrazole ring nitrogen. The aliphatic amine is the most basic, followed by the 3-amino group. The dihydrochloride salt form indicates that the two most basic nitrogen atoms—the aliphatic amine and the 3-amino group—are protonated.

Physicochemical Data Summary:

The following table summarizes the known and theoretical properties. Experimental determination of pKa and LogP is a critical first step in any research campaign.

PropertyValueSource / Method
IUPAC Name (1H-indazol-6-yl)methanamine;1H-indazol-3-amine dihydrochloride---
CAS Number 267413-33-2[3]
Molecular Formula C₈H₁₂Cl₂N₄[3]
Molecular Weight 235.11 g/mol [3]
pKa Values To be determined experimentally. (Multiple values expected due to three basic centers)Potentiometric Titration
LogP (free base) To be determined experimentally.Shake-Flask or HPLC method
Appearance To be determined experimentally. (Likely a crystalline solid)Visual Inspection

Section 2: Aqueous Solubility Assessment

For an ionizable compound like a dihydrochloride salt, solubility is not a single value but a function of pH. The pH-solubility profile is therefore the most important characteristic to define.

Scientific Rationale

The aqueous solubility of a basic compound increases dramatically as the pH of the medium drops below its pKa, due to the formation of the more polar, charged (protonated) species. As a dihydrochloride salt, the compound is already in a protonated, and thus more soluble, form. However, its solubility can be affected by two key factors:

  • pH-dependent conversion: At a pH above the pKa of the protonated amines, the salt will convert to the less soluble free base, potentially causing precipitation.

  • Common-Ion Effect: In environments with a high concentration of chloride ions (e.g., the stomach, which contains HCl), the solubility of the hydrochloride salt can be suppressed, an application of Le Châtelier's principle.[1][2]

Therefore, determining the equilibrium solubility across a range of physiologically relevant pH values (pH 1.2 to 7.4) is essential.

Experimental Workflow: pH-Solubility Profile

G start Prepare Buffer Solutions (pH 1.2, 4.5, 6.8, 7.4) add_api Add Excess API to Each Buffer in Vials start->add_api equilibrate Equilibrate (e.g., 24-48h at 25°C) on a shaker add_api->equilibrate sample Withdraw Aliquot & Filter (0.22 µm) equilibrate->sample dilute Dilute Filtrate with Mobile Phase sample->dilute analyze Analyze by Validated HPLC-UV Method dilute->analyze quantify Quantify Concentration Against a Standard Curve analyze->quantify plot Plot Solubility (mg/mL) vs. pH quantify->plot

Caption: Workflow for determining the pH-dependent equilibrium solubility.

Detailed Protocol: Thermodynamic Equilibrium Solubility
  • Buffer Preparation: Prepare a series of buffers covering the physiological range (e.g., 0.1 M HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffers for pH 6.8 and 7.4).

  • Sample Preparation: Add an excess amount of this compound dihydrochloride to vials containing each buffer to create a slurry. The amount should be sufficient to ensure that undissolved solids remain at equilibrium.

  • Equilibration: Seal the vials and place them on a constant agitation device (e.g., orbital shaker or rotator) in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sampling and Filtration: After equilibration, allow the vials to stand for a short period for solids to settle. Carefully withdraw a sample from the supernatant and immediately filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove undissolved solids.

  • Dilution: Accurately dilute the clear filtrate with a suitable solvent (typically the HPLC mobile phase) to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method (as described in Section 4). Calculate the concentration in the original filtrate by applying the dilution factor.

  • Data Presentation: Report the solubility in mg/mL or µg/mL at each pH. A visual inspection of the remaining solid and a pH check of the final solution should also be performed and recorded.

Anticipated Results Table
pH of BufferTemperature (°C)Equilibrium Time (h)Solubility (mg/mL)Solid Form Post-Study
1.22548Experimental Valuee.g., Crystalline
4.52548Experimental Valuee.g., Crystalline
6.82548Experimental Valuee.g., Crystalline
7.42548Experimental Valuee.g., Free Base

Section 3: Stability Profile and Forced Degradation Studies

Forced degradation, or stress testing, is a regulatory requirement and a critical component of drug development.[5][6] It involves subjecting the drug substance to conditions more severe than accelerated storage conditions to identify likely degradation products, understand degradation pathways, and establish the intrinsic stability of the molecule.[7]

Scientific Rationale

The primary goal of forced degradation is to generate a modest level of degradation (typically 10-20%) to challenge the analytical method's ability to separate the parent compound from its byproducts.[6][7] This process is fundamental to developing a stability-indicating method. The conditions used—acid, base, oxidation, heat, and light—are chosen to target different potential vulnerabilities in the molecule's structure.[5][8]

Overall Forced Degradation Strategy

G cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_output Outputs API API Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (HCl, Heat) API->Acid Base Base Hydrolysis (NaOH, Heat) API->Base Ox Oxidation (H₂O₂, RT) API->Ox Therm Thermal (Dry Heat & Humidity) API->Therm Photo Photolytic (UV/Vis Light) API->Photo Quench Neutralize / Quench Reaction Acid->Quench Base->Quench Ox->Quench Therm->Quench Photo->Quench Dilute Dilute to Target Concentration Quench->Dilute Analyze Analyze via HPLC-DAD/MS Dilute->Analyze Purity Assess Peak Purity & Mass Balance Analyze->Purity Pathway Identify Degradants & Propose Pathways Purity->Pathway

Caption: High-level strategy for conducting forced degradation studies.

Detailed Protocols: Stress Conditions

For all studies, a control sample (un-stressed, stored at 5°C in the dark) should be analyzed alongside the stressed samples. The target concentration is typically around 1 mg/mL.

  • Acid Hydrolysis:

    • Rationale: To assess susceptibility to degradation in low pH environments. The indazole ring or amine functionalities could be labile.

    • Protocol: Dissolve the API in 0.1 M HCl. Heat at 60-80°C for a defined period (e.g., 2, 8, 24 hours). After heating, cool the sample, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration with mobile phase.

  • Base Hydrolysis:

    • Rationale: To assess susceptibility to degradation in high pH environments.

    • Protocol: Dissolve the API in 0.1 M NaOH. Heat at 60-80°C for a defined period. After heating, cool the sample, neutralize with an equivalent amount of 0.1 M HCl, and dilute to the target concentration.

  • Oxidative Degradation:

    • Rationale: The amine groups and the electron-rich heterocyclic ring system are potential sites for oxidation.

    • Protocol: Dissolve the API in a suitable solvent (e.g., water/acetonitrile). Add a solution of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for a defined period (e.g., 24 hours). Analyze directly or after appropriate dilution.

  • Thermal Degradation (Solid State):

    • Rationale: To evaluate the intrinsic stability of the solid drug substance to heat and humidity, simulating long-term storage in hot climates.[8]

    • Protocol:

      • Dry Heat: Place a thin layer of the solid API in a vial and store it in an oven at a high temperature (e.g., 105°C) for a set time (e.g., 24-72 hours).

      • Humidity: Place the solid API in a humidity chamber (e.g., 80°C / 75% Relative Humidity) for a set time.

    • After exposure, dissolve the solid in a suitable solvent and dilute for analysis.

  • Photolytic Degradation:

    • Rationale: To determine if the compound is light-sensitive, which has significant implications for packaging.[8]

    • Protocol: Expose a solution of the API (e.g., in water/acetonitrile) and the solid API to a controlled light source as specified in ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). A parallel control sample should be wrapped in aluminum foil to shield it from light.

Section 4: Development of a Stability-Indicating Analytical Method (SIAM)

A SIAM is a validated quantitative analytical procedure that can detect changes with time in the properties of the drug substance and drug product.[9] It must be able to separate, detect, and quantify the active ingredient, its degradation products, and any impurities. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV (or Diode Array, DAD) detection is the workhorse for this task.

Method Development and Validation Workflow

G cluster_validation Validation Parameters start Initial Method Scouting (Column, Mobile Phase) stress_mix Prepare Stressed Sample Mix (Pool of degraded samples) start->stress_mix optimize Optimize Gradient, pH, Flow Rate for Resolution stress_mix->optimize specificity Demonstrate Specificity (Peak Purity via DAD/MS) optimize->specificity validate Full Method Validation (ICH Q2(R1)) specificity->validate lin Linearity & Range acc Accuracy prec Precision (Repeatability & Intermediate) robust Robustness report Final Validated Method Report validate->report

Caption: Workflow for SIAM Development and Validation.

Step-by-Step Methodology
  • Column and Mobile Phase Selection:

    • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a standard starting point for polar heterocyclic compounds.

    • Mobile Phase: A gradient elution using a buffered aqueous phase (e.g., 20 mM phosphate buffer, pH adjusted to 3.0) and an organic modifier (acetonitrile or methanol) is typically required to resolve the polar parent drug from potentially less polar degradants.

    • Detector: A DAD detector is highly recommended to assess peak purity. Set the wavelength at the UV maximum of the parent compound.

  • Method Optimization:

    • Rationale: The goal is to achieve a baseline separation between the main peak and all degradation product peaks (resolution > 1.5).

    • Procedure: Prepare a composite mixture of all forced degradation samples. Inject this mixture and adjust the HPLC gradient, mobile phase pH, and flow rate until optimal separation is achieved. The use of mass spectrometry (LC-MS) is invaluable at this stage to identify the masses of the degradation products.

  • Method Validation (per ICH Q2(R1)):

    • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by resolving the API from all degradation products and confirming peak purity.

    • Linearity: A minimum of five concentrations across the desired range (e.g., 50% to 150% of the nominal concentration) are analyzed. The correlation coefficient (r²) should be ≥ 0.999.

    • Accuracy: Determined by spiking a placebo with known amounts of the API at different concentration levels (e.g., 80%, 100%, 120%). The recovery should be within 98.0% to 102.0%.

    • Precision:

      • Repeatability (Intra-day): Multiple preparations (n=6) at 100% of the target concentration. The Relative Standard Deviation (RSD) should be ≤ 2%.

      • Intermediate Precision (Inter-day): The assay is repeated by a different analyst on a different day. The RSD between the two sets of results is evaluated.

    • Robustness: Deliberate, small variations are made to method parameters (e.g., mobile phase pH ±0.2 units, column temperature ±5°C) to assess the method's reliability during normal use.

Section 5: Data Interpretation and Practical Implications

The results from the solubility and stability studies provide a roadmap for the subsequent stages of drug development.

  • Solubility Profile Implications:

    • A low solubility at intestinal pH (6.8-7.4) may indicate a need for enabling formulations, such as amorphous solid dispersions or particle size reduction, to ensure adequate absorption.

    • A significant common-ion effect at pH 1.2 could impact dissolution in the stomach and may influence the choice of excipients.

  • Stability Profile Implications:

    • Formulation: If the compound is susceptible to hydrolysis, it may be best suited for a solid dosage form or a non-aqueous liquid formulation. Excipient compatibility studies become crucial.[6]

    • Packaging: If the compound is photolabile, light-protective packaging (e.g., amber vials, opaque blisters) is mandatory.[8] If it is sensitive to humidity, packaging with a desiccant may be required.

    • Storage and Shelf-Life: The stability data forms the basis for recommending storage conditions (e.g., "Store at controlled room temperature, protected from light") and for establishing the drug's re-test period or shelf-life.[5]

Conclusion

A thorough characterization of the solubility and stability of this compound dihydrochloride is not merely a data-gathering exercise; it is a fundamental risk mitigation strategy in drug development. By employing the systematic, scientifically-grounded approaches detailed in this guide—from determining the pH-solubility profile to conducting comprehensive forced degradation studies and developing a validated stability-indicating method—researchers can build a robust data package. This package enables informed decisions regarding formulation design, packaging, and storage, ultimately increasing the probability of a successful development program and ensuring the delivery of a safe and effective medication to patients.

References

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  • Luminata (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata. [Link]

  • Jain, D., and Barsainya, D. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Zelesky, T. C., et al. (2023). Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective. PubMed. [Link]

  • Singh, L., and Sharma, P. K. (2009). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

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  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Analytical Methods. ATSDR. [Link]

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  • Mal, D., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Link]

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  • Babu, N. P., and Ramachandran, D. (2017). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection. Research Journal of Pharmacy and Technology. [Link]

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Spectroscopic Characterization of 6-(Aminomethyl)-1H-indazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the spectroscopic characterization of 6-(Aminomethyl)-1H-indazol-3-amine, a key building block in medicinal chemistry and drug discovery. The structural elucidation of such molecules is fundamental to ensuring the integrity of research and development programs. This document is intended for researchers, scientists, and drug development professionals, offering both predicted data, based on analogous structures, and detailed experimental protocols for acquiring and interpreting mass spectrometry (MS) and nuclear magnetic resonance (NMR) data.

Introduction

This compound (C₈H₁₀N₄, Molecular Weight: 162.19 g/mol ) belongs to the indazole class of heterocyclic compounds.[1] The indazole core is a prevalent scaffold in numerous pharmacologically active agents, exhibiting a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[2][3] The presence of both a primary amine and an aminomethyl substituent makes this molecule a versatile synthon for creating diverse chemical libraries. Accurate structural confirmation through spectroscopic methods is a critical first step in its application.

This guide will detail the expected mass spectrometric and NMR spectroscopic signatures of this compound. While specific experimental data for this exact molecule is not widely published, the principles of spectroscopy and data from structurally related indazole derivatives allow for reliable prediction of its spectral characteristics.[4]

I. Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, electrospray ionization (ESI) is a suitable technique, likely yielding the protonated molecule [M+H]⁺ in positive ion mode.[4]

Predicted Mass Spectrum Data
IonPredicted m/zDescription
[M+H]⁺163.0978Protonated molecular ion
[M+Na]⁺185.0797Sodium adduct of the molecular ion
[M+K]⁺201.0537Potassium adduct of the molecular ion
[M+NH₄]⁺180.1244Ammonium adduct of the molecular ion

Predicted m/z values are based on the monoisotopic mass of the most common isotopes.[5]

Fragmentation Pathway and Interpretation

In-source fragmentation or tandem mass spectrometry (MS/MS) experiments can provide valuable structural information. The fragmentation of the protonated molecule is expected to occur at the weakest bonds, primarily involving the aminomethyl group.

G M [M+H]⁺ m/z = 163.0978 F1 Loss of NH₃ m/z = 146.0712 M->F1 - NH₃ F2 Loss of CH₂NH₂ m/z = 133.0640 M->F2 - •CH₂NH₂

Caption: Predicted ESI-MS fragmentation of this compound.

A primary fragmentation pathway likely involves the loss of ammonia (NH₃) from the protonated aminomethyl group, leading to a stable benzylic-type carbocation. Another plausible fragmentation is the cleavage of the C-C bond between the indazole ring and the aminomethyl group.

II. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. Chemical shifts are influenced by the electronic environment of each nucleus, and predictions are based on the analysis of similar indazole derivatives.[2][6][7]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the aminomethyl group, and the amine protons. The use of a deuterated solvent such as DMSO-d₆ is recommended to observe the exchangeable NH and NH₂ protons.[8]

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-47.3 - 7.5d1H~8.0 - 9.0
H-56.8 - 7.0dd1H~8.0 - 9.0, ~1.5 - 2.0
H-77.1 - 7.3d1H~1.5 - 2.0
-CH₂-3.8 - 4.0s2H-
-CH₂-NH₂(broad)s (br)2H-
3-NH₂(broad)s (br)2H-
1-NH(broad)s (br)1H-

Note: Chemical shifts of exchangeable protons (-NH₂) are highly dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-3145 - 150
C-3a115 - 120
C-4120 - 125
C-5110 - 115
C-6135 - 140
C-7105 - 110
C-7a140 - 145
-CH₂-45 - 50

III. Experimental Protocols

The following protocols provide a general framework for acquiring high-quality MS and NMR data for this compound.

Mass Spectrometry Protocol

G cluster_prep Sample Preparation cluster_analysis Instrument Setup (ESI-MS) cluster_acq Data Acquisition prep1 Dissolve ~1 mg of sample in 1 mL of suitable solvent (e.g., Methanol/Water) inst1 Ionization Mode: Positive prep1->inst1 inst2 Mass Range: m/z 50-500 inst1->inst2 inst3 Infusion via syringe pump (5-20 µL/min) inst2->inst3 acq1 Acquire full scan spectrum inst3->acq1 acq2 Perform MS/MS on [M+H]⁺ ion if needed acq1->acq2

Caption: Workflow for Mass Spectrometry Analysis.

  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a solvent compatible with electrospray ionization, such as methanol, acetonitrile, or a mixture with water.[4] For high-resolution mass spectrometry (HRMS), ensure the use of high-purity solvents.[4]

  • Instrumentation : Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.[4]

  • Data Acquisition :

    • Operate in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Infuse the sample solution directly into the ESI source using a syringe pump at a flow rate of 5-20 µL/min.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • For HRMS, use an instrument such as a Time-of-Flight (TOF) or Orbitrap analyzer to determine the accurate mass and elemental composition.[4]

NMR Spectroscopy Protocol

G cluster_prep_nmr Sample Preparation cluster_acq_nmr Data Acquisition (¹H & ¹³C) cluster_proc_nmr Data Processing prep_nmr1 Dissolve 5-10 mg of sample in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) acq_nmr1 Tune and shim the spectrometer prep_nmr1->acq_nmr1 acq_nmr2 Acquire ¹H spectrum (16-64 scans) acq_nmr1->acq_nmr2 acq_nmr3 Acquire ¹³C spectrum (1024-4096 scans) acq_nmr2->acq_nmr3 proc_nmr1 Fourier transform acq_nmr3->proc_nmr1 proc_nmr2 Phase and baseline correction proc_nmr1->proc_nmr2 proc_nmr3 Reference to TMS (0 ppm) proc_nmr2->proc_nmr3

Caption: Workflow for NMR Spectroscopy Analysis.

  • Sample Preparation :

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[4][8] Sonication may be used to aid dissolution.

    • Tetramethylsilane (TMS) can be used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4]

  • ¹H NMR Acquisition :

    • Use a standard single-pulse experiment.

    • Set the spectral width to approximately 12-16 ppm.

    • Employ an acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds.

    • Acquire 16-64 scans, depending on the sample concentration.[4]

  • ¹³C NMR Acquisition :

    • Use a proton-decoupled pulse program.

    • Set the spectral width to approximately 200-250 ppm.

    • Use an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (1024-4096) due to the lower natural abundance of ¹³C.[4]

  • Data Processing :

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Perform phase and baseline corrections.

    • Calibrate the chemical shift scale using the solvent signal or TMS.

IV. Conclusion

The structural integrity of this compound is paramount for its successful application in research and development. This guide provides a comprehensive framework for its spectroscopic characterization using mass spectrometry and NMR spectroscopy. The predicted data and detailed protocols herein serve as a valuable resource for scientists to confirm the identity and purity of this important chemical entity, ensuring the reliability and reproducibility of their scientific endeavors.

References

  • A series of indazoles substituted at the N-1 and N-2 positions with ester- containing side chains -(CH2)nCO2R of different lengths (n = 0-6, 9, 10) are described. Nucleophilic substitution reactions on halo esters (X(CH2)nCO2R) by 1H-indazole in alkaline solution lead to mixtures of N-1 and N-2 isomers, in which the N-1 isomer predominates. Basic hydrolysis of the ester derivatives allowed the synthesis of the corresponding indazole carboxylic acids. All compounds were fully characterised by multinuclear NMR and IR spectroscopies, MS spectrometry and elemental analysis; the NMR spectroscopic data were used for structural assignment of the N-1 and N-2 isomers. The molecular structure of indazol-2-yl-acetic acid (5b) was determined by X-ray diffraction, which shows a supramolecular architecture involving O2-H...N1 intermolecular hydrogen bonds. (Source: NIH)
  • Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Deriv
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives.
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  • (6-Aminomethyl-1H-indazol-3-yl)amine - CRO SPLENDID LAB. (Source: CRO SPLENDID LAB)
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  • Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (Source: The Royal Society of Chemistry)
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • (6-Aminomethyl-1H-indazol-3-yl)amine | CAS 368426-75-9. (Source: Chemical-Suppliers)
  • 1H-Indazol-6-amine | 6967-12-0. (Source: Sigma-Aldrich)
  • 1H-indazol-3-amine | C7H7N3 | CID 13399. (Source: PubChem)
  • Quantitative Multiple Fragment Monitoring with Enhanced In-Source Fragmentation/Annot
  • NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids.
  • 1H and 13C NMR of 3-Iodo-6-methyl-5-nitro-1H-indazole. (Source: Benchchem)
  • Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. (Source: SciSpace)
  • 1,3-Dimethyl-1H-indazol-6-amine.
  • 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. (Source: MDPI)
  • Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). (Source: DEA.gov)

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The Strategic Role of the Aminomethyl Group in Modulating the Bioactivity of Indazole-Based Compounds: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist for researchers, scientists, and drug development professionals.

Introduction

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2][3][4] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, offers a versatile template for designing potent and selective therapeutic agents.[3][4] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-cancer, anti-inflammatory, and neurological applications.[1][5][6] Within the vast chemical space of indazole-based compounds, the strategic incorporation of an aminomethyl group has emerged as a particularly effective strategy for fine-tuning biological activity and optimizing drug-like properties.

This technical guide provides an in-depth analysis of the multifaceted role of the aminomethyl group in the bioactivity of indazole compounds. We will explore its influence on target engagement, its impact on physicochemical and pharmacokinetic profiles, and provide practical synthetic and bioassay protocols for researchers in the field. This document is intended to serve as a comprehensive resource for drug discovery professionals, offering insights grounded in established scientific principles and experimental evidence.

Part 1: The Aminomethyl Group as a Key Modulator of Target Engagement

The aminomethyl moiety, with its basic nitrogen and flexible linker, is a powerful tool for establishing critical interactions with biological targets. Its ability to act as a hydrogen bond donor and acceptor, as well as to engage in ionic interactions, makes it a key player in achieving high-affinity binding.

Kinase Inhibition

Indazole derivatives are prominent in the landscape of kinase inhibitors, with several approved drugs and numerous clinical candidates.[7][8] The aminomethyl group frequently serves as a crucial "hinge-binding" element, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition.[9]

The strategic placement of the aminomethyl group can profoundly influence potency and selectivity. For instance, in the development of N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lymphocyte-specific kinase (Lck), replacing a phenol group with a 4-amino-indazole moiety led to compounds with comparable enzyme potency but significantly improved pharmacokinetic properties.[10] This highlights the dual role of the aminomethyl group in both target binding and ADME optimization. Structure-activity relationship (SAR) studies on various indazole-based kinase inhibitors have consistently shown that modifications to the aminomethyl group, such as N-alkylation or incorporation into a cyclic system, can be used to fine-tune selectivity across the kinome.[11][12]

Table 1: Structure-Activity Relationship of Aminomethyl Indazoles as Kinase Inhibitors

Target KinaseIndazole Scaffold Position of Aminomethyl GroupKey InteractionsImpact on ActivityReference
LckC4-aminoHydrogen bonding with hinge regionComparable potency to phenol isosteres with improved PK[10]
SrcVariesCan influence lipophilicity and access to binding pocketSubstitution at the 5-position of the indole ring (a bioisostere of indazole) is crucial for both antioxidant and kinase inhibitory activity.[13]
ERK1/2Amide at C3Forms key interactions with the kinase domainOptimized compounds show potent inhibition of ERK1/2 enzyme activity and cell growth.[12]
VEGFR-2VariesHydrophobic and hydrogen bonding interactionsSubstitution patterns on the indazole and linked moieties dictate potency.[7]

KinaseBinding cluster_kinase Kinase Hinge Region cluster_inhibitor Aminomethyl Indazole Inhibitor hinge_backbone Backbone NH/CO indazole Indazole Core indazole->hinge_backbone Hydrophobic Interactions aminomethyl Aminomethyl Group (-CH2NHR) aminomethyl->hinge_backbone Hydrogen Bonds

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the treatment of cancers with deficiencies in DNA repair pathways, most notably those with BRCA1/2 mutations.[14] The indazole-containing drug Niraparib is a potent inhibitor of PARP1 and PARP2.[5][8] The mechanism of action of PARP inhibitors involves not only catalytic inhibition but also the "trapping" of the PARP enzyme on DNA, leading to cytotoxic DNA lesions.[15]

In the context of indazole-based PARP inhibitors, the aminomethyl group, often as part of a larger substituent like a piperidine ring, plays a critical role in interacting with the nicotinamide-binding pocket of the PARP enzyme.[16] The basic nitrogen of the aminomethyl group can form a key salt bridge with a glutamic acid residue in the active site, an interaction that is crucial for high-affinity binding. The flexibility of the aminomethyl linker allows for optimal positioning of the substituent to maximize van der Waals and other non-covalent interactions.

Cannabinoid Receptor Modulation

The endocannabinoid system, primarily comprising the CB1 and CB2 receptors, is a key therapeutic target for a range of conditions, including pain, inflammation, and neurological disorders.[17][18] Indazole derivatives have been extensively explored as modulators of cannabinoid receptors, with various compounds exhibiting agonist, antagonist, or inverse agonist activity.[19][20]

The aminomethyl group is a common feature in many synthetic cannabinoid receptor agonists of the indazole-carboxamide class.[19] This group, and the substituents attached to it, can significantly influence the affinity and selectivity for CB1 versus CB2 receptors. For example, the development of peripherally restricted cannabinoid receptor agonists often involves the incorporation of polar groups, such as an aminomethyl moiety, to limit blood-brain barrier penetration and reduce central nervous system side effects.[21] The nature of the aminomethyl substituent can also dictate the functional outcome, shifting a compound from a full agonist to a partial agonist, which may offer a better therapeutic window.[21]

CBR_Interaction cluster_ligand Indazole Ligand receptor CB1/CB2 Receptor indazole_core Indazole Core indazole_core->receptor Hydrophobic Pocket aminomethyl_group Aminomethyl Moiety indazole_core->aminomethyl_group aminomethyl_group->receptor Polar Interaction Site r_group R-Group aminomethyl_group->r_group r_group->receptor Selectivity/Efficacy Pocket

Part 2: Impact on Physicochemical and Pharmacokinetic Properties

Beyond its role in target binding, the aminomethyl group is a powerful tool for optimizing the drug-like properties of indazole compounds. Its basicity and polarity can be leveraged to improve solubility, permeability, and metabolic stability, ultimately leading to a better pharmacokinetic (PK) profile.

Modulating Solubility and Lipophilicity

A common challenge in drug discovery is the poor aqueous solubility of lead compounds. The aminomethyl group, being basic, can be protonated at physiological pH, forming a salt that often has significantly higher aqueous solubility than the free base. This is a critical advantage for developing oral and intravenous formulations. The pKa of the aminomethyl group can be fine-tuned through substitution to achieve the desired balance between solubility and permeability.

Enhancing Pharmacokinetic Profiles

The introduction of an aminomethyl group can have a profound impact on the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. As demonstrated with Lck inhibitors, replacing a metabolically labile phenol group with a more stable amino-indazole can lead to marked improvements in oral pharmacokinetics.[10][22] The aminomethyl group can also serve as a point of attachment for polyethylene glycol (PEG) chains or other moieties to extend the half-life of a compound.

Table 2: Influence of Aminomethyl Group on Pharmacokinetic Parameters

Compound PairKey Structural DifferenceImpact on SolubilityImpact on Oral BioavailabilityReference
Lck Inhibitor A vs. BPhenol vs. 4-Amino-indazoleIncreasedImproved[10][22]
Cannabinoid Agonist X vs. YAlkyl vs. Aminomethyl-containing side chainIncreasedCan be modulated to control CNS penetration[21]

Part 3: Synthetic Strategies and Experimental Protocols

The successful application of the aminomethyl group in drug design relies on robust synthetic methods and reliable bioassays. This section provides an overview of common synthetic routes and detailed protocols for key in vitro experiments.

Synthesis of Aminomethyl Indazole Derivatives

A common and versatile method for the synthesis of N-substituted aminomethyl indazoles is the reductive amination of an indazole-carboxaldehyde. This two-step, one-pot procedure is generally high-yielding and tolerates a wide range of functional groups.

Experimental Protocol: Synthesis of N-Benzyl-1H-indazol-3-yl)methanamine

  • Step 1: Imine Formation. To a solution of 1H-indazole-3-carboxaldehyde (1.0 mmol) in methanol (10 mL), add benzylamine (1.1 mmol). Stir the mixture at room temperature for 2 hours. The formation of the imine can be monitored by thin-layer chromatography (TLC).

  • Step 2: Reduction. Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 mmol) portion-wise over 10 minutes.

  • Step 3: Quenching and Work-up. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. Quench the reaction by the slow addition of water (5 mL).

  • Step 4: Extraction. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Step 5: Purification. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired N-benzyl-1H-indazol-3-yl)methanamine.

SynthesisWorkflow start Indazole-3-carboxaldehyde + Benzylamine imine Imine Formation (Methanol, RT) start->imine reduction Reduction (NaBH4, 0°C to RT) imine->reduction workup Quench & Work-up (Water, EtOAc Extraction) reduction->workup purification Purification (Column Chromatography) workup->purification product N-Benzyl-(1H-indazol-3-yl)methanamine purification->product

In Vitro Bioactivity Assays

Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is a self-validating system as it includes positive and negative controls to ensure the assay is performing correctly.

  • Preparation of Reagents: Prepare a kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA). Prepare the kinase, substrate (e.g., a generic peptide substrate like poly(Glu, Tyr) 4:1), and [γ-33P]ATP.

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Setup: In a 96-well plate, add kinase buffer, the test compound at various concentrations, the kinase, and the substrate.

  • Initiation of Reaction: Initiate the kinase reaction by adding [γ-33P]ATP. Incubate at 30 °C for a specified time (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Detection: Transfer the reaction mixture to a filter plate (e.g., P81 phosphocellulose). Wash the plate to remove unincorporated [γ-33P]ATP. Add a scintillant and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a dose-response curve. Include a known inhibitor as a positive control.

Conclusion

The aminomethyl group is far more than a simple linker or solubilizing agent in the design of indazole-based bioactive compounds. It is a strategic tool that can be used to establish critical, high-affinity interactions with a variety of biological targets, including kinases, PARP enzymes, and cannabinoid receptors. Furthermore, its inherent physicochemical properties provide a powerful handle for optimizing the ADME profile of drug candidates, enhancing solubility and improving oral bioavailability. A thorough understanding of the versatile roles of the aminomethyl group, coupled with robust synthetic and analytical methodologies, will continue to drive the discovery and development of novel indazole-based therapeutics with improved efficacy and safety profiles.

References

  • N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. Bioorganic & Medicinal Chemistry Letters.
  • Evaluation of in vitro activity and SAR study of the novel hetarylamino-3-aryl-1H-indazole derivatives as inhibitors of protein kinase CK2. Biopolymers and Cell.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
  • Evaluation of novel aminomethyl indole derivatives as Src kinase inhibitors and antioxidant agents. Chemotherapy.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). Bioorganic & Medicinal Chemistry Letters.
  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry.
  • Discovery of indazoles as inhibitors of Tpl2 kinase. Bioorganic & Medicinal Chemistry Letters.
  • Synthesis and SAR of Indazole-Pyridine Based Protein Kinase B/Akt Inhibitors. Bioorganic & Medicinal Chemistry.
  • Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656 and AM630. British Journal of Pharmacology.
  • N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics.
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research.
  • Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action.
  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review.
  • Indazole partial agonists targeting peripheral cannabinoid receptors.
  • Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. Bioorganic Chemistry.
  • Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry.
  • Cannabimimetic effects of abused indazole-carboxamide synthetic cannabinoid receptor agonists AB-PINACA, 5F-AB-PINACA and 5F-ADB-PINACA in mice: Tolerance, dependence and withdrawal. Drug and Alcohol Dependence.
  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters.
  • Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists. ACS Medicinal Chemistry Letters.
  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research.
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  • (PDF) In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives.
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  • PARP Inhibitors in GYN Cancers | 2022 Evolution Conference. YouTube.

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The Emergence of a Privileged Scaffold: A Technical Guide to 6-(Aminomethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indazole Core in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, certain molecular frameworks consistently appear in a multitude of therapeutic agents across diverse biological targets. These are often referred to as "privileged scaffolds" due to their inherent ability to bind to multiple receptors with high affinity. The indazole ring system, a bicyclic aromatic heterocycle, is a prime example of such a scaffold.[1][2] Its unique electronic properties and conformational rigidity make it an ideal anchor for designing potent and selective inhibitors of various enzymes, particularly protein kinases.

This guide provides an in-depth technical overview of a specific, highly functionalized indazole derivative: 6-(Aminomethyl)-1H-indazol-3-amine . While the specific historical "discovery" of this molecule is not extensively documented in dedicated publications, its emergence is intrinsically linked to the broader recognition of the 1H-indazole-3-amine core as a crucial component in the development of targeted therapies. This document will delve into the synthesis, properties, and applications of this versatile building block, offering valuable insights for researchers and professionals in drug development.

The Strategic Importance of the 1H-Indazole-3-amine Moiety

The 1H-indazole-3-amine structure has garnered significant attention in medicinal chemistry, primarily for its role as a "hinge-binding" fragment in kinase inhibitors.[2] The amino group at the 3-position can form critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The indazole ring itself occupies the ATP-binding pocket, and substituents on the ring can be tailored to achieve selectivity for specific kinases.

The subject of this guide, this compound, is of particular interest due to the presence of a reactive aminomethyl group at the 6-position. This functional handle provides a convenient point for chemical modification, allowing for the introduction of various pharmacophoric features to modulate potency, selectivity, and pharmacokinetic properties.

Synthesis and Physicochemical Properties

Hypothetical Synthetic Protocol

This protocol is a representative example and may require optimization.

  • Starting Material: 4-Cyano-3-methylbenzonitrile.

  • Step 1: Nitration. The starting material is nitrated at the position ortho to the methyl group using a mixture of nitric acid and sulfuric acid to yield 4-cyano-3-methyl-2-nitrobenzonitrile.

  • Step 2: Reductive Cyclization. The nitro group is reduced, and the indazole ring is formed in a one-pot reaction. Treatment with a reducing agent such as stannous chloride (SnCl₂) in the presence of hydrochloric acid (HCl) leads to the formation of the 3-aminoindazole core.

  • Step 3: Bromination of the Methyl Group. The methyl group at the 6-position is brominated using a radical initiator like N-bromosuccinimide (NBS) and a light source to yield 6-(bromomethyl)-1H-indazol-3-amine.

  • Step 4: Azide Formation and Reduction. The bromomethyl group is converted to an aminomethyl group. This can be achieved by reaction with sodium azide to form the corresponding azide, followed by reduction to the amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 368426-75-9[3][4]
Molecular Formula C₈H₁₀N₄[5][6]
Molecular Weight 162.19 g/mol [5][6]
Appearance Off-white to yellow solid (typical)Supplier Data
Purity Typically >95%[3][4]

Applications in Drug Discovery and Development

The primary utility of this compound lies in its role as a versatile building block for the synthesis of more complex drug candidates. The presence of two distinct amino groups—the 3-amino group, often involved in target binding, and the 6-aminomethyl group, used for derivatization—makes it a highly valuable scaffold.

Role as a Scaffold in Kinase Inhibitor Design

As previously mentioned, the 1H-indazole-3-amine core is a well-established pharmacophore for kinase inhibition. The 6-aminomethyl group can be acylated or alkylated to introduce side chains that can interact with other regions of the ATP-binding pocket, thereby enhancing potency and selectivity.

G cluster_0 This compound Scaffold cluster_1 Functionalization cluster_2 Resulting Drug Candidate Scaffold This compound Acylation Acylation/Sulfonylation (Amide/Sulfonamide Formation) Scaffold->Acylation R-COCl or R-SO2Cl Alkylation Reductive Amination (Secondary/Tertiary Amine Formation) Scaffold->Alkylation Aldehyde/Ketone + Reducing Agent Drug Complex Drug Molecule (e.g., Kinase Inhibitor) Acylation->Drug Alkylation->Drug

Caption: Synthetic utility of the this compound scaffold.

Experimental Protocol: Acylation of this compound

This protocol describes a general procedure for the acylation of the 6-aminomethyl group, a common step in the synthesis of indazole-based drug candidates.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Acyl chloride or carboxylic acid

  • Coupling agent (if using a carboxylic acid), e.g., HATU or HBTU

  • Nitrogen atmosphere

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolution: In a round-bottom flask under a nitrogen atmosphere, dissolve 1 equivalent of this compound in anhydrous DMF.

  • Base Addition: Add 2-3 equivalents of a non-nucleophilic base such as TEA or DIPEA to the solution and stir for 10-15 minutes at room temperature.

  • Acylating Agent Addition:

    • If using an acyl chloride: Slowly add a solution of 1.1 equivalents of the desired acyl chloride in anhydrous DMF to the reaction mixture at 0 °C.

    • If using a carboxylic acid: In a separate flask, pre-activate the carboxylic acid (1.1 equivalents) with a coupling agent (1.1 equivalents) and a base (2-3 equivalents) in anhydrous DMF. Add this activated solution to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Conclusion

This compound represents a strategically important building block in modern medicinal chemistry. Its discovery and availability are a direct consequence of the recognition of the indazole scaffold's value in developing targeted therapeutics. While not a therapeutic agent in itself, its versatile chemical nature allows for the efficient construction of libraries of complex molecules for biological screening. For researchers and drug development professionals, understanding the synthesis and reactivity of this and similar functionalized indazoles is key to unlocking new possibilities in the design of next-generation medicines.

References

  • Pharmaffiliates. Methyl 4-Amino-3-methylbenzoate. [Link]

  • Pharmaffiliates. Methyl 3-[t-Butyloxycarbonyl)amino]-L-alanine. [Link]

  • EPO Patent No. 1773817. SUBSTITUTED ARYL-AMINE DERIVATIVES AND METHODS OF USE. [Link]

  • Google Patents.
  • ResearchGate. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • Google Patents.
  • Chem-Impex International. 6-(Methoxymethoxy)-1H-Indazol-3-Amine. [Link]

  • Journal of Medicinal and Chemical Sciences. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

  • MDPI. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • Google Patents. Method of synthesizing 1H-indazole compounds - US8022227B2.

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Methodological & Application

Application Notes & Protocols: A Framework for the Cellular Evaluation of 6-(Aminomethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Characterizing a Novel Indazole Compound

The 1H-indazole-3-amine scaffold is a privileged structure in medicinal chemistry, recognized as an effective hinge-binding fragment for various protein kinases.[1] Its derivatives have been investigated as potent inhibitors of critical oncology targets, including Fibroblast Growth Factor Receptor (FGFR) and Polo-like kinase 4 (PLK4).[2][3] This document provides a comprehensive guide for the preclinical evaluation of a novel derivative, 6-(Aminomethyl)-1H-indazol-3-amine, using a cascade of robust, cell-based assays.

Cell-based assays are indispensable for modern drug discovery.[4] Unlike biochemical assays that use purified proteins, cell-based methods provide a more physiologically relevant environment, offering critical insights into a compound's cell permeability, engagement with its intracellular target, and its ultimate effect on cellular health and signaling pathways.[4][5] This guide outlines a strategic workflow, from initial phenotypic screening to detailed mechanism of action (MoA) studies, designed to build a comprehensive cellular profile of this compound. The protocols herein are designed to be self-validating systems, incorporating essential controls and optimization steps to ensure data integrity and reproducibility.

Scientific Rationale & Proposed Mechanism of Action

Given the prevalence of the indazole core in approved and investigational kinase inhibitors, it is hypothesized that this compound functions by inhibiting one or more protein kinases.[1] Protein kinases are crucial regulators of cell proliferation, survival, and differentiation, and their dysregulation is a hallmark of cancer.[6] Therefore, the primary objective of this testing strategy is to determine if the compound exerts anti-proliferative or cytotoxic effects and, if so, to elucidate the underlying mechanism, with a focus on kinase inhibition and induction of apoptosis.

Recent studies on similar indazole derivatives have demonstrated their ability to induce apoptosis and cause cell cycle arrest in cancer cell lines, such as K562 (chronic myeloid leukemia).[1][7] These effects are often downstream consequences of inhibiting key survival signaling pathways. Therefore, our evaluation cascade will begin with broad assessments of cell viability and cytotoxicity before proceeding to more specific assays for apoptosis and direct target engagement.

The Assay Cascade: A Tiered Evaluation Strategy

A tiered approach is recommended to efficiently characterize the compound's cellular activity. This strategy progresses from broad, high-throughput phenotypic assays to more complex, low-throughput MoA and target validation studies.

Assay_Cascade cluster_0 Tier 1: Phenotypic Screening cluster_1 Tier 2: Mechanism of Action (MoA) Elucidation cluster_2 Tier 3: Target Validation & Selectivity T1_Viability Cell Viability & Cytotoxicity Assays (e.g., Resazurin, ATP-Glo) T2_Apoptosis Apoptosis Assay (Annexin V / PI Staining) T1_Viability->T2_Apoptosis If cytotoxic T1_Proliferation Cell Proliferation Assay (e.g., CFSE Dye Dilution) T2_Kinase Cellular Kinase Activity Assay (Phospho-Substrate Detection) T1_Proliferation->T2_Kinase If anti-proliferative T3_Target Target Engagement Assay (e.g., NanoBRET®, CETSA®) T2_Apoptosis->T3_Target Confirm MoA T2_Kinase->T3_Target Identify Target T3_Selectivity Cell Line Panel Screening T3_Target->T3_Selectivity Validate & Profile

Caption: A tiered workflow for characterizing this compound.

Tier 1 Protocols: Primary Phenotypic Screening

The initial goal is to determine if the compound affects overall cell health. These assays are typically high-throughput compatible and provide foundational data on the compound's potency (e.g., IC50 or EC50).

Cell Viability & Cytotoxicity Assay (Resazurin Reduction Method)

This colorimetric assay measures the metabolic activity of living cells, which is proportional to the number of viable cells.[8] It is a cost-effective and sensitive method for initial screening.[8]

Principle: Viable, metabolically active cells reduce the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin. A decrease in signal indicates either cytotoxicity or inhibition of proliferation.

Protocol:

  • Cell Seeding: Plate cells in a 96-well, clear-bottom black plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in culture medium at 2x the final desired concentration. Also, prepare vehicle (e.g., 0.1% DMSO) and positive (e.g., 10 µM staurosporine) control solutions.

  • Cell Treatment: Add 100 µL of the 2x compound dilutions or controls to the appropriate wells. The final volume will be 200 µL.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂. The incubation time should be optimized based on the cell line's doubling time.

  • Reagent Addition: Add 20 µL of Resazurin solution (e.g., 0.15 mg/mL in PBS) to each well.

  • Final Incubation: Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure fluorescence on a plate reader with excitation at ~560 nm and emission at ~590 nm.

  • Data Analysis:

    • Subtract the background fluorescence (media only wells).

    • Normalize the data: % Viability = (Sample RFU / Vehicle Control RFU) * 100.

    • Plot % Viability vs. log[Compound Concentration] and fit a four-parameter logistic curve to determine the IC50 value.

ParameterRecommended Starting ConditionRationale
Cell Lines K562, MCF-7, A549, PC-3Cancer cell lines where indazole derivatives have shown activity.[1][7]
Seeding Density 5,000 - 10,000 cells/wellMust be optimized to ensure cells are in the exponential growth phase during treatment.[8]
Compound Conc. 1 nM to 100 µMA wide range to capture the full dose-response curve.
Incubation Time 48 - 72 hoursAllows for multiple cell doubling cycles to observe anti-proliferative effects.

Tier 2 Protocols: Mechanism of Action (MoA) Elucidation

If the compound shows activity in Tier 1, the next step is to investigate how it is affecting the cells. Given the hypothesized mechanism, assessing apoptosis is a logical priority.

Apoptosis Assay (Annexin V & Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[9][10]

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[11][12] Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells.[12] Propidium Iodide (PI) is a fluorescent DNA intercalator that is excluded by cells with an intact membrane. It can therefore identify late apoptotic or necrotic cells where membrane integrity is lost.[9][10]

AnnexinV_PI cluster_0 cluster_1 Healthy Healthy Cell Annexin V: Negative PI: Negative EarlyApop Early Apoptotic Annexin V: Positive PI: Negative LateApop Late Apoptotic / Necrotic Annexin V: Positive PI: Positive Necrotic Necrotic (Primary) Annexin V: Negative PI: Positive State_Healthy Intact Membrane PS Internal State_Healthy->Healthy State_Early Intact Membrane PS Externalized State_Healthy->State_Early Apoptotic Stimulus State_Early->EarlyApop State_Late Compromised Membrane PS Externalized State_Early->State_Late Progression State_Late->LateApop

Caption: Principle of Annexin V / PI assay for apoptosis detection.

Protocol:

  • Cell Culture & Treatment: Seed 1-2 x 10⁶ cells in a 6-well plate. After 24 hours, treat with this compound at its IC50 and 10x IC50 concentrations, alongside vehicle and positive controls (e.g., staurosporine), for 24-48 hours.

  • Cell Harvesting: Collect all cells, including floating cells from the supernatant and adherent cells (using gentle trypsinization). Centrifuge at 300 x g for 5 minutes.[10]

  • Washing: Wash cells twice with cold 1x PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution (e.g., 50 µg/mL).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Final Preparation: Add 400 µL of 1x Annexin V Binding Buffer to each tube.

  • Data Acquisition: Analyze immediately on a flow cytometer. Excite FITC at 488 nm and detect emission at ~530 nm. Excite PI at 488 nm and detect emission at >670 nm. Collect at least 10,000 events per sample.

  • Data Analysis:

    • Gate on the main cell population to exclude debris.

    • Create a quadrant plot of FITC (Annexin V) vs. PI fluorescence.

    • Quantify the percentage of cells in each quadrant:

      • Lower-Left (Q4): Live cells (Annexin V-/PI-).

      • Lower-Right (Q3): Early apoptotic cells (Annexin V+/PI-).[7]

      • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+/PI+).[7]

      • Upper-Left (Q1): Necrotic cells (Annexin V-/PI+).[7]

Tier 3 Protocols: Target Validation & Selectivity

Confirming that a compound directly binds its intended target within a living cell is a critical step in drug development.[13][14][15] This validates the MoA and builds confidence for further optimization.

Cellular Target Engagement (NanoBRET® Assay)

The NanoBRET® (Bioluminescence Resonance Energy Transfer) assay is a powerful method to quantify compound binding to a specific protein target in live cells.[13]

Principle: The target protein is expressed in cells as a fusion with the bright, small NanoLuc® luciferase. A cell-permeable fluorescent tracer that reversibly binds the target protein is added. When the tracer is bound, its proximity to NanoLuc® allows for energy transfer (BRET) upon addition of the luciferase substrate. A test compound that binds to the target will compete with and displace the tracer, leading to a loss of BRET signal. This change in signal is proportional to target occupancy by the compound.[13][16]

NanoBRET cluster_0 cluster_1 A Target Protein NanoLuc® Tracer B BRET Signal A:f2->B Energy Transfer C Target Protein NanoLuc® Inhibitor D No BRET C:f2->D Binding Site Occupied E Tracer

Caption: Principle of the NanoBRET® Target Engagement Assay.

Protocol (General Workflow):

  • Cell Line Generation: Transfect cells with a plasmid encoding the putative kinase target fused to NanoLuc® luciferase. Select a stable cell line or use transient transfection.

  • Cell Seeding: Plate the engineered cells in a 96-well, white-bottom plate.

  • Compound & Tracer Addition: Add varying concentrations of this compound, followed by a fixed concentration of the fluorescent NanoBRET® tracer specific to the kinase target.

  • Equilibration: Incubate the plate for a period (e.g., 2 hours) at 37°C to allow the compound-target binding to reach equilibrium.

  • Signal Detection: Add the NanoLuc® substrate and immediately measure both donor (luciferase, ~460 nm) and acceptor (tracer, >600 nm) emission simultaneously using a specialized plate reader.

  • Data Analysis:

    • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

    • Normalize the data to controls (no inhibitor vs. saturating concentration of a known inhibitor).

    • Plot the corrected BRET ratio vs. log[Compound Concentration] to determine the IC50, which reflects the compound's affinity for the target in a cellular context.

References

  • Danaher Life Sciences. Cell Viability and Proliferation Assays in Drug Screening. [Link]

  • Profacgen. Cell-based Kinase Assays. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. [Link]

  • Patricelli, M. P., & Cravatt, B. F. (2013). Determining target engagement in living systems. PMC - NIH. [Link]

  • Scott, A. D., & Glicksman, M. A. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]

  • Darzynkiewicz, Z., Juan, G., Li, X., Gorczyca, W., Murakami, T., & Traganos, F. (1997). A Simplified Protocol for Apoptosis Assay by DNA Content Analysis. Cytometry. [Link]

  • Lakshmanan, I., Batra, S. K. (2012). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Gechijian, L. N., Buckley, D. L., & Crews, C. M. (2020). Importance of Quantifying Drug-Target Engagement in Cells. ACS Publications. [Link]

  • Wikipedia. Cellular thermal shift assay. [Link]

  • Parker, L. L., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. [Link]

  • Lakshmanan, I., et al. (2012). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC - NIH. [Link]

  • PubChem. 1H-Indazol-6-amine. [Link]

  • Noell, S., et al. (2018). Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu4 positive allosteric modulators that mitigate CYP1A2 induction liability. PubMed. [Link]

  • PubChem. 1H-indazol-3-amine. [Link]

  • Nguyen, T. H., et al. (2023). Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. PubMed. [Link]

  • Chen, Y., et al. (2017). Optimization of 1H-indazol-3-amine Derivatives as Potent Fibroblast Growth Factor Receptor Inhibitors. PubMed. [Link]

  • Zhang, K., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. [Link]

  • ResearchGate. (PDF) 1,3-Dimethyl-1H-indazol-6-amine. [Link]

Sources

Application Notes and Protocols for the Synthesis of Derivatives from 6-(Aminomethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Indazole Scaffold in Drug Discovery

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives have garnered significant attention due to their diverse pharmacological properties, including anti-inflammatory, antibacterial, anti-HIV, and antitumor activities.[2][3] The compound 6-(aminomethyl)-1H-indazol-3-amine, in particular, presents a trifunctional building block of immense potential for the generation of compound libraries for drug discovery. It features three distinct reactive sites: the N1-position of the indazole ring, the exocyclic primary aliphatic amine at the 6-position, and the aromatic primary amine at the 3-position. The strategic and selective functionalization of these sites is paramount to unlocking the full potential of this versatile starting material.

This comprehensive guide provides detailed application notes and step-by-step protocols for the synthesis of a variety of derivatives from this compound. We will delve into the principles of chemoselectivity that govern the reactivity of the different amino groups and offer field-proven methodologies for N-acylation, N-sulfonylation, reductive amination, and urea formation, targeting the more nucleophilic 6-(aminomethyl) group.

Understanding the Chemoselectivity of this compound

The successful derivatization of this compound hinges on understanding the differential reactivity of its three nitrogen centers. The key to this selectivity lies in the differing basicity and nucleophilicity of the aliphatic versus the aromatic amine.

  • The 6-(Aminomethyl) Group: This primary aliphatic amine is analogous to benzylamine. With a pKa of approximately 9.33, it is the most basic and, consequently, the most nucleophilic site in the molecule under neutral or basic conditions.[4]

  • The 3-Amino Group: This is an aromatic amine, where the lone pair of electrons on the nitrogen atom is delocalized into the indazole ring system. This delocalization significantly reduces its basicity and nucleophilicity compared to the aliphatic amine.

  • The Indazole N1-Position: While the N1-nitrogen can be alkylated or acylated, it is generally less nucleophilic than the primary amines, especially the 6-(aminomethyl) group.

This inherent difference in reactivity allows for the selective functionalization of the 6-(aminomethyl) group by careful control of reaction conditions.

Strategic Derivatization Pathways

The following diagram illustrates the primary pathways for the selective derivatization of the 6-(aminomethyl) group, which will be detailed in the subsequent protocols.

G cluster_derivatives Selective Derivatization at the 6-(Aminomethyl) Position start This compound acylation N-Acyl Derivative start->acylation RCOCl, Base sulfonylation N-Sulfonyl Derivative start->sulfonylation RSO2Cl, Base reductive_amination N-Alkyl Derivative start->reductive_amination RCHO, NaBH(OAc)3 urea_formation Urea Derivative start->urea_formation R-NCO caption Figure 1. Key synthetic transformations of this compound. G start This compound boc_protected Boc-Protected Intermediate start->boc_protected (Boc)2O, Base derivatized_3_amino Derivatized at 3-Amino Position boc_protected->derivatized_3_amino Acylation/Sulfonylation etc. final_product Final Deprotected Product derivatized_3_amino->final_product TFA or HCl caption Figure 2. Protecting group strategy for 3-amino functionalization.

Sources

Application Notes & Protocols: A Framework for In Vitro Characterization of 6-(Aminomethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: From Scaffold to Biological Insight

The 1H-indazole-3-amine moiety is a recognized privileged scaffold in medicinal chemistry, forming the core of numerous compounds investigated for therapeutic potential, particularly in oncology.[1][2][3] The subject of this guide, 6-(Aminomethyl)-1H-indazol-3-amine, is a novel derivative of this class.[4][5][6] While its precise biological targets are yet to be elucidated, its structural features suggest a potential interaction with ATP-binding proteins, a class that includes critical drug targets like protein kinases and molecular chaperones.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals to systematically characterize the in vitro biological activity of this compound. We will operate on the primary hypothesis that the compound may function as an inhibitor of Heat Shock Protein 90 (HSP90), a critical ATP-dependent molecular chaperone frequently overactive in cancer cells.[7][8][9] The experimental framework outlined herein is designed to be a self-validating cascade, moving from initial biochemical target engagement to broad cellular phenotypic responses. This tiered approach ensures a rigorous and logical progression for identifying and validating the compound's mechanism of action.

Section 1: Foundational Steps - Compound Handling and Physicochemical Assessment

Prior to any biological assessment, it is imperative to understand the fundamental properties of the test compound. This ensures reproducibility and accurate interpretation of subsequent experimental data.

1.1 Compound Profile

PropertyValueSource
IUPAC Name (1H-Indazol-6-yl)methanamine[6]
Synonyms 3-Amino-1H-indazole-6-methanamine[5]
Molecular Formula C₈H₁₀N₄[5]
Molecular Weight 162.19 g/mol [5]
Form (as Dihydrochloride) C₈H₁₂Cl₂N₄[4]
Molecular Weight (as Dihydrochloride) 235.11 g/mol [4]

1.2 Solubility and Stock Solution Protocol

The accurate determination of a compound's solubility is the bedrock of reliable in vitro testing.

Protocol: Solubility Assessment and Stock Preparation

  • Solvent Selection: Begin with Dimethyl Sulfoxide (DMSO), the most common solvent for initial screening of small molecules.

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. For the dihydrochloride salt, initial attempts can be made in sterile water.

    • To prepare a 10 mM stock of C₈H₁₀N₄ (MW: 162.19), dissolve 1.62 mg in 1 mL of DMSO.

    • To prepare a 10 mM stock of C₈H₁₂Cl₂N₄ (MW: 235.11), dissolve 2.35 mg in 1 mL of DMSO.

    • Aid dissolution by gentle vortexing or sonication. Visually inspect for any particulates against a light source.

  • Aqueous Buffer Solubility: Determine the maximum solubility in relevant cell culture media (e.g., DMEM, RPMI-1640) and biochemical assay buffers. Prepare serial dilutions from the DMSO stock into the aqueous buffer. Incubate for 1-2 hours at 37°C and inspect for precipitation. The final DMSO concentration in assays should be kept low (typically ≤0.5%) to avoid solvent-induced artifacts.

  • Storage: Aliquot the high-concentration stock into single-use vials and store at -20°C or -80°C under inert gas to prevent degradation from freeze-thaw cycles and oxidation.[6]

1.3 Safety and Handling

Based on safety data sheets (SDS) for structurally related indazole amines, appropriate precautions must be taken.[10][11][12][13]

  • Hazard Class: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10][11]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[10][13]

  • Disposal: Dispose of waste in accordance with institutional and local regulations.[10][11]

Section 2: Tier 1 - Biochemical and Cellular Target Engagement

This section details the initial experiments to test the primary hypothesis: Does this compound directly bind to and inhibit HSP90?

Workflow for Target Identification and Validation

G cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Cellular Phenotype cluster_2 Tier 3: Selectivity & MoA A Biochemical Assays B Cellular Assays A->B Confirmation in Cells C Cell Viability & Proliferation B->C Functional Consequence? E Kinase Panel Screening B->E Is it Selective? F Complex Disruption (Co-IP) B->F Confirm Mechanism D Cell Cycle & Apoptosis C->D Mechanism of Death/Arrest? Test_Compound 6-(Aminomethyl)-1H- indazol-3-amine Test_Compound->A Direct Inhibition?

Caption: A tiered workflow for compound characterization.

2.1 Biochemical Assay: HSP90 ATPase Activity

Causality: HSP90 function is critically dependent on its ability to bind and hydrolyze ATP.[7] Inhibition of this ATPase activity is a primary mechanism for many HSP90 inhibitors.[14] The malachite green assay provides a simple, colorimetric readout of ATP hydrolysis by measuring the liberated inorganic phosphate.[15]

Protocol: Malachite Green ATPase Assay

  • Reagents:

    • Recombinant human HSP90α protein.

    • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂.

    • ATP solution (4 mM stock).

    • Test compound serially diluted in assay buffer (final DMSO ≤0.5%).

    • Malachite Green Reagent (prepared according to manufacturer's instructions).

    • Phosphate standard for standard curve.

  • Procedure:

    • In a 96-well plate, add 8 µL of yeast HSP90 for measurable ATPase activity.[15]

    • Add the test compound across a range of concentrations (e.g., 1 nM to 100 µM). Include a "no inhibitor" positive control (DMSO vehicle) and a "no enzyme" negative control.

    • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

    • Initiate the reaction by adding 4 µL of ATP solution to each well (final concentration ~0.2-0.5 mM).[15]

    • Incubate the plate at 37°C for 3-4 hours.[15]

    • Stop the reaction by adding the Malachite Green Reagent.

    • After color development (approx. 15-20 minutes), measure the absorbance at ~620-650 nm.

  • Data Analysis:

    • Generate a phosphate standard curve.

    • Convert absorbance values to phosphate concentration.

    • Normalize the data to the positive (100% activity) and negative (0% activity) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

2.2 Cellular Assays: Hallmarks of HSP90 Inhibition

Causality: A true HSP90 inhibitor will produce two key signature effects within a cell: the degradation of HSP90-dependent "client" proteins and the induction of a heat shock response, characterized by the upregulation of HSP70.[16][17] Observing both effects provides strong, self-validating evidence of on-target activity.

HSP90 Chaperone Cycle and Inhibition Mechanism

HSP90_Cycle HSP90_open HSP90 (Open, ADP-bound) Client_loading Client Protein & Co-chaperone Loading HSP90_open->Client_loading Client Binding HSP90_ATP HSP90 (ATP-bound, Closed) Client_loading->HSP90_ATP ATP Binding ATP_hydrolysis ATP Hydrolysis HSP90_ATP->ATP_hydrolysis Degradation Client Protein Ubiquitination & Proteasomal Degradation HSP90_ATP->Degradation Client_release Folded Client Release ATP_hydrolysis->Client_release Client_release->HSP90_open ADP, Pi release Inhibitor 6-(Aminomethyl)-1H- indazol-3-amine Inhibitor->HSP90_ATP Blocks ATP Binding/ Hydrolysis HSP70_Induction HSP70 Upregulation (Heat Shock Response) Inhibitor->HSP70_Induction PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., HER2) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR Degradation Degradation AKT->Degradation Degradation Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor HSP90 Inhibitor HSP90 HSP90 Inhibitor->HSP90 HSP90->AKT Chaperones/ Maintains Stability

Sources

Application Notes: Leveraging 6-(Aminomethyl)-1H-indazol-3-amine for Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Strategic Value of the Indazole Scaffold

In the landscape of modern drug discovery, Fragment-Based Drug Discovery (FBDD) has emerged as a powerful engine for identifying novel lead compounds.[1][2] This approach hinges on screening low-molecular-weight compounds (fragments) that, despite typically weak binding affinity, offer high-quality starting points for optimization due to their inherent efficiency in binding to protein targets.[3][4] Within this paradigm, the selection of fragments is of paramount importance.

6-(Aminomethyl)-1H-indazol-3-amine represents a high-value fragment scaffold. Its utility is rooted in its distinct structural features:

  • The 1H-Indazole Core: This bicyclic aromatic system is a privileged structure in medicinal chemistry, particularly renowned as a "hinge-binding" motif in numerous kinase inhibitors.[5][6][7] The arrangement of its nitrogen atoms allows it to form critical hydrogen bond interactions with the backbone of the kinase hinge region, a common anchoring point for ATP-competitive inhibitors.

  • The 3-Amino Group: This primary amine is strategically positioned to act as a key hydrogen bond donor, often directly engaging with the kinase hinge.

  • The 6-Aminomethyl Group: This functional group serves as a crucial synthetic handle and a vector for optimization. It provides an exit point from the core scaffold, allowing chemists to "grow" the fragment into adjacent pockets of the target protein to enhance potency and selectivity.[8][9]

These features make this compound an exemplary starting point for developing inhibitors against a range of targets, most notably protein kinases involved in disease pathways, such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) in inflammatory signaling.[10][11]

II. Physicochemical Profile of a Privileged Fragment

To qualify as a useful fragment, a molecule should adhere to the "Rule of Three," which provides guidelines for properties that favor efficient binding and subsequent optimization.[1] this compound exhibits a physicochemical profile consistent with these principles.

PropertyValueSourceJustification for FBDD
CAS Number 368426-75-9[12]Unique identifier for sourcing and data tracking.
Molecular Formula C₈H₁₀N₄[13]Low atom count allows for extensive chemical modification.
Molecular Weight 162.19 g/mol [13]Well under the "Rule of Three" guideline of <300 Da, ensuring higher probability of binding.
Hydrogen Bond Donors 3CalculatedProvides multiple points for specific, directional interactions with the target protein.
Hydrogen Bond Acceptors 2CalculatedComplements the donor count for establishing a robust hydrogen bond network.
cLogP ~1.0-1.5EstimatedWithin the "Rule of Three" guideline of <3, suggesting adequate aqueous solubility for biophysical assays.

III. The FBDD Workflow: From Fragment Hit to Lead Candidate

The utilization of this compound follows a structured, multi-stage process common to FBDD campaigns. The goal is to identify a binding event and then leverage structural information to evolve the simple fragment into a potent and selective lead compound.[14][15]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Hit-to-Lead Optimization Lib Fragment Library (incl. Indazole) Screen Biophysical Screening (SPR, NMR, X-ray) Lib->Screen Screening Hit Primary Hit (Weak Binder) Screen->Hit Detection Ortho Orthogonal Assay (e.g., NMR if SPR screen) Hit->Ortho Confirmation Func Functional Assay (e.g., Kinase Assay) Ortho->Func Activity Check Valid Validated Hit Func->Valid Validation SBDD Structure-Based Design (X-ray, Cryo-EM) Valid->SBDD Structural Info Grow Fragment Growing SBDD->Grow Merge Fragment Merging SBDD->Merge Link Fragment Linking SBDD->Link Lead Lead Compound (High Affinity) Grow->Lead Medicinal Chemistry Merge->Lead Medicinal Chemistry Link->Lead Medicinal Chemistry

Caption: The Fragment-Based Drug Discovery (FBDD) workflow.

IV. Application Spotlight: Targeting the IRAK4 Kinase

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and IL-1 receptors (IL-1Rs).[10] Its central role in innate immunity and the subsequent production of pro-inflammatory cytokines makes it a prime therapeutic target for autoimmune diseases and inflammation.[11] The ATP binding site of IRAK4 is an ideal target for an indazole-based fragment.

IRAK4_Pathway TLR TLR / IL-1R Activation MyD88 MyD88 Adaptor Protein TLR->MyD88 IRAK4 IRAK4 MyD88->IRAK4 recruits IRAK1 IRAK1 Phosphorylation IRAK4->IRAK1 phosphorylates NFkB NF-κB Activation IRAK1->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Indazole This compound Indazole->IRAK4 INHIBITS

Caption: Simplified IRAK4 signaling pathway and point of inhibition.

V. Experimental Protocols

The following protocols provide a detailed methodology for using this compound in an FBDD campaign targeting a protein kinase like IRAK4.

Protocol 1: Fragment Stock Preparation and Quality Control

Rationale: Accurate and reliable screening data begins with a high-quality, well-characterized fragment stock. Poor solubility or the presence of impurities can lead to false positives or negatives.

  • Reagent Preparation:

    • Weigh 1.62 mg of this compound (MW: 162.19 g/mol ).

    • Dissolve in 100 µL of 100% dimethyl sulfoxide (DMSO) to create a 100 mM primary stock solution.

    • Causality: DMSO is a standard solvent for compound libraries due to its ability to dissolve a wide range of organic molecules. A high-concentration primary stock minimizes the final DMSO concentration in assays.

  • Solubility Assessment:

    • Prepare a 1 mM intermediate solution in an aqueous buffer relevant to the planned screening assay (e.g., PBS or HEPES-based buffer).

    • Visually inspect for precipitation.

    • For quantitative analysis, use nephelometry or a similar light-scattering technique to confirm solubility at the highest screening concentration.

    • Causality: Insoluble fragments can cause non-specific aggregation or light scattering, which are common sources of false positives in many biophysical assays.

  • Purity Check (Optional but Recommended):

    • Analyze the primary stock solution via LC-MS to confirm the molecular weight and assess purity. A purity of >95% is recommended.

    • Causality: Impurities may be the actual binding species, leading to misleading structure-activity relationships (SAR) during optimization.

Protocol 2: Primary Screening via Surface Plasmon Resonance (SPR)

Rationale: SPR is a sensitive, label-free biophysical technique ideal for detecting the weak binding of low-molecular-weight fragments in real-time.[16][17][18] It provides kinetic and affinity data (K D).

  • Protein Immobilization:

    • Immobilize recombinant human IRAK4 kinase onto a CM5 sensor chip via amine coupling.

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).

    • Inject IRAK4 (at ~20-50 µg/mL in 10 mM sodium acetate, pH 5.0) to achieve an immobilization level of 8,000-12,000 Response Units (RU).

    • Deactivate remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.

    • Causality: Covalent immobilization of the target protein creates a stable surface for repeated binding measurements. A reference flow cell should be prepared similarly but without protein to subtract bulk refractive index changes and non-specific binding to the chip surface.

  • Screening Assay:

    • Prepare a dilution series of this compound in running buffer (e.g., HBS-EP+ with 1-2% DMSO) from 10 µM to 1000 µM.

    • Trustworthiness: The DMSO concentration in the running buffer must precisely match that of the fragment samples to avoid false signals from solvent mismatch.[16]

    • Inject each fragment concentration over the IRAK4 and reference flow cells for a contact time of 60 seconds, followed by a dissociation time of 120 seconds.

    • Perform a regeneration step between injections if necessary (e.g., a short pulse of 50 mM NaOH or 10 mM Glycine pH 2.5), ensuring the protein's binding capacity is not compromised.

  • Data Analysis:

    • Perform double-referencing by subtracting the signal from the reference flow cell and the signal from a buffer-only (blank) injection.

    • Plot the steady-state response against fragment concentration and fit the data to a 1:1 binding model to determine the equilibrium dissociation constant (K D).

    • A confirmed hit will show a concentration-dependent binding response on the target surface that is significantly above the noise level.

Protocol 3: Hit Validation by NMR Spectroscopy

Rationale: Orthogonal validation using a different biophysical technique is crucial to eliminate methodology-specific artifacts and increase confidence in the hit.[3] NMR is an excellent method for confirming direct binding to the target protein in solution.[19][20][21]

  • Sample Preparation (Protein-Observed ¹H-¹⁵N HSQC):

    • Express and purify ¹⁵N-isotopically labeled IRAK4 kinase domain.

    • Prepare a 50 µM solution of ¹⁵N-IRAK4 in a deuterated NMR buffer (e.g., 20 mM d-Tris, 150 mM NaCl, 5 mM DTT, 90% H₂O/10% D₂O).

    • Prepare a concentrated stock of this compound in the same deuterated buffer (or d6-DMSO).

  • NMR Experiment:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of ¹⁵N-IRAK4 alone.

    • Add the indazole fragment to the protein sample to a final concentration of 500 µM (a 10-fold excess).

    • Acquire a second ¹H-¹⁵N HSQC spectrum.

  • Data Analysis:

    • Overlay the two spectra. Binding is confirmed by observing chemical shift perturbations (CSPs) for specific amide peaks in the protein's spectrum.

    • Causality: A CSP indicates that the fragment is binding to the protein and altering the local chemical environment of specific amino acid residues. If residue assignments are known, this can map the binding site.[19] A lack of CSPs suggests the initial SPR hit may have been an artifact.

Protocol 4: Functional Confirmation via a Biochemical Kinase Assay

Rationale: A biophysical hit must be functionally relevant. A biochemical assay confirms that the fragment's binding to the kinase's active site translates into inhibition of its catalytic activity.

  • Assay Principle (ADP-Glo™ Kinase Assay Example):

    • This luminescent assay quantifies the amount of ADP produced during the kinase reaction.[22] Kinase activity is proportional to ADP production; therefore, a decrease in ADP signifies inhibition.

  • Protocol:

    • Prepare a reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[22]

    • In a 96-well or 384-well plate, add IRAK4 kinase (e.g., 5-10 ng/well).

    • Add this compound across a range of concentrations (e.g., 1 µM to 2 mM). Include a "no inhibitor" positive control and a "no enzyme" negative control.

    • Initiate the kinase reaction by adding a mixture of a suitable peptide substrate and ATP (at a concentration near the K m for ATP, e.g., 20 µM).[23]

    • Incubate at room temperature for 60 minutes.[22]

    • Stop the kinase reaction and measure ADP production according to the manufacturer's protocol (e.g., add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent and read luminescence).

  • Data Analysis:

    • Normalize the data to the controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.

    • Trustworthiness: A dose-dependent decrease in signal confirms that the fragment is an inhibitor of IRAK4's catalytic function.

VI. Data Summary and Hit-to-Lead Evolution

A successful FBDD campaign will yield a comprehensive dataset for the initial fragment hit, guiding subsequent medicinal chemistry efforts.

ParameterTypical ResultSignificance
SPR K D 200 µM - 2 mMMeasures binding affinity. Weak affinity is expected for a fragment.
NMR CSP ConfirmedValidates direct target engagement in solution.
Kinase IC₅₀ > 500 µMMeasures functional potency. Often weaker than affinity for initial fragments.
Ligand Efficiency (LE) > 0.3Normalizes binding energy for size (LE = -1.4*log(K D)/HAC). A high LE indicates an efficient and promising starting point.

HAC = Heavy Atom Count

Once this compound is validated as a functional hit, the focus shifts to hit-to-lead optimization. Structural data, ideally from X-ray co-crystallography, is invaluable at this stage.[24][25][26]

Optimization cluster_0 Optimization Strategies cluster_grow Fragment Growing cluster_merge Fragment Merging cluster_link Fragment Linking Start This compound Hit (K D ~500 µM) Grow Add R-group to 6-aminomethyl Lead 1 (K D ~50 nM) Start:f1->Grow:f0 Synthesize derivatives Merge Combine Indazole + Frag 2 Lead 2 (K D ~80 nM) Start->Merge:f0 Combine pharmacophores Link Link Indazole + Frag 3 Lead 3 (K D ~30 nM) Start->Link:f0 Use chemical linker Frag2 Fragment 2 Frag2->Merge:f0 Combine pharmacophores Frag3 Fragment 3 Frag3->Link:f0 Use chemical linker

Caption: Hit-to-Lead optimization strategies.

  • Fragment Growing: The most direct strategy. The 6-aminomethyl group is acylated, alkylated, or used in reductive amination to introduce new chemical moieties that can form additional interactions with the protein, thereby increasing affinity.[8]

  • Fragment Merging: If another fragment is found to bind in an overlapping or adjacent pocket, a new molecule can be designed that incorporates the key features of both fragments.[9]

  • Fragment Linking: If a second fragment binds to a distinct, nearby site, the two can be connected with an appropriate chemical linker to achieve a large gain in affinity due to avidity effects.[4]

VII. Conclusion

This compound is more than just a chemical reagent; it is a strategically designed starting point for drug discovery. Its privileged indazole core provides a reliable anchor in many important drug targets, while its aminomethyl handle offers a clear and logical path for chemical optimization. By employing a rigorous workflow of biophysical screening, orthogonal validation, and functional characterization, researchers can effectively leverage this fragment to initiate discovery programs and develop novel, high-affinity lead compounds.

VIII. References

  • BenchChem. (n.d.). Application Notes and Protocols for IRAK4 Kinase Activity Assay with IRAK4-IN-6. Retrieved from

  • ResearchGate. (n.d.). Fragment-based screening using X-ray crystallography and NMR spectroscopy. Retrieved from

  • ACS Medicinal Chemistry Letters. (n.d.). Fragment Screening by Surface Plasmon Resonance. Retrieved from

  • PubMed. (n.d.). Fragment screening using X-ray crystallography. Retrieved from

  • Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. Retrieved from

  • Sygnature Discovery. (n.d.). Fragment Screening | Drug Discovery. Retrieved from

  • PubMed. (n.d.). SPR-based fragment screening: advantages and applications. Retrieved from

  • ACS Publications. (2005). Fragment-Based Lead Discovery Using X-ray Crystallography. Retrieved from

  • Sygnature Discovery. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Retrieved from

  • PubMed. (n.d.). Fragment-based screening using surface plasmon resonance technology. Retrieved from

  • bioRxiv. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. Retrieved from

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. Retrieved from

  • PMC - NIH. (n.d.). Fragment-Based Drug Discovery Using NMR Spectroscopy. Retrieved from

  • Drug Hunter. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Retrieved from

  • PubMed - NIH. (n.d.). Fragment-based screening by protein-detected NMR spectroscopy. Retrieved from

  • Wikipedia. (n.d.). Fragment-based lead discovery. Retrieved from

  • Life Chemicals. (2021). Fragment-based Screening Methods for Innovative Drug Discovery. Retrieved from

  • Sci-Hub. (n.d.). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Retrieved from

  • ResearchGate. (n.d.). Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). Retrieved from

  • Oxford Academic. (2019). Biophysical screening in fragment-based drug design: a brief overview. Retrieved from

  • European Pharmaceutical Review. (2017). NMR-based fragment screening for drug discovery. Retrieved from

  • ACS Medicinal Chemistry Letters. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. Retrieved from

  • CymitQuimica. (n.d.). This compound dihydrochloride. Retrieved from

  • Cell Signaling Technology. (n.d.). HTScan™ IRAK4 Kinase Assay Kit. Retrieved from

  • Life Chemicals. (2021). Fragment-based Lead Preparation in Drug Discovery and Development. Retrieved from

  • PMC - NIH. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Retrieved from

  • Creative Biostructure. (n.d.). Fragment-to-Lead. Retrieved from

  • NIH. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. Retrieved from

  • LookChem. (n.d.). Cas 710943-26-3, 6-AMINOMETHYL INDAZOLE. Retrieved from

  • Promega Corporation. (n.d.). IRAK4 Kinase Assay. Retrieved from

  • Chemical-Suppliers. (n.d.). (6-Aminomethyl-1H-indazol-3-yl)amine | CAS 368426-75-9. Retrieved from

  • BPS Bioscience. (n.d.). IRAK4 Kinase Assay Kit. Retrieved from

  • PMC - NIH. (n.d.). Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs. Retrieved from

  • CRO SPLENDID LAB. (n.d.). (6-Aminomethyl-1H-indazol-3-yl)amine. Retrieved from

  • ResearchGate. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from

  • OUCI. (n.d.). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from

  • ResearchGate. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from

  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from

  • ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from

  • PubMed. (2017). Fragment-based design, synthesis, biological evaluation, and SAR of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors. Retrieved from

  • PubChem. (n.d.). 5-(Aminomethyl)-1H-indazole. Retrieved from

  • PubChem. (n.d.). 3-methyl-1H-indazol-6-amine. Retrieved from

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from

  • PMC - NIH. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from

  • PubMed. (2017). Optimization of 1H-indazol-3-amine Derivatives as Potent Fibroblast Growth Factor Receptor Inhibitors. Retrieved from

  • PubMed. (2009). 2-(6-Phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazoles: design and synthesis of a potent and isoform selective PKC-zeta inhibitor. Retrieved from

Sources

Application Note & Protocol: Regioselective Amide Coupling of 6-(Aminomethyl)-1H-indazol-3-amine with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-Aminoindazole Scaffold

The 1H-indazole core is a privileged scaffold in modern medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Its unique electronic properties and ability to participate in key hydrogen bonding interactions have made it a cornerstone in the design of kinase inhibitors and other targeted therapies. The derivative, 6-(aminomethyl)-1H-indazol-3-amine, presents a particularly valuable building block for drug discovery professionals. It offers a trifunctional handle for molecular elaboration, enabling the exploration of chemical space through the generation of diverse compound libraries.

However, the presence of three distinct nucleophilic nitrogen centers—the C6 primary alkylamine, the C3 primary arylamine, and the N1 indazole ring nitrogen—poses a significant synthetic challenge: achieving regioselective functionalization. This application note provides a comprehensive guide and field-proven protocols for the selective amide coupling of carboxylic acids to the C6-aminomethyl group. We will delve into the chemical principles governing this selectivity and present detailed methodologies using two industry-standard coupling reagent systems, EDC/HOBt and HATU, designed to ensure high yields and purity for researchers in drug development.

Substrate and Reagent Considerations: A Mechanistic Approach

Understanding the Substrate: this compound

Successful protocol design begins with a thorough understanding of the substrate. The key to regioselective acylation lies in the differential nucleophilicity of the three nitrogen atoms.

  • C6-Aminomethyl Group (-CH₂NH₂): This is a primary alkylamine. It is the most nucleophilic and least sterically hindered of the three sites, making it the primary target for acylation under standard conditions.

  • C3-Amino Group (-NH₂): This is an arylamine, analogous to aniline. The nitrogen lone pair is delocalized into the aromatic indazole ring system, significantly reducing its nucleophilicity compared to the C6-aminomethyl group.[3]

  • N1-Indazole Nitrogen (-NH-): While the N1 nitrogen can be acylated, it is generally less nucleophilic than the exocyclic amines and reaction at this site typically requires specific conditions or occurs as a side reaction with highly reactive electrophiles.[4][5]

Therefore, the reactivity order is: C6-NH₂ >> C3-NH₂ > N1-H . By carefully controlling reaction stoichiometry and conditions, acylation can be directed almost exclusively to the C6 position.

It is critical to note that this reagent is commonly supplied as a dihydrochloride salt .[6] This necessitates the use of a non-nucleophilic organic base (typically 2-3 equivalents) in the reaction to neutralize the salt and liberate the free amines for the coupling reaction.

Selecting the Optimal Coupling Reagent System

The formation of an amide bond from a carboxylic acid and an amine is a dehydration reaction that requires the activation of the carboxylic acid.[7] The choice of coupling reagent is paramount and depends on the complexity of the substrates, reaction scale, and cost considerations.

  • EDC/HOBt System: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] This intermediate is susceptible to racemization and can rearrange to an inactive N-acylurea. The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt), mitigates these issues by trapping the O-acylisourea to form a more stable HOBt-ester, which then reacts cleanly with the amine.[9][10] The primary byproduct, a water-soluble urea, is easily removed during aqueous work-up, making this a robust and cost-effective method.

  • HATU System: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a uronium salt-based coupling reagent known for its high efficiency and rapid reaction rates, even with sterically hindered or electronically deactivated substrates.[11][12][13] HATU activates the carboxylic acid to form a highly reactive OAt-active ester.[14][15] The 7-azabenzotriazole moiety is a superior leaving group compared to HOBt, and the pyridine nitrogen is thought to stabilize the incoming amine through a hydrogen-bonded transition state, accelerating the reaction.[11] This makes HATU an excellent choice for challenging couplings where other methods may fail.

General Experimental Workflow

The overall process for the coupling reaction can be visualized as a four-stage workflow, from initial setup to the final, purified product.

G cluster_0 cluster_1 Key Steps A Reactant Preparation B Amide Coupling Reaction A->B Add Coupling Reagents K1 • Dissolve Substrates • Add Base • Cool to 0 °C C Aqueous Work-up B->C Quench & Dilute K2 • Add Reagents • Warm to RT • Monitor by TLC/LC-MS D Purification C->D Isolate Crude Product K3 • Dilute with Solvent • Sequential Washes • Dry & Concentrate K4 • Column Chromatography • Characterization (NMR, MS)

Caption: General workflow for amide coupling.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: EDC/HOBt Mediated Coupling

This protocol is a reliable starting point for a wide range of carboxylic acids.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound dihydrochloride (1.1 equiv)

  • EDC·HCl (1.2 - 1.5 equiv)

  • HOBt (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 - 3.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (to achieve 0.1-0.2 M concentration)

Step-by-Step Procedure:

  • Reactant Solubilization: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 equiv), this compound dihydrochloride (1.1 equiv), and HOBt (1.2 equiv).

  • Solvent and Base Addition: Add anhydrous DMF or DCM. Begin stirring to dissolve the solids. Add DIPEA (3.0-3.5 equiv) dropwise. The base neutralizes the dihydrochloride salt of the amine and the HCl salt of EDC, in addition to facilitating the reaction.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction upon addition of EDC and to minimize potential side reactions.

  • EDC Addition: Add EDC·HCl (1.2-1.5 equiv) to the cooled, stirring mixture in one portion.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the consumption of the limiting reagent (typically the carboxylic acid) is observed.

Protocol 2: HATU Mediated Coupling

This protocol is recommended for sterically hindered carboxylic acids or when the EDC/HOBt method provides low yields.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • This compound dihydrochloride (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (to achieve 0.1-0.2 M concentration)

Step-by-Step Procedure:

  • Pre-activation (Optional but Recommended): To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and HATU (1.2 equiv). Dissolve in anhydrous DMF.

  • Base Addition and Activation: Add DIPEA (2.0 equiv) and stir the mixture at room temperature for 15-20 minutes. This "pre-activates" the carboxylic acid by forming the OAt-active ester.

  • Amine Addition: In a separate flask, dissolve this compound dihydrochloride (1.1 equiv) in a small amount of anhydrous DMF and add DIPEA (2.0 equiv) to generate the free base.

  • Coupling: Add the amine solution from step 3 to the pre-activated acid solution from step 2.

  • Reaction Progression: Stir the reaction at room temperature for 2-6 hours. HATU-mediated reactions are typically much faster than those with EDC.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

Mechanism of Action: HATU-Mediated Coupling

The efficiency of HATU stems from its ability to rapidly generate a highly reactive acylating agent that is less prone to common side reactions.

G HATU Activation & Coupling Mechanism RCOOH R-COOH Carboxylic Acid RCOO R-COO⁻ Carboxylate RCOOH->RCOO Deprotonation Base1 Base (DIPEA) Base1->RCOO Deprotonation ActiveEster [R-CO-OAt] Active Ester RCOO->ActiveEster Activation HATU HATU HATU->ActiveEster Activation TMU Tetramethylurea (Byproduct) HATU->TMU releases Amide R-CO-NH-R' Amide Product ActiveEster->Amide Nucleophilic Attack Amine H₂N-R' Amine Amine->Amide Nucleophilic Attack

Caption: HATU activation and coupling mechanism.

The reaction proceeds via initial deprotonation of the carboxylic acid by the base (DIPEA).[15] The resulting carboxylate anion attacks HATU, displacing tetramethylurea and forming the highly reactive OAt-active ester.[12] This activated intermediate is then rapidly intercepted by the primary amine of the indazole substrate to form the stable amide bond.

Reaction Work-up and Purification

Proper work-up is essential to remove reagent byproducts and simplify purification.

  • Quench and Dilute: Upon completion, dilute the DMF reaction mixture with a larger volume of an organic solvent like Ethyl Acetate (EtOAc) or DCM.

  • Aqueous Washes: Transfer the solution to a separatory funnel and wash sequentially with:

    • Saturated aq. NH₄Cl or 5% aq. LiCl: (2x) To remove residual DMF and excess DIPEA.[16]

    • Saturated aq. NaHCO₃: (2x) To remove unreacted carboxylic acid and HOBt/HOAt.

    • Water: (1x) To remove residual salts.

    • Brine: (1x) To initiate drying of the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude material is typically purified by flash column chromatography on silica gel. A gradient elution system, such as 0-15% Methanol in DCM or 20-100% Ethyl Acetate in Hexanes, is often effective. The appropriate solvent system should be determined by TLC analysis.

Optimization and Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Low or No Yield • Incomplete neutralization of amine salt.• Inactive coupling reagents (hydrolyzed).• Sterically demanding carboxylic acid.• Ensure ≥3 equivalents of base are used.• Use fresh, high-purity coupling reagents.• Switch from EDC/HOBt to HATU or another stronger coupling reagent.[17]
Double Acylation • Stoichiometry of amine is too low.• Extended reaction time or high temperature.• Use a slight excess of the indazole amine (1.1-1.2 equiv).• Monitor the reaction closely and stop it once the starting acid is consumed. Avoid heating.
N1-Indazole Acylation • Use of a highly reactive acylating agent (e.g., acid chloride).• Strong base deprotonating the indazole N-H.• Stick to standard carbodiimide or uronium salt coupling conditions.• If N-acylation persists, consider an N1-protecting group strategy (e.g., Boc, SEM) for multi-step syntheses.[5][18][19]
Difficult Purification • Water-soluble urea byproduct (EDU) from EDC not fully removed.• High-boiling solvents (DMF) or base (DIPEA) remaining.• Perform multiple acidic (e.g., 1N HCl or NH₄Cl) and basic washes during work-up.• Use a high-vacuum pump to remove residual DMF, or perform a co-evaporation with toluene.[16]

Conclusion

The regioselective acylation of this compound at the C6-aminomethyl position is a highly achievable transformation critical for the synthesis of novel drug candidates. By leveraging the inherent difference in nucleophilicity between the alkylamine and arylamine moieties, researchers can achieve excellent selectivity. The choice between the robust EDC/HOBt system and the high-performance HATU reagent allows for broad substrate scope and optimization potential. The detailed protocols and troubleshooting guide provided herein serve as a validated starting point for scientists to confidently and successfully incorporate this versatile building block into their synthetic programs.

References

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  • Pardeshi, S. D., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 26(11), 3297. Available from: [Link]

  • Wikipedia. (n.d.). Indazole. Retrieved from [Link]

  • Wang, S.-M., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Chemical Communications, 55(82), 12344-12347. Available from: [Link]

  • Wikipedia. (n.d.). HATU. Retrieved from [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. Available from: [Link]

  • Saleh, N., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392-5395. Available from: [Link]

  • Google Patents. (2011). CN101948433A - Method for separating and purifying substituted indazole isomers.
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  • PubChem. (n.d.). 1H-indazol-3-amine. Retrieved from [Link]

  • ResearchGate. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?. Retrieved from [Link]

  • Saleh, N., et al. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles. ACS Publications. Available from: [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Google Patents. (2018). CN107805221A - Method for preparing 1H-indazole derivative.
  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. Available from: [Link]

  • YouTube. (2022). Reactions of Amines with Carboxylic Acids to Yield Amides. Retrieved from [Link]

  • ResearchGate. (2015). Nitrogen Protecting Groups: Recent Developments and New Applications. Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from [Link]

  • Reddit. (2022). EDC-HOBt Amide coupling workup help. Retrieved from [Link]

  • Arkat USA. (2024). Unusual reactivity of 2-amino-1H-indole-3-carboxylate esters. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indol-3-Ylmethanamine. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • PubChem. (n.d.). 1H-Indazol-6-amine. Retrieved from [Link]

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Application Notes and Protocols for 6-(Aminomethyl)-1H-indazol-3-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

The 1H-indazole-3-amine core is a cornerstone of contemporary medicinal chemistry, recognized for its role as a "privileged scaffold." This bicyclic heteroaromatic system, a bioisostere of indole, has demonstrated a remarkable capacity for interacting with a diverse range of biological targets. Its prevalence in both clinical candidates and marketed drugs underscores its significance.[1][2] A key feature of the 1H-indazole-3-amine moiety is its ability to act as an effective hinge-binding fragment in protein kinases, a critical class of enzymes often dysregulated in cancer and inflammatory diseases.[1][2] Marketed drugs such as Pazopanib, a multi-kinase inhibitor, and Entrectinib, an ALK inhibitor, feature the indazole core, highlighting its therapeutic relevance.[2]

This guide focuses on a specific, yet highly versatile derivative: 6-(Aminomethyl)-1H-indazol-3-amine . The introduction of an aminomethyl group at the 6-position provides a crucial handle for synthetic elaboration, enabling chemists to explore a wider chemical space and fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds. This functional group can serve as a key attachment point for linkers, solubilizing groups, or moieties that target specific sub-pockets of an enzyme's active site.

Strategic Importance of the 6-(Aminomethyl) Functional Group

The aminomethyl substituent at the C6 position of the indazole ring is not merely a synthetic convenience; it offers several strategic advantages in drug design:

  • Vector for SAR Exploration: The primary amine provides a nucleophilic site for a wide array of chemical transformations, including amidation, sulfonylation, and reductive amination. This allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

  • Improved Physicochemical Properties: The basic nature of the aminomethyl group can enhance aqueous solubility and provide a center for salt formation, which is often beneficial for drug formulation and bioavailability.

  • Modulation of Target Engagement: The aminomethyl group can act as a hydrogen bond donor or acceptor, or as a point of attachment for larger substituents that can form additional interactions with the target protein, thereby influencing binding affinity and residence time.

Synthesis of this compound and its Derivatives

The synthesis of the title compound and its subsequent derivatization is a multi-step process that begins with readily available starting materials. The following protocols are illustrative and may require optimization based on specific laboratory conditions and the nature of the desired final product.

Protocol 1: Synthesis of the 6-Bromo-1H-indazol-3-amine Intermediate

A common starting point for the synthesis of 6-substituted indazoles is a precursor bearing a handle for cross-coupling reactions, such as a bromine atom.

Workflow for Synthesis of 6-Bromo-1H-indazol-3-amine

start 2-Fluoro-5-bromobenzonitrile reflux Reflux in Ethanol start->reflux hydrazine Hydrazine Hydrate hydrazine->reflux product 6-Bromo-1H-indazol-3-amine reflux->product

Caption: Synthetic route to the key 6-bromo intermediate.

Step-by-Step Procedure:

  • To a solution of 2-fluoro-5-bromobenzonitrile (1.0 eq) in a suitable solvent such as ethanol or n-butanol, add hydrazine hydrate (excess, e.g., 5-10 eq).

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford 6-bromo-1H-indazol-3-amine.

Protocol 2: Introduction of the 6-(Aminomethyl) Moiety

With the 6-bromo intermediate in hand, the aminomethyl group can be introduced through a variety of methods. One common approach involves a palladium-catalyzed cross-coupling reaction followed by reduction. A more direct route, though potentially requiring more specialized reagents, could involve a protected aminomethylating agent. For the purpose of this guide, a hypothetical multi-step sequence is presented.

Workflow for Introduction of the Aminomethyl Group

start 6-Bromo-1H-indazol-3-amine cyanation Cyanation (e.g., Zn(CN)₂, Pd catalyst) start->cyanation nitrile_intermediate 6-Cyano-1H-indazol-3-amine cyanation->nitrile_intermediate reduction Reduction (e.g., LiAlH₄ or Catalytic Hydrogenation) nitrile_intermediate->reduction product This compound reduction->product

Caption: A potential synthetic pathway to this compound.

Step-by-Step Procedure (Illustrative):

  • Cyanation: To a solution of 6-bromo-1H-indazol-3-amine (1.0 eq) in a suitable solvent (e.g., DMF), add a cyanide source such as zinc cyanide (Zn(CN)₂, 0.6 eq) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 eq). Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS). After cooling, the reaction is worked up by partitioning between an organic solvent and water, and the crude 6-cyano-1H-indazol-3-amine is purified by chromatography.

  • Reduction: The resulting 6-cyano-1H-indazol-3-amine (1.0 eq) is dissolved in a dry, aprotic solvent like THF. This solution is then added dropwise to a stirred suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄, excess) in THF at 0 °C. The reaction is then warmed to room temperature and stirred until the reduction is complete. The reaction is carefully quenched with water and aqueous sodium hydroxide. The resulting solid is filtered off, and the filtrate is concentrated to yield the crude this compound, which can be further purified if necessary.

Note: The amino groups may require protection (e.g., with a Boc group) during these synthetic steps to prevent side reactions.

Application in Kinase Inhibitor Development: A Case Study

The this compound scaffold is an excellent starting point for the development of kinase inhibitors. The 3-amino group typically serves as a key hydrogen bond donor to the hinge region of the kinase, while the 6-aminomethyl group can be derivatized to extend into the solvent-exposed region or other nearby pockets.

Protocol 3: Synthesis of a Hypothetical Kinase Inhibitor Library

This protocol outlines the parallel synthesis of a small library of N-acylated derivatives of this compound to explore SAR.

Workflow for Kinase Inhibitor Library Synthesis

start This compound coupling Amide Coupling (e.g., DIPEA, DCM) start->coupling acyl_chlorides Array of R-COCl (Acid Chlorides) acyl_chlorides->coupling library Library of 6-((Acylamino)methyl)-1H-indazol-3-amines coupling->library screening Biological Screening (Kinase Assay) library->screening sar Structure-Activity Relationship (SAR) Analysis screening->sar

Caption: Workflow for the synthesis and evaluation of a kinase inhibitor library.

Step-by-Step Procedure:

  • Prepare an array of reaction vessels, each containing a solution of this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a base, such as diisopropylethylamine (DIPEA, 2.0 eq), to each vessel.

  • To each vessel, add a different acid chloride or activated carboxylic acid (1.1 eq).

  • Stir the reactions at room temperature for 4-16 hours.

  • Upon completion, the reaction mixtures can be purified using parallel purification techniques such as preparative HPLC or solid-phase extraction.

  • The purity and identity of each compound in the library should be confirmed by LC-MS and ¹H NMR.

Structure-Activity Relationship (SAR) Insights

The data obtained from screening a library of derivatives can provide valuable insights into the SAR. The following table presents a hypothetical SAR for a series of kinase inhibitors derived from this compound.

Compound IDR Group (at 6-aminomethyl)Kinase IC₅₀ (nM)Cellular Potency (µM)
1 H>10,000>50
2a Acetyl1,50025
2b Cyclopropylcarbonyl85012
2c Phenylacetyl4005.2
2d (4-Fluorophenyl)acetyl1501.8
2e (4-Morpholinophenyl)acetyl2202.5

Interpretation of Hypothetical SAR Data:

  • The unsubstituted amine (1 ) is inactive, indicating the importance of derivatization at this position.

  • Small aliphatic acyl groups (2a , 2b ) confer moderate activity.

  • The introduction of an aromatic ring (2c ) significantly improves potency, likely due to additional hydrophobic or π-stacking interactions in the binding pocket.

  • Electron-withdrawing substituents on the phenyl ring (2d ) further enhance activity, possibly by modulating the electronics of the aromatic system or through specific interactions.

  • The addition of a solubilizing group like morpholine (2e ) maintains good potency while potentially improving pharmacokinetic properties.

Conclusion and Future Directions

This compound is a valuable and versatile building block in medicinal chemistry. Its strategic placement of functional groups allows for extensive synthetic elaboration, making it an ideal starting point for the discovery of novel therapeutics, particularly in the realm of kinase inhibitors. The protocols and workflows presented in this guide provide a framework for the synthesis and evaluation of derivatives of this promising scaffold. Future work in this area will likely focus on the development of more complex derivatives with improved selectivity and in vivo efficacy, further solidifying the importance of the indazole core in drug discovery.

References

  • Novel indazole derivatives or pharmaceutically acceptable salts thereof as protein kinase inhibitors for proliferative diseases treatment, and a pharmaceutical composition containing the same as an active ingredient. Google Patents.

  • 1H-indazole VEGFR-2 kinase inhibitor and preparation and application thereof. Google Patents.

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
  • Wang, Q., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules.

  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules.

  • Synthesis of 1-substituted 3-(chloromethyl)-6-aminoindoline (6-amino-seco-CI) DNA minor groove alkylating agents and structure-activity relationships for their cytotoxicity. PubMed.

  • Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar.

  • This compound dihydrochloride. CymitQuimica.

  • Wang, Q., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI.

  • 6-(Methoxymethoxy)-1H-Indazol-3-Amine. Chem-Impex.

  • 6-aminopyrazolopyrimidine compounds and medical use thereof. Google Patents.

  • Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences.

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Publishing.

  • Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu 4 positive allosteric modulators that mitigate CYP1A2 induction liability. PubMed.

  • Structure-activity relationships of 6-(aminomethylphenoxy)-benzoxaborole derivatives as anti-inflammatory agent. PubMed.

  • The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. PubMed.

  • Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Nature.

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Troubleshooting & Optimization

troubleshooting low yield in the synthesis of 6-(Aminomethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth troubleshooting framework for the synthesis of 6-(Aminomethyl)-1H-indazol-3-amine, a crucial building block in medicinal chemistry. Low yields in this multi-step synthesis are a common challenge, often stemming from issues in the indazole ring formation or the final nitrile reduction. This document offers a structured, question-and-answer approach to diagnose and resolve common experimental pitfalls, grounded in established chemical principles.

I. Overview of the Synthetic Pathway

The most common and practical route to this compound involves a two-stage process. First is the formation of the indazole core to yield the key intermediate, 3-Amino-1H-indazole-6-carbonitrile. This is followed by the selective reduction of the nitrile group.

Synthetic_Pathway SM 2-Fluoro-4-cyanobenzonitrile INT 3-Amino-1H-indazole- 6-carbonitrile SM->INT FP This compound INT->FP

Caption: Common synthetic route for this compound.

II. Troubleshooting Guide: A Step-by-Step Analysis

This section addresses specific problems that can lead to diminished yields. It is divided into the two primary stages of the synthesis.

Part A: Synthesis of 3-Amino-1H-indazole-6-carbonitrile (Intermediate)

The formation of the indazole ring via nucleophilic aromatic substitution and cyclization is the foundational step. Problems here will cascade through the entire synthesis.

Question 1: My reaction of 2-fluoro-4-cyanobenzonitrile with hydrazine hydrate is sluggish or incomplete, resulting in low conversion. What are the likely causes and solutions?

Answer: Incomplete conversion is typically traced back to issues with reagents, temperature, or solvent.

  • Causality (Reagents): Hydrazine hydrate can degrade over time. Ensure you are using a fresh, high-quality source. The stoichiometry is also critical; an insufficient excess of hydrazine will result in unreacted starting material.

  • Causality (Temperature & Solvent): This reaction requires significant thermal energy to overcome the activation barrier for the nucleophilic aromatic substitution. Using a high-boiling point solvent like n-butanol, ethylene glycol, or DMF is essential to reach the necessary reflux temperatures (typically >120 °C).[1] A lower temperature will drastically slow the reaction rate.

Troubleshooting Protocol:

  • Verify Reagent Quality: Use a fresh bottle of hydrazine hydrate (80% or anhydrous).

  • Increase Hydrazine Excess: Increase the molar equivalents of hydrazine hydrate from a typical 3-5 equivalents up to 10 equivalents to push the equilibrium towards the product.

  • Confirm Reaction Temperature: Ensure your reaction mixture is vigorously refluxing. Use a high-temperature thermometer to verify the internal temperature matches the boiling point of your chosen solvent.

  • Extend Reaction Time: Monitor the reaction by TLC (Thin-Layer Chromatography). If the reaction is proceeding cleanly but slowly, extend the reflux time (e.g., from 12 hours to 24-48 hours).

Question 2: I'm observing multiple spots on my TLC plate and obtaining a complex, difficult-to-purify mixture after the indazole formation. What are the potential side reactions?

Answer: The formation of multiple products suggests a lack of reaction specificity or degradation.

  • Mechanistic Insight: While the desired reaction is an intramolecular cyclization, intermolecular reactions can occur if conditions are not optimal. Furthermore, the product itself, being an amine, can potentially react further under harsh conditions.

  • Common Side Products:

    • Hydrazone Formation: Reaction of hydrazine with trace impurities or degradation products.

    • Dimerization: Intermolecular reactions between two molecules of the starting material or intermediates.

    • Tautomers: While the 1H-indazole is the thermodynamically favored tautomer, small amounts of the 2H-indazole may form.[2][3]

Mitigation Strategies:

  • Ensure High Purity Starting Material: Use recrystallized or column-purified 2-fluoro-4-cyanobenzonitrile.

  • Controlled Addition: In some cases, adding the hydrazine hydrate dropwise to the heated solution of the benzonitrile can minimize side reactions by keeping the instantaneous concentration of the nucleophile low.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially if refluxing for extended periods.

Part B: Reduction of 6-Cyano Group to 6-(Aminomethyl) Group

This reduction is the most frequent source of low yield due to the potential for over-reduction, side-product formation, and catalyst poisoning.

Question 3: My nitrile reduction is incomplete. I recover significant amounts of 3-Amino-1H-indazole-6-carbonitrile after the reaction. How do I improve conversion?

Answer: Incomplete reduction is a classic problem that points to issues with the reducing agent/catalyst system, solubility, or reaction conditions.

  • Catalytic Hydrogenation (H₂ with Raney Ni, Pd/C, etc.):

    • Catalyst Activity: The catalyst is the most common culprit. Raney Nickel can be pyrophoric and lose activity if not stored properly under water. Pd/C can also deactivate over time or be poisoned by sulfur or other impurities.[4]

    • Hydrogen Pressure: Some reductions require higher pressures of H₂ (50-100 psi) to proceed efficiently. Atmospheric pressure may be insufficient.

    • Solubility: The starting nitrile must be fully dissolved in the reaction solvent (e.g., Methanol, Ethanol, THF) for efficient interaction with the catalyst surface.

  • Chemical Reduction (LiAlH₄, BH₃•THF):

    • Reagent Stoichiometry: These are stoichiometric reagents. You must use a sufficient excess (typically 2-4 equivalents) to ensure complete reduction. The hydride can also react with acidic protons on the indazole ring (N-H) and the 3-amino group, consuming the reagent.[5]

    • Reagent Quality: Lithium aluminum hydride (LiAlH₄) and Borane-THF (BH₃•THF) are moisture-sensitive. Use freshly opened containers or titrated solutions.

Troubleshooting Workflow for Incomplete Reduction:

Troubleshooting_Reduction Start Incomplete Nitrile Reduction CheckCatalyst Using H₂/Catalyst? Start->CheckCatalyst CheckHydride Using LiAlH₄ / BH₃? CheckCatalyst->CheckHydride No Catalyst1 Use fresh, active catalyst (e.g., new bottle of Pd/C or freshly prepared Raney Ni) CheckCatalyst->Catalyst1 Yes Hydride1 Ensure anhydrous conditions. Use oven-dried glassware and dry solvents. CheckHydride->Hydride1 Yes Catalyst2 Increase catalyst loading (e.g., from 5 mol% to 10-20 mol%) Catalyst1->Catalyst2 Catalyst3 Increase H₂ pressure (e.g., from 1 atm to 50-100 psi) Catalyst2->Catalyst3 Catalyst4 Check solubility. Change solvent if necessary (e.g., MeOH, EtOH/AcOH). Catalyst3->Catalyst4 Hydride2 Increase equivalents of reducing agent (e.g., from 2 eq to 4 eq) Hydride1->Hydride2 Hydride3 Increase reaction temperature. Reflux in THF if room temp is insufficient. Hydride2->Hydride3

Caption: Decision tree for troubleshooting incomplete nitrile reduction.

Question 4: My catalytic hydrogenation is producing significant byproducts, leading to a low yield of the desired primary amine. How can I improve selectivity?

Answer: This is a well-documented issue in nitrile hydrogenation.[6] The primary amine product can react with the intermediate imine, leading to the formation of secondary and tertiary amines.

  • Mechanistic Cause:

    • R-C≡N + H₂/cat → [R-CH=NH] (Imine intermediate)

    • [R-CH=NH] + H₂/cat → R-CH₂-NH₂ (Desired Primary Amine)

    • [R-CH=NH] + R-CH₂-NH₂ → Dimer → Secondary Amine + NH₃ (Side Reaction)

Side_Reactions Nitrile R-C≡N Imine Imine Intermediate [R-CH=NH] Nitrile->Imine H₂ / Catalyst PrimaryAmine Primary Amine (Desired Product) R-CH₂-NH₂ Imine->PrimaryAmine H₂ / Catalyst SecondaryAmine Secondary Amine (Byproduct) (R-CH₂)₂NH Imine->SecondaryAmine + Primary Amine - NH₃

Sources

optimizing reaction conditions for the N-alkylation of 6-(Aminomethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the N-alkylation of 6-(aminomethyl)-1H-indazol-3-amine. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile but challenging scaffold. My goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.

The core challenge with this compound lies in its trifunctional nature. It possesses three distinct nucleophilic nitrogen centers: the N1 and N2 positions of the indazole ring and the primary amine of the 6-aminomethyl group. Achieving selective alkylation at only one of these sites is a significant synthetic hurdle, often leading to mixtures of regioisomers and over-alkylated byproducts. This guide provides strategic solutions to navigate these complexities.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

Here, we address the most common issues encountered during the N-alkylation of this substrate in a practical question-and-answer format.

Q1: I'm trying to alkylate the indazole ring, but I'm getting a complex mixture of products. What's going wrong?

This is the most common issue. Direct alkylation with an alkyl halide under basic conditions is prone to low selectivity. The primary aminomethyl group is often more nucleophilic than the indazole nitrogens and will react readily. Furthermore, the two indazole nitrogens (N1 and N2) have similar nucleophilicity, leading to mixtures of regioisomers.[1][2] Attempting direct alkylation without a clear strategy will almost certainly result in a difficult-to-separate mixture.

Core Insight: You cannot achieve selective indazole alkylation without first masking the reactivity of the exocyclic primary amine.

Solution:

  • Protect the 6-(aminomethyl) group: The most reliable strategy is to protect the primary amine before attempting indazole alkylation. The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability in many reaction conditions and its straightforward removal under acidic conditions.[3]

  • Proceed with Selective Indazole Alkylation: Once the primary amine is protected, you can apply established methods for regioselective indazole alkylation.

Q2: After protecting the primary amine, I'm still getting a mixture of N1 and N2 alkylated indazole products. How can I improve the regioselectivity?

The ratio of N1 to N2 alkylation is highly dependent on the reaction conditions, including the base, solvent, and counter-ion.[4][5][6] This is a classic challenge in indazole chemistry.[2][7]

Expert Recommendation: Control of regioselectivity is a function of thermodynamic versus kinetic control. The 1H-indazole tautomer is generally more thermodynamically stable.[4][8]

  • For Selective N1-Alkylation (Thermodynamic Product):

    • Conditions: Use a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent like tetrahydrofuran (THF).[4][5][8][9]

    • Causality: The sodium cation can form a chelated intermediate with the deprotonated N1 nitrogen and the lone pair of the C3-amino group. This complex sterically hinders the N2 position, directing the alkylating agent to the N1 site.[1][9]

  • For Selective N2-Alkylation (Kinetic Product):

    • Conditions: Mitsunobu conditions (e.g., triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) with an alcohol) often show a strong preference for the N2 isomer.[4][8][10]

    • Causality: The Mitsunobu reaction proceeds through a different mechanism that does not rely on deprotonation by a strong base, favoring attack at the more sterically accessible and electronically distinct N2 position under kinetic control.

The following diagram illustrates the strategic decision-making process for selective alkylation.

G cluster_start Project Goal cluster_primary_amine Primary Amine Alkylation cluster_indazole Indazole Ring Alkylation start What is your desired alkylation site? reductive_amination Use Reductive Amination (Aldehyde/Ketone + NaBH(OAc)₃) start->reductive_amination 6-(Aminomethyl) Group protect Step 1: Protect 6-NH₂ group (e.g., with Boc₂O) start->protect Indazole N1 or N2 ra_desc Highly chemoselective for the primary amine. No protection needed. reductive_amination->ra_desc Rationale choose_isomer Step 2: Choose N1 or N2 Alkylation Conditions protect->choose_isomer deprotect Step 3: Deprotect 6-NH₂ (e.g., with TFA or HCl) choose_isomer->deprotect n1_cond For N1-Alkylation: Use NaH in THF choose_isomer->n1_cond  Target: N1 n2_cond For N2-Alkylation: Use Mitsunobu Conditions choose_isomer->n2_cond  Target: N2

Caption: Strategic flowchart for selective N-alkylation.

Q3: How can I selectively alkylate only the 6-(aminomethyl) group without touching the indazole ring?

This is a scenario where direct alkylation with halides is a poor choice due to the high risk of over-alkylation, where the newly formed secondary amine reacts further.[11]

Authoritative Solution: Reductive Amination Reductive amination is the industry-standard method for the controlled mono-alkylation of primary amines.[11][12] It is highly chemoselective and proceeds under mild conditions that will not affect the indazole ring system.

The process involves two steps in one pot:

  • Imine Formation: The primary amine reacts with an aldehyde or ketone to form an imine (or iminium ion in the presence of a mild acid).

  • In-situ Reduction: A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), reduces the imine to the desired secondary amine.[13][14]

Why it works: NaBH(OAc)₃ is a mild hydride donor that selectively reduces the protonated iminium ion much faster than it reduces the starting aldehyde or ketone, preventing side reactions.[12][14] This method avoids the "runaway train" of over-alkylation seen with alkyl halides.[11]

Q4: My reaction is incomplete, and the yield is low. What factors should I optimize?

Low conversion can stem from several factors. Let's break it down by reaction type.

For Direct Alkylation (on protected substrate):

  • Base: Ensure the base is sufficiently strong to deprotonate the indazole (pKa ≈ 14). NaH is very effective.[4][9] Weaker bases like K₂CO₃ may require higher temperatures and can result in incomplete conversion.[4]

  • Solvent: Ensure your solvent is anhydrous. Water will quench strong bases like NaH.

  • Temperature: While many reactions start at 0 °C for controlled deprotonation, they often require warming to room temperature or gentle heating (e.g., 50 °C) to drive the Sₙ2 reaction to completion.[1]

For Reductive Amination:

  • pH: Imine formation is often catalyzed by a small amount of mild acid (like acetic acid) to facilitate the dehydration step.[14]

  • Reducing Agent: Ensure you are using a sufficient excess (typically 1.5-2.0 equivalents) of the reducing agent.

  • Stirring Time: While imine formation can be fast, the reduction step may require several hours to overnight to go to completion. Monitor by TLC or LC-MS.

Q5: What is the best way to purify my final product and separate the N1/N2 isomers?

Separating N1 and N2 indazole isomers is a well-known challenge.[7][15]

  • Silica Gel Chromatography: This is the most common and generally effective method for separating the isomers at a lab scale.[7][15] The polarity difference between N1 and N2 isomers is often sufficient for separation with a carefully optimized eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol).

  • Recrystallization: For larger-scale preparations, chromatography is not ideal. Screening for a suitable recrystallization solvent system can provide a highly pure single isomer.[15] This requires experimentation with various single or mixed solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Heptane).

Optimized Experimental Protocols

The following protocols are designed to be self-validating systems, providing clear steps and rationale.

Protocol 1: Selective N-Alkylation of the 6-(Aminomethyl) Group via Reductive Amination

This protocol details the selective mono-alkylation of the primary amine, which is often the desired transformation for building medicinal chemistry libraries.

G sub This compound + Aldehyde/Ketone (1.1 eq) mix1 Stir at RT (1-2 hours) (Imine Formation) sub->mix1 Dissolve reductant NaBH(OAc)₃ (1.5 eq) add_reductant Add Reductant Portion-wise reductant->add_reductant solvent Solvent (DCM or DCE) solvent->mix1 acid Acetic Acid (cat.) acid->mix1 mix1->add_reductant reaction Reaction Mixture (Product Formation) add_reductant->reaction Stir at RT (12-16 hours) quench quench reaction->quench Quench (sat. NaHCO₃) workup workup quench->workup Aqueous Workup (Extract with DCM) purify purify workup->purify Purification (Column Chromatography) product product purify->product Final Product

Caption: Workflow for selective primary amine alkylation.

Methodology:

  • Setup: To a round-bottom flask, add this compound (1.0 equiv.) and dissolve it in an appropriate solvent like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Imine Formation: Add the desired aldehyde or ketone (1.1 equiv.) to the solution. If desired, add a catalytic amount of acetic acid (0.1 equiv.). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) portion-wise to the stirred solution. Caution: The reaction may bubble slightly.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the desired N-alkylated product.

Protocol 2: Selective N1-Alkylation of the Indazole Ring

This protocol assumes the 6-(aminomethyl) group has already been protected (e.g., as a Boc-amine).

Data Summary: Impact of Base/Solvent on Indazole Alkylation

EntryBase (equiv.)SolventTypical N1:N2 RatioYieldReference(s)
1NaH (1.2)THF>95:5 (Highly N1-selective)Good to Excellent[4][5][8][9]
2K₂CO₃ (2.0)DMF~1.5:1 to 2:1 (Mixture)Variable[1][4][7]
3Cs₂CO₃ (2.0)Dioxane/DMFOften N1-selectiveGood[1][5]
4DEAD/PPh₃THF<1:2 (Highly N2-selective)Good[4][8][10]

Methodology (Based on Entry 1):

  • Setup: To an oven-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.). Wash the NaH with anhydrous hexanes to remove the oil, then carefully decant the hexanes.

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to the flask. Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Slowly add a solution of the Boc-protected this compound (1.0 equiv.) in anhydrous THF to the NaH suspension.

  • Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor for completion by TLC or LC-MS.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude material by silica gel chromatography to isolate the N1-alkylated product.

  • Deprotection: The resulting Boc-protected product can be deprotected by treatment with an acid like trifluoroacetic acid (TFA) in DCM or HCl in dioxane/methanol.

References
  • Development of a selective and scalable N1-indazole alkyl
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH.
  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.
  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal.
  • Mechanism of a Highly Selective N2 Alkyl
  • A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
  • Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles.
  • Protocol for N-alkylation of 1H-indazole-3-carboxylate intermedi
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry.
  • Regioselective protection at N-2 and derivatization
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calcul
  • Method for separating and purifying substituted indazole isomers.
  • Protocol for N-alkylation of Indazole-3-carboxylic Acid: A Detailed Guide for Researchers. Benchchem.
  • Alkylation of Amines (Sucks!). Master Organic Chemistry.
  • Reductive Amination & Amide Synthesis (IOC 40). YouTube.
  • Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. YouTube.
  • Reductive Amin

Sources

common impurities in 6-(Aminomethyl)-1H-indazol-3-amine synthesis and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-(Aminomethyl)-1H-indazol-3-amine

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of this compound. This molecule is a critical building block in the development of advanced pharmaceutical agents, most notably as a key intermediate for kinase inhibitors like Ripretinib.[1][2][3] Achieving high purity is not merely a matter of yield; it is a prerequisite for ensuring the safety, efficacy, and regulatory compliance of the final active pharmaceutical ingredient (API).

This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the field. We will delve into the causality behind impurity formation and provide validated, step-by-step protocols for their identification and removal. Our goal is to empower you with the expertise to navigate the challenges of this synthesis with confidence.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in a typical synthesis of this compound?

Impurities can be broadly categorized into three groups originating from different stages of the manufacturing process: starting materials, side-reactions during synthesis (process-related impurities), and product degradation.[4]

  • Starting Material & Reagent-Related Impurities: The quality of your starting materials is paramount. For instance, a common route involves the cyclization of a substituted 2-fluorobenzonitrile with hydrazine.[5][6] Any isomeric impurities in the benzonitrile precursor will likely carry through the synthesis, resulting in positional isomers of the final product that can be exceptionally difficult to separate.

  • Process-Related Impurities: These are by-products formed during the reaction. The most common examples include:

    • Incomplete Reaction: Residual starting materials or intermediates, such as 3-amino-1H-indazole-6-carbonitrile, if the final nitrile reduction step is incomplete.

    • Isomer Formation: The indazole ring can exist in different tautomeric forms, primarily the 1H- and 2H-isomers.[7][8] While the 1H-indazole is generally more thermodynamically stable, reaction conditions can influence the formation of the 2H-indazole isomer, which has different physicochemical properties and must be controlled.

    • Over-reduction: If using a potent reducing agent like LiAlH₄ for the nitrile reduction, there's a risk of affecting the aromatic ring or other functional groups, leading to undesired by-products.

  • Degradation Impurities: The final compound, featuring two amine functionalities, can be susceptible to oxidative degradation, especially when exposed to air, light, or non-optimal pH conditions during work-up or storage. This can lead to discoloration and the formation of complex oligomeric impurities.

Q2: My HPLC analysis shows a significant peak with the same mass-to-charge ratio (m/z) as my product. What is it and how do I confirm its identity?

This is a classic and challenging problem, almost always pointing to an isomeric impurity. The most likely candidate is the 2H-indazol-3-amine tautomer or a positional isomer.

Identification Strategy:

  • Mass Spectrometry (MS): While LC-MS will show the same parent mass, tandem MS (MS/MS) might reveal different fragmentation patterns between the desired 1H-isomer and the 2H-isomer, providing the first clue.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the definitive method for structural confirmation. The chemical shifts in ¹H and ¹³C NMR will differ between isomers. For instance, the signal for the methyl protons in 1-methyl-indazole and 2-methyl-indazole vary, and a similar principle applies to the protons on the indazole core of your molecule.[7] A detailed 2D-NMR analysis (COSY, HSQC, HMBC) will unambiguously determine the connectivity and confirm the structure.

  • Reference Standards: If available, comparing the retention time and spectral data with a certified reference standard of the suspected impurity is the most straightforward approach.[9]

Q3: My crude product purity is consistently below 95%. What is the most robust general purification strategy?

For this specific molecule, leveraging its basic nature through salt formation and recrystallization is often the most effective and scalable method.

  • Salt Formation: this compound has two basic centers and is frequently isolated as a dihydrochloride salt.[10] Converting the crude free base to its hydrochloride salt often precipitates the desired product with significantly higher purity, leaving many less-basic organic impurities in the mother liquor.

  • Recrystallization: The dihydrochloride salt typically has good crystallinity and lower solubility in organic solvents compared to the free base, making it an excellent candidate for recrystallization. A common solvent system is an alcohol (like ethanol or isopropanol) with a small amount of water or concentrated HCl to suppress deprotonation.

  • Chromatography: While effective, silica gel column chromatography can be challenging for this polar and basic compound, often leading to tailing peaks and poor recovery. If chromatography is necessary, using a modified stationary phase (e.g., amino-functionalized silica) or adding a competing base like triethylamine (0.1-1%) to the mobile phase can improve performance.[11] For high-value material, preparative HPLC is a viable but more expensive option.[12]

Troubleshooting Guide: Common Synthesis Issues

Problem: The final nitrile reduction step is sluggish and generates multiple by-products.
  • Underlying Cause: The choice of reducing agent and reaction conditions are critical. Catalytic hydrogenation (e.g., using H₂, Pd/C, or Raney Nickel) is a common method. However, catalyst poisoning, insufficient hydrogen pressure, or incorrect solvent can lead to incomplete conversion. Strong hydride reagents like LiAlH₄ can be effective but are less selective and may lead to over-reduction or side reactions with the indazole ring.

  • Expert Recommendation:

    • Catalyst Screening: If using catalytic hydrogenation, screen different catalysts. Raney Nickel in ammoniacal ethanol is often highly effective for reducing aromatic nitriles to primary amines while minimizing side reactions.

    • Condition Optimization: Ensure the catalyst is active and not poisoned. Increase hydrogen pressure and reaction temperature systematically. The solvent choice is crucial; polar protic solvents like methanol or ethanol are typically preferred.

    • Alternative Reagents: Consider using borane complexes like BH₃·THF, which can offer better selectivity for nitrile reduction in the presence of other reducible groups.

Problem: The isolated free-base product discolors from off-white to brown upon storage.
  • Underlying Cause: Aromatic amines are notoriously prone to air oxidation, a process often accelerated by light and trace metal impurities. The discoloration is due to the formation of highly conjugated, colored polymeric oxidation products.

  • Expert Recommendation:

    • Immediate Conversion to Salt: Do not store the free base for extended periods. After the final synthetic step and initial work-up, immediately convert the compound to its dihydrochloride salt. This protonates the amine nitrogens, significantly reducing their nucleophilicity and susceptibility to oxidation.

    • Inert Atmosphere Storage: The purified salt should be stored in an amber glass vial under an inert atmosphere (e.g., nitrogen or argon) at reduced temperature (2-8 °C) to maximize long-term stability.

Key Experimental Protocols

Protocol 1: Purification via Dihydrochloride Salt Formation & Recrystallization

This protocol assumes you have a crude batch of this compound free base.

  • Dissolution: Dissolve the crude free base (1.0 eq) in a suitable alcohol, such as anhydrous ethanol or isopropanol (approx. 10-15 mL per gram of crude material). Gentle warming may be required.

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl in a compatible solvent (e.g., 4M HCl in 1,4-dioxane or concentrated aqueous HCl) dropwise with vigorous stirring. Add at least 2.2 equivalents of HCl to ensure complete protonation of both amine groups.

  • Precipitation: The dihydrochloride salt should precipitate as a solid. Continue stirring in the ice bath for 30-60 minutes to maximize precipitation.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold solvent (the same alcohol used for dissolution) and then with a non-polar solvent like diethyl ether or hexane to facilitate drying.

  • Recrystallization: Transfer the isolated salt to a clean flask. Add a minimal amount of hot solvent (e.g., 95% ethanol / 5% water) until the solid just dissolves. Allow the solution to cool slowly to room temperature, then cool further in an ice bath.

  • Final Collection & Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly under high vacuum.

Protocol 2: Standard HPLC Method for Purity Analysis

This method provides a robust starting point for analyzing the purity of the final product and related impurities.[4][11]

Parameter Condition Rationale
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm)Standard for pharmaceutical analysis; provides good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier ensures amine groups are protonated, leading to sharp, symmetrical peaks.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% B to 95% B over 15 minutes, hold for 3 minA broad gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nm and 280 nm; or PDA (200-400 nm)Indazole core has strong UV absorbance. A PDA detector is recommended for peak purity analysis.
Injection Vol. 5 µL
Sample Prep. 0.5 mg/mL in 50:50 Water:AcetonitrileEnsure complete dissolution before injection.

Visualized Workflows and Impurity Maps

Impurity Formation Pathway

The following diagram illustrates a common synthetic route and highlights the stages where key impurities are likely to form.

G SM Starting Material (e.g., 4-cyano-2-fluorobenzonitrile) INT1 Intermediate (3-Amino-1H-indazole-6-carbonitrile) SM->INT1 Hydrazine Cyclization Imp2 Incomplete Cyclization SM->Imp2 FP Final Product (this compound) INT1->FP Nitrile Reduction Imp3 2H-Indazole Isomer INT1->Imp3 Imp4 Incomplete Reduction INT1->Imp4 Imp5 Degradation Products FP->Imp5 Imp1 Isomeric SM Impurity Imp1->INT1 Carries Through

Caption: Synthetic pathway and points of impurity formation.

General Purification Troubleshooting Workflow

This flowchart provides a logical sequence for addressing purity issues with a synthesized batch.

G start Crude Product Purity < 98%? identify Identify Major Impurity (LC-MS, NMR) start->identify is_isomer Is Impurity an Isomer? identify->is_isomer is_sm Is Impurity SM/Intermediate? is_isomer->is_sm No chrom Use Preparative Chromatography is_isomer->chrom Yes salt Purify via Salt Recrystallization is_sm->salt No rework Re-run Reaction (Optimize Conditions) is_sm->rework Yes end Product Purity > 98% salt->end chrom->end rework->start

Caption: Troubleshooting workflow for product purification.

References

  • ResearchGate. (n.d.). Structures of ripretinib and the four potential mutagenic impurities (PMIs). Retrieved from ResearchGate website. [Link: https://www.researchgate.net/figure/Structures-of-ripretinib-and-the-four-potential-mutagenic-impurities-PMIs_fig1_361221375]
  • Chemicea. (n.d.). Ripretinib. Retrieved from Chemicea website. [Link: https://www.chemicea.com/ripretinib-impurities]
  • Pharmaffiliates. (n.d.). Ripretinib-impurities. Retrieved from Pharmaffiliates website. [Link: https://www.
  • SynThink. (n.d.). Ritlecitinib EP Impurities & USP Related Compounds. Retrieved from SynThink website. [Link: https://www.synthink.com/product-category/impurities/ritlecitinib-impurities]
  • WIPO Patentscope. (2023). WO/2023/122322 IMPROVED PROCESSES FOR THE PREPARATION OF RIPRETINIB. Retrieved from WIPO Patentscope website. [Link: https://patentscope.wipo.int/search/en/detail.jsf?docId=WO2023122322]
  • CymitQuimica. (n.d.). This compound dihydrochloride. Retrieved from CymitQuimica website. [Link: https://www.cymitquimica.com/6-aminomethyl-1h-indazol-3-amine-dihydrochloride-3d-ska41333]
  • CRO SPLENDID LAB. (n.d.). (6-Aminomethyl-1H-indazol-3-yl)amine. Retrieved from CRO SPLENDID LAB website. [Link: https://www.splendidlab.com/6-aminomethyl-1h-indazol-3-yl-amine-csl-16806]
  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from Organic Chemistry Portal website. [Link: https://www.organic-chemistry.org/namedreactions/indazole-synthesis.shtm]
  • National Institutes of Health. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from NIH website. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9366421/]
  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent. Retrieved from ChemicalBook website. [Link: https://www.chemicalbook.com/article/indazole-synthesis-and-reactions-as-a-chemical-reagent.htm]
  • AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from AMSbiopharma website. [Link: https://www.amsbiopharma.com/blogs/impurity-profiling-and-hplc-methods-for-drug-quality-compliance/]
  • ACS Publications. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Retrieved from ACS Publications website. [Link: https://pubs.acs.org/doi/10.1021/ol3020626]
  • National Institutes of Health. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from NIH website. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10178498/]
  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Retrieved from Journal of Medicinal and Chemical Sciences website. [Link: https://www.jmchemsci.com/article_150824.html]
  • PubChem. (n.d.). 1H-indazol-3-amine. Retrieved from PubChem website. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/13399]
  • National Institutes of Health. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from NIH website. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8659223/]
  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from MDPI website. [Link: https://www.mdpi.com/1420-3049/28/9/3933]
  • Sigma-Aldrich. (n.d.). 1H-Indazol-6-amine. Retrieved from Sigma-Aldrich website. [Link: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6f5769]
  • ResearchGate. (2025). Synthesis of (1‐(Aminomethyl)‐2,3‐dihydro‐1H‐inden‐3‐yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material. Retrieved from ResearchGate website. [Link: https://www.researchgate.
  • Benchchem. (n.d.). Technical Support Center: Optimizing HPLC Method for 3-amino-1-methyl-1H-indazol-6-ol Purity Analysis. Retrieved from Benchchem website. [Link: https://www.benchchem.com/technical-support-center/hplc-method-3-amino-1-methyl-1h-indazol-6-ol]

Sources

Technical Support Center: Purification of Polar Aminomethyl Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for scientists and researchers navigating the complexities of purifying polar aminomethyl indazole derivatives. These molecules, vital in medicinal chemistry and drug discovery, present unique challenges due to their inherent polarity and basicity.[1][2][3] This guide provides in-depth, field-proven troubleshooting advice and protocols to streamline your purification workflows and enhance the integrity of your results.

Section 1: Chromatographic Purification Strategies

The primary challenge in purifying polar aminomethyl indazoles lies in their strong interaction with polar solvents and potential secondary interactions with stationary phases, often leading to poor retention in traditional reversed-phase systems and compromised peak shapes. This section addresses the most common chromatographic hurdles and provides robust solutions.

Frequently Asked Questions (FAQs): Chromatography

Question: My aminomethyl indazole derivative shows little to no retention on my C18 column, eluting near the solvent front. What is happening and how can I fix it?

Answer: This is a classic issue for highly polar compounds in reversed-phase chromatography (RPC).[4][5] The non-polar C18 stationary phase cannot adequately retain highly hydrophilic molecules, which have a stronger affinity for the polar mobile phase.[4][6] To achieve effective separation, you must switch to a chromatographic mode that favors the retention of polar analytes.

Here are the recommended alternative strategies:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative to RPC for polar compounds.[7][8] It utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of a water-miscible organic solvent (typically acetonitrile) and a smaller amount of aqueous buffer.[7][8][9] The separation mechanism involves the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase.[9]

  • Mixed-Mode Chromatography (MMC): This technique is exceptionally powerful as it employs stationary phases with multiple functionalities, usually combining reversed-phase (e.g., C18) and ion-exchange (e.g., cation exchange) characteristics.[10][11] For a basic aminomethyl indazole, a mixed-mode column with cation-exchange properties will provide strong retention based on both hydrophobicity and ionic interactions, offering unique selectivity.[10][12] A significant advantage is the ability to retain and separate both polar and non-polar compounds in a single run without the need for ion-pairing agents, making it highly compatible with mass spectrometry (MS).[11][12]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful normal-phase technique that uses supercritical CO₂ as the main mobile phase, modified with a small amount of an organic solvent like methanol.[13] It offers high separation efficiency and is particularly advantageous for preparative scale purification due to the significant reduction in organic solvent consumption and the ease of solvent removal from collected fractions.[14][15] SFC is well-suited for separating structurally similar compounds and isomers.

G cluster_alternatives Alternative Strategies start Start: Purification of Polar Aminomethyl Indazole c18_retention Is the compound retained on a standard C18 column? start->c18_retention optimize_rpc Yes: Optimize RPC Method (See Peak Tailing FAQ) c18_retention->optimize_rpc Yes switch_mode No: Switch Chromatographic Mode c18_retention->switch_mode No end_node Achieve Successful Separation optimize_rpc->end_node hilic Option 1: HILIC (Excellent for high polarity) switch_mode->hilic mmc Option 2: Mixed-Mode (For polar & ionizable compounds) switch_mode->mmc sfc Option 3: SFC (Ideal for prep scale & isomers) switch_mode->sfc hilic->end_node mmc->end_node sfc->end_node

Caption: Decision tree for selecting a suitable chromatography method.

Question: My peaks are tailing significantly. What causes this and what are the solutions?

Answer: Peak tailing for basic compounds like aminomethyl indazoles is a very common problem, especially on silica-based columns.[16] The primary cause is secondary ionic interactions between the protonated amine group of your analyte and negatively charged residual silanol groups on the stationary phase surface.[17][18] This leads to a portion of the analyte being more strongly retained, resulting in a "tail" on the peak.

Here is a systematic approach to troubleshoot and resolve peak tailing:

G cluster_chemical Address Chemical Causes start Problem: Peak Tailing for Basic Analyte check_hardware 1. Check for non-chemical causes (e.g., poor connections, column fouling) start->check_hardware ph_control 2. Mobile Phase: pH Control (Adjust pH to be >2 units from pKa) check_hardware->ph_control Hardware OK additives 3. Mobile Phase: Additives (Use buffered system, e.g., Ammonium Formate) ph_control->additives column_tech 4. Stationary Phase: Column Choice (Use modern, end-capped, or polar-embedded column) additives->column_tech solved Resolution: Symmetric Peak Shape column_tech->solved

Caption: Systematic workflow for troubleshooting peak tailing.

Detailed Solutions:

  • Mobile Phase pH Control: The ionization state of both your basic analyte and the acidic silanols is pH-dependent.

    • Low pH: Working at a low pH (e.g., pH 2-3) protonates the amine (making it charged) but suppresses the ionization of most silanol groups, minimizing the unwanted ionic interaction.[16]

    • High pH: Working at a high pH (e.g., pH > 8) deprotonates the amine (making it neutral) and is also a valid strategy, but requires a pH-stable column.

    • Rule of Thumb: For best results, operate with a mobile phase pH at least 2 units away from the analyte's pKa to ensure it exists predominantly in a single ionic state.[19]

  • Use of Mobile Phase Additives/Buffers:

    • Buffers: Using a buffered mobile phase is crucial for reproducible results.[17][18] A common and MS-friendly choice is a combination of formic acid with ammonium formate. The ammonium ions can compete with your protonated analyte for interaction with the active silanol sites, effectively shielding them and improving peak shape.[18]

    • Competing Bases (Legacy): Additives like triethylamine (TEA) were historically used to act as a competing base, but they are generally less favored with modern columns and can cause ion suppression in MS.[16]

  • Select an Appropriate Column:

    • Modern Silica: Use high-purity, "Type B" silica columns which have a much lower metal content and fewer acidic silanol sites.[16]

    • End-Capping: Choose a column that is thoroughly end-capped. End-capping uses a small silylating agent to block a majority of the residual silanol groups.[17]

    • Polar-Embedded Phases: These columns have a polar functional group (e.g., amide, carbamate) embedded in the alkyl chain. This helps to shield the residual silanols and can provide alternative selectivity.

Experimental Protocols
  • Column Selection: Choose a HILIC stationary phase (e.g., Amide, Diol, or bare Silica).

  • Sample Preparation: Dissolve the crude aminomethyl indazole derivative in a solvent compatible with the initial mobile phase conditions, ideally high in acetonitrile with minimal water. If the sample is only soluble in highly aqueous solutions, consider a solid load approach.[20]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid (or an appropriate buffer like 10 mM Ammonium Formate).

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution: Start with a high percentage of organic solvent and gradually increase the aqueous portion. A typical gradient might be:

    • 0-2 min: 95% B

    • 2-15 min: Gradient from 95% B to 50% B

    • 15-17 min: Hold at 50% B

    • 17-18 min: Return to 95% B

    • 18-25 min: Re-equilibration at 95% B

  • Optimization: Adjust the gradient slope and buffer concentration to optimize resolution. HILIC often requires longer equilibration times than RPC.[7][8]

Section 2: Crystallization and Final Product Isolation

Crystallization is a critical final step for obtaining a high-purity solid product. However, the high polarity of aminomethyl indazoles can make them challenging to crystallize from common organic solvents.

Frequently Asked Questions (FAQs): Crystallization

Question: My compound "oils out" or refuses to crystallize from solution. What should I do?

Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is common for polar compounds that have high solubility in polar solvents or when the solution is too concentrated or cooled too quickly.[21]

Troubleshooting Steps:

  • Solvent System Selection: The key is finding a solvent or solvent system where the compound has high solubility when hot and low solubility when cold.[21]

    • Single Solvent: Test highly polar solvents like isopropanol, ethanol, or methanol.

    • Solvent/Anti-Solvent System: This is often the most effective method. Dissolve your compound in a minimum amount of a "good" polar solvent in which it is highly soluble (e.g., Methanol, DMSO, DMF).[22] Then, slowly add a less polar "anti-solvent" in which the compound is insoluble (e.g., Ethyl Acetate, Dichloromethane, MTBE, or Heptane) dropwise at an elevated temperature until the solution becomes slightly turbid. Add a drop or two of the good solvent to clarify and then allow it to cool slowly.

  • Control the Cooling Rate: Rapid cooling is a primary cause of amorphous precipitation or oiling out.[21] Allow the hot, saturated solution to cool slowly to room temperature on the benchtop, undisturbed. Once at room temperature, it can be moved to a refrigerator or ice bath to maximize yield.[23]

  • Reduce Concentration: Your solution may be supersaturated to the point where nucleation is chaotic. Dilute the solution with more hot solvent and allow it to cool again.[21]

Question: The purity of my recrystallized product is still not satisfactory. How can I improve it?

Answer: A single crystallization may not be sufficient to remove all impurities, especially if they are structurally similar to your target compound.

Optimization Strategies:

  • Perform a Second Recrystallization: Repeating the crystallization process is a simple and effective way to significantly improve purity, though it will result in some loss of yield.[21]

  • Hot Filtration: If you observe insoluble particulate matter in your hot, dissolved solution, these are likely insoluble impurities. You must perform a hot gravity filtration through fluted filter paper to remove them before allowing the solution to cool.[21]

  • Charcoal Treatment: If your product has colored impurities, adding a small amount of activated charcoal to the hot solution, boiling for a few minutes, and then performing a hot filtration can effectively remove them.

  • Scratching/Seeding: If crystallization is slow to initiate, scratching the inside of the flask with a glass rod can create nucleation sites. Alternatively, adding a tiny seed crystal from a previous pure batch can induce crystallization.[23]

Data Summary: Common Crystallization Solvents
Solvent Class"Good" Solvents (for dissolving)"Anti-Solvents" (for precipitating)Notes
Alcohols Methanol, Ethanol, Isopropanol-Good for single-solvent crystallization.
Ethers Tetrahydrofuran (THF)Diethyl Ether, MTBEUse caution with peroxides.
Esters -Ethyl AcetateCommon anti-solvent.
Hydrocarbons -Hexanes, HeptaneVery non-polar; effective for crashing out polar compounds.
Aprotic Polar DMSO, DMF, AcetonitrileWater, DichloromethaneUse for highly polar compounds insoluble in alcohols.[22]

References

  • How Good is SFC for Polar Analytes? | Chromatography Today. [https://www.chromatographytoday.com/news/sfc-uhpsfc/3 SFC-UHPSFC/how-good-is-sfc-for-polar-analytes/32185]([Link] SFC-UHPSFC/how-good-is-sfc-for-polar-analytes/32185)

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]

  • Mixed-Mode Chromatography and Stationary Phases. [Link]

  • Mixed-Mode HPLC Separations: What, Why, and How | LCGC International. [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. [Link]

  • Mixed-Mode Chromatography—A Review - LCGC International. [Link]

  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC) | Waters. [Link]

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]

  • Characterising polar compounds using supercritical fluid chromatography-nuclear magnetic resonance spectroscopy (SFC-NMR) - PubMed. [Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? - YouTube. [Link]

  • Reverse Phase Chromatography Techniques - Chrom Tech, Inc. [Link]

  • Basic Principles for Purification Using Supercritical Fluid Chromatography. [Link]

  • What can I use to purify polar reaction mixtures? - Biotage. [Link]

  • HILIC Purification Strategies for Flash Chromatography - Teledyne Labs. [Link]

  • Why HILIC is what your polar compounds need for purification - Buchi.com. [Link]

  • Supercritical Fluid Chromatography (SFC) Columns - Phenomenex. [Link]

  • Reversed-phase chromatography - Wikipedia. [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific. [Link]

  • Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column - Obrnuta faza. [Link]

  • How do I make a crystal of highly polar compounds? - ResearchGate. [Link]

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. [Link]

  • ion exchange chromatography - iajps. [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. [Link]

  • Synthesis of substituted indazoles from N-tosylhydrazones using ionic liquid - JOCPR. [Link]

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. [Link]

  • Ion Exchange Chromatography - Shimadzu. [Link]

  • A BRIEF REVIEW ON ION EXCHANGE CHROMATOGRAPHY - PharmaTutor. [Link]

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC - NIH. [Link]

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preventing side reactions during the functionalization of 6-(Aminomethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Functionalization of 6-(Aminomethyl)-1H-indazol-3-amine

Welcome to the technical support center for the synthesis and functionalization of this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this versatile but challenging scaffold. This molecule presents multiple nucleophilic sites, leading to potential side reactions that can complicate synthesis and purification.

This document provides in-depth, experience-driven answers to common issues, focusing on the principles of chemoselectivity and orthogonal protection strategies to ensure successful and reproducible outcomes.

Understanding the Challenge: A Multi-Functional Scaffold

The core challenge in functionalizing this compound lies in its multiple reactive centers. A sound experimental design must account for the differential reactivity of these sites to achieve the desired mono-functionalized product.

Diagram 1: Nucleophilic Sites of this compound

This diagram illustrates the primary nucleophilic sites on the molecule, ranked by their general reactivity towards common electrophiles like acyl chlorides or alkyl halides under neutral or basic conditions.

G cluster_molecule This compound mol N1 N1-H (Indazole) N1->mol Moderately Nucleophilic N3_amine 3-NH2 (Aryl-type amine) N3_amine->mol Least Nucleophilic (pKa ~4-5) N6_amine 6-CH2NH2 (Alkyl-type amine) N6_amine->mol Most Nucleophilic (pKa ~9-10)

Caption: Relative nucleophilicity of reactive sites.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I'm trying to acylate the 6-(aminomethyl) group but I'm getting significant di-acylation on both amines. How can I improve selectivity?

Root Cause Analysis: This is a classic chemoselectivity problem. The 6-(aminomethyl) group is a primary alkylamine, which is significantly more nucleophilic and basic than the 3-amine group (an arylamine-type). However, under strongly basic conditions or with an excess of a highly reactive acylating agent, this difference may not be sufficient to prevent di-acylation.

Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry. Use 0.95-1.0 equivalents of the acylating agent relative to the indazole starting material. Add the acylating agent slowly, preferably via syringe pump, to a cooled solution (0 °C) of the amine to prevent localized areas of high concentration.

  • pH and Base Selection: The choice of base is critical. Avoid strong, non-hindered bases like triethylamine (TEA) if possible.

    • Hindered Bases: Use a sterically hindered base like diisopropylethylamine (DIPEA). Its bulk can disfavor interaction with the more sterically congested 3-amino group.

    • Acid Scavenging: In some cases, running the reaction with no base and allowing the generated acid (e.g., HCl from an acyl chloride) to protonate the starting material can be effective. As the more basic 6-aminomethyl group is preferentially protonated, it becomes non-nucleophilic, effectively titrating the reaction. This method can provide the mono-acylated product, albeit with a maximum theoretical yield of 50%.

  • Orthogonal Protection (Recommended): The most robust and reliable method is to protect the more reactive 6-(aminomethyl) group first. The tert-butoxycarbonyl (Boc) group is ideal for this purpose.[1][2]

    Protocol 1: Selective Boc-Protection of the 6-(Aminomethyl) Group

    • Dissolve this compound (1.0 eq.) in a suitable solvent like 1,4-dioxane or a mixture of THF and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.0 - 1.1 eq.) to the solution.

    • Add a mild base, such as sodium bicarbonate (NaHCO₃, 2.0 eq.), if needed to maintain a neutral to slightly basic pH.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

    • Upon completion, perform an aqueous workup to remove salts and isolate the mono-Boc-protected product, which can often be purified by crystallization or column chromatography.

With the 6-position protected, you can now proceed with the functionalization of the 3-amino group. The Boc group can be removed later under acidic conditions (e.g., trifluoroacetic acid (TFA) or HCl in dioxane) that typically do not affect the newly formed amide bond.[3]

Diagram 2: Orthogonal Protection Workflow

This workflow illustrates the strategic use of protecting groups for selective functionalization.

G start Start: 6-(Aminomethyl) -1H-indazol-3-amine protect Protect 6-CH2NH2 (e.g., with (Boc)2O) start->protect Step 1 functionalize Functionalize 3-NH2 (e.g., Acylation, Alkylation) protect->functionalize Step 2 deprotect Deprotect 6-CH2NH2-Boc (e.g., with TFA) functionalize->deprotect Step 3 product Final Product: Selectively 3-N-Functionalized deprotect->product Step 4

Caption: Workflow for selective 3-amine functionalization.

FAQ 2: My reaction is showing a product with a mass increase corresponding to functionalization on the indazole ring itself (N1 position). Why is this happening and how do I prevent it?

Root Cause Analysis: The N1 position of the indazole ring is nucleophilic and can compete with the exocyclic amines, especially under certain conditions.[4] This side reaction is particularly common during alkylation reactions, but can also occur during acylation.

Key Influencing Factors: [4]

  • Base: Strong bases like sodium hydride (NaH) will readily deprotonate the indazole N1-H, creating a highly nucleophilic indazole anion that favors N1-alkylation.

  • Solvent: Polar aprotic solvents like DMF or THF can promote N1-alkylation.

  • Reaction Type: Alkylation is more prone to N1 reaction than acylation. N-acylated indazoles are often less stable and can sometimes serve as acyl transfer agents, potentially acylating the desired amine in situ.

Solutions:

  • Avoid Strong Bases: For alkylations, use weaker carbonate bases (K₂CO₃, Cs₂CO₃) instead of hydrides or alkoxides.

  • Protect the Indazole Nitrogen: If N1-functionalization is a persistent issue, especially in a multi-step synthesis, protecting the indazole ring is necessary.

    • SEM (2-(trimethylsilyl)ethoxymethyl) group: Removed by fluoride sources (e.g., TBAF).

    • Boc group: Can also protect the N1 position, though it's more labile. It can be installed using (Boc)₂O with DMAP as a catalyst.

  • Run Under Acidic or Neutral Conditions: If the reaction allows (e.g., reductive amination), running under neutral or slightly acidic conditions will keep the indazole nitrogen protonated and non-nucleophilic.

FAQ 3: I want to selectively functionalize the 3-amine group. What is the best strategy?

Root Cause Analysis: Direct selective functionalization of the less reactive 3-amine in the presence of the highly reactive 6-(aminomethyl) group is extremely challenging and generally not feasible. The difference in nucleophilicity is too great to overcome by simple adjustment of reaction conditions.

Solution: The Protection-Functionalization-Deprotection Strategy

This is the most reliable and industrially practiced approach. It follows the workflow described in Diagram 2.

  • Protect the 6-(aminomethyl) group: Use an acid-labile protecting group like Boc, as detailed in Protocol 1.[5]

  • Functionalize the 3-amine group: With the more reactive amine masked, you can now perform acylation, sulfonylation, or other reactions on the 3-amine. This reaction may require more forcing conditions (e.g., higher temperature, longer reaction time) due to the lower nucleophilicity of the 3-amine.

  • Deprotect the 6-(aminomethyl) group: Remove the Boc group using a strong acid like TFA in DCM or 4M HCl in dioxane. This step is typically fast and clean.

This orthogonal protection strategy is a cornerstone of modern medicinal chemistry, allowing for precise control over which functional group reacts.[6][7]

Troubleshooting Quick Reference Table

Symptom / Observation Possible Cause(s) Recommended Actions & Solutions
Multiple spots on TLC/LCMS; mass spec shows di-substituted product. 1. Excess acylating/alkylating agent.2. Reaction conditions too harsh (high temp, strong base).3. Lack of chemoselectivity between the two amine groups.1. Use max 1.0 eq. of electrophile; add slowly at 0 °C.2. Use a hindered base (DIPEA) or no base.3. Implement a Boc-protection strategy for the 6-(aminomethyl) group (See Protocol 1).
Desired product yield is low; mass spec shows N1-functionalized byproduct. 1. Use of a strong base (e.g., NaH) deprotonated the indazole ring.2. Reaction conditions favor N-alkylation of the ring.1. Switch to a milder base like K₂CO₃ or Cs₂CO₃.2. Consider protecting the indazole N1 position (e.g., with SEM-Cl) for multi-step syntheses.
No reaction or very slow conversion when targeting the 3-amine. 1. The 3-amine (aryl-type) is significantly less nucleophilic.2. The 6-(aminomethyl) group was not protected.1. Ensure the 6-(aminomethyl) group is protected.2. Use more forcing conditions: higher temperature, longer reaction time, or a more reactive electrophile.
Difficulty purifying the final product from starting material and byproducts. 1. Similar polarity of desired product and impurities.2. Unreacted starting material due to poor stoichiometry or side reactions.1. Optimize chromatography: try different solvent systems or use a gradient elution.2. Consider derivatization (e.g., Boc-protection) which significantly changes polarity and simplifies purification.3. If possible, try to crystallize the final product.

References

  • BenchChem. (2025). A Comparative Guide to Alternative Methods for Diamine Protection in Organic Synthesis.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Giraud, F., Anizon, F., & Moreau, P. (2022). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. TARGETS IN HETEROCYCLIC SYSTEMS - Chemistry and Properties, 25, 100-143.
  • BenchChem. (2025).
  • Various Authors. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12769–12776. [Link]

  • Kanamarlapudi, R. C., & Verkade, J. G. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]

  • Wikipedia contributors. (2023). Protecting group. In Wikipedia, The Free Encyclopedia. [Link]

  • Hajra, A., Ghosh, S., & Mondal, S. (2020). Direct Catalytic Functionalization of Indazole Derivatives. Advanced Synthesis & Catalysis, 362(17), 3509-3548. [Link]

  • Kanamarlapudi, R. C., & Verkade, J. G. (2007). Selective Mono-BOC Protection of Diamines. ResearchGate. [Link]

  • Various Authors. (2023). Recent Advances in C–H Functionalization of 2H-Indazoles. Request PDF. [Link]

  • Bode, J. W., et al. (2019). Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions. Journal of the American Chemical Society, 141(42), 16899-16905. [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39. [Link]

  • Various Authors. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4987. [Link]

  • Various Authors. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4096. [Link]

  • BenchChem. (2025). A Comparative Guide to Orthogonal Protection Strategies Using Boc-D-4-aminomethylphenylalanine.

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Technical Support Center: Addressing Poor Reproducibility in Experiments with 6-(Aminomethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Reproducibility

6-(Aminomethyl)-1H-indazol-3-amine and its derivatives are versatile scaffolds used in drug discovery and chemical biology, often as key building blocks for synthesizing targeted therapeutic agents like kinase inhibitors.[1][2] A recent study highlighted the potential of 1H-indazole-3-amine derivatives in developing effective and low-toxicity anticancer agents.[3][4] However, like many small molecules, achieving consistent and reproducible experimental results can be challenging.[5][6] Poor reproducibility can stem from numerous factors, including reagent handling, assay conditions, and data interpretation.[7][8][9]

This guide provides a comprehensive troubleshooting framework for researchers, scientists, and drug development professionals. It is designed to help you identify and mitigate common sources of variability, ensuring the integrity and reliability of your experimental outcomes.

Section 1: Foundational Knowledge - Compound Integrity

The most common source of experimental variability begins before the first assay is even run: compound management. The quality, storage, and handling of your small molecule are paramount.

Q1: How should I properly dissolve and store this compound to ensure stability and consistency?

Answer: Proper solubilization and storage are critical for maintaining the compound's integrity.

  • Solvent Selection: While specific solubility data can vary by supplier and salt form (e.g., dihydrochloride), high-quality dimethyl sulfoxide (DMSO) is the most common solvent for creating concentrated stock solutions. Always use anhydrous, research-grade DMSO to prevent compound degradation from moisture.

  • Stock Solution Preparation:

    • Bring the vial of this compound to room temperature before opening to minimize water condensation.

    • Prepare a high-concentration stock solution (e.g., 10 mM to 50 mM) by adding the appropriate volume of DMSO.

    • Ensure complete dissolution. Gentle vortexing and brief sonication in a water bath can aid this process. Visually inspect the solution to ensure no particulates are present.

  • Storage Protocol:

    • Aliquot the stock solution into small, single-use volumes. This is the most critical step to avoid repeated freeze-thaw cycles, which can degrade the compound.

    • Store aliquots at -20°C or, for long-term storage, at -80°C.

    • Protect from light by using amber vials or by wrapping vials in foil.

Data Summary: Recommended Storage Conditions

ParameterConditionRationale
Solvent Anhydrous, research-grade DMSOMinimizes hydrolysis and degradation.
Stock Concentration 10-50 mMHigh enough for serial dilutions but avoids precipitation.
Short-Term Storage -20°C (single-use aliquots)Prevents degradation from repeated freeze-thaw cycles.
Long-Term Storage -80°C (single-use aliquots)Ensures maximum stability over months to years.
Light Exposure Minimize (use amber vials)Prevents photodegradation.
Q2: I suspect my compound has degraded. How can I check its purity and identity?

Answer: Verifying the integrity of your compound stock is a crucial troubleshooting step. If you observe a consistent loss of potency or unexpected results, consider the following:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard for confirming both the purity and identity of a small molecule. An LC-MS analysis will provide the molecular weight of the compound in your solution, which can be matched to the expected weight (for the free base, C8H10N4, the molecular weight is approximately 162.19 g/mol ).[10] The chromatogram will also reveal the presence of impurities or degradation products.

  • Find a New Lot/Supplier: If you lack access to analytical chemistry facilities, the most practical step is to purchase a new vial of the compound, ideally from a reputable supplier that provides a certificate of analysis with purity data.

Section 2: Troubleshooting Experimental Variability

Once you are confident in your compound's integrity, the next step is to scrutinize the experimental workflow.

Workflow for Troubleshooting Inconsistent Assay Results

This decision tree can help guide your troubleshooting process from the most to least likely sources of error.

G start Poor Reproducibility Observed reagent Step 1: Verify Compound Integrity - Check storage & handling - Run LC-MS on stock - Purchase new lot start->reagent controls Step 2: Analyze Experimental Controls - Vehicle control consistent? - Positive control potent? - Negative control inactive? reagent->controls Compound OK solution Problem Identified & Resolved reagent->solution Compound Degraded assay Step 3: Scrutinize Assay Protocol - Pipetting technique? - Incubation times/temps? - Cell passage/health? - Reagent batch consistency? controls->assay Controls OK controls->solution Control Failure data Step 4: Review Data Analysis - Normalization method? - Curve fitting algorithm? - Outlier handling? assay->data Protocol OK assay->solution Protocol Error data->solution Analysis OK data->solution Analysis Error G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation (Day of Experiment) a1 1. Equilibrate compound vial to room temp. a2 2. Add anhydrous DMSO to create 10-50 mM stock. a1->a2 a3 3. Vortex/sonicate until fully dissolved. a2->a3 a4 4. Create single-use aliquots in amber vials. a3->a4 a5 5. Store at -80°C. a4->a5 b1 1. Thaw ONE stock aliquot at room temp. a5->b1 Use one aliquot per experiment b2 2. Create highest concentration working solution in assay media. b1->b2 b3 3. Perform serial dilutions to create dose curve. b2->b3 b4 4. Add to assay plate. b3->b4

Caption: Workflow for preparing stock and working solutions.

Steps:

  • Stock Solution (e.g., 10 mM):

    • Weigh out the appropriate amount of this compound. For the dihydrochloride salt (MW: ~235.11 g/mol ), 2.35 mg in 1 mL of DMSO yields a 10 mM stock. [11] * Follow the diagram above for preparation and storage. Never use a stock solution that has been freeze-thawed multiple times.

  • Working Solutions (for a cell-based assay):

    • Thaw one aliquot of the 10 mM stock solution.

    • Prepare your highest concentration working solution by diluting the stock in your cell culture medium. For example, to make a 100 µM top concentration, dilute the 10 mM stock 1:100 (e.g., 2 µL of stock into 198 µL of media).

    • Perform serial dilutions from this top concentration to generate your final dose-response curve. Ensure the final concentration of DMSO is consistent across all wells (including the vehicle control) and is non-toxic to your cells (typically ≤ 0.5%).

References

  • Science Ready. (n.d.). What are Positive and Negative Controls? Retrieved from Science Ready. [Link]

  • ResearchHub. (2024, April 29). Let's Talk about Experimental Controls. Retrieved from ResearchHub. [Link]

  • Significance and symbolism. (2025, July 15). Negative and Positive Controls: Significance and symbolism. Retrieved from significance-and-symbolism.com. [Link]

  • Smart.DHgate. (2025, October 24). Why Positive & Negative Controls are Important: Explained. Retrieved from Smart.DHgate.com. [Link]

  • Pharmaguideline. (2017, May 1). Importance of Negative and Positive Controls in Microbial Analysis. Retrieved from Pharmaguideline. [Link]

  • LookChem. (n.d.). Cas 710943-26-3, 6-AMINOMETHYL INDAZOLE. Retrieved from LookChem. [Link]

  • YouTube. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from YouTube. [Link]

  • Tecan. (n.d.). Getting to the root of poor ELISA data reproducibility. Retrieved from The Blog - Tecan. [Link]

  • Sino Biological. (n.d.). ELISA Troubleshooting: Poor Reproducibility. Retrieved from Sino Biological. [Link]

  • Chemical-Suppliers. (n.d.). (6-Aminomethyl-1H-indazol-3-yl)amine | CAS 368426-75-9. Retrieved from Chemical-Suppliers. [Link]

  • National Institutes of Health. (n.d.). Potency Assay Variability Estimation in Practice. Retrieved from PMC - NIH. [Link]

  • PubChem. (n.d.). 3-methyl-1H-indazol-6-amine. Retrieved from PubChem. [Link]

  • National Institutes of Health. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Retrieved from PMC - PubMed Central. [Link]

  • Solvias. (n.d.). Overcoming Challenges in Potency Assays for Cell and Gene Therapy Development. Retrieved from Solvias. [Link]

  • National Institutes of Health. (n.d.). Small molecule inhibitors targeting the cancers. Retrieved from PMC - PubMed Central. [Link]

  • PubChem. (n.d.). 5-(Aminomethyl)-1H-indazole. Retrieved from PubChem. [Link]

  • National Institutes of Health. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from PMC - NIH. [Link]

  • researchsquare.com. (2023, May 8). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from researchsquare.com. [Link]

  • Biopharma Excellence. (2020, May 4). What you should know about potency assays. Retrieved from Biopharma Excellence. [Link]

  • Austin Publishing Group. (2013, August 9). Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. Retrieved from Austin Publishing Group. [Link]

  • American Pharmaceutical Review. (2011, November 1). Challenges for Technology Transfer of Cell-based Potency Assays to CRO. Retrieved from American Pharmaceutical Review. [Link]

  • Drug Discovery News. (n.d.). A guide for potency assay development of cell-based product candidates. Retrieved from Drug Discovery News. [Link]

  • CRO SPLENDID LAB. (n.d.). (6-Aminomethyl-1H-indazol-3-yl)amine. Retrieved from CRO SPLENDID LAB. [Link]

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  • MDPI. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from MDPI. [Link]

  • PubMed. (2018, August 15). Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu 4 positive allosteric modulators that mitigate CYP1A2 induction liability. Retrieved from PubMed. [Link]

  • PubChem. (n.d.). 1H-indazol-3-amine. Retrieved from PubChem. [Link]

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Technical Support Center: Strategies to Overcome Resistance to Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals investigating and combating resistance to indazole-based kinase inhibitors. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the challenges you may encounter in your research. The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors such as axitinib, pazopanib, and niraparib.[1] However, as with many targeted therapies, the emergence of resistance is a significant clinical and research challenge.[2] This resource is designed to equip you with the knowledge and practical tools to dissect and overcome these resistance mechanisms.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions researchers face when working with indazole-based kinase inhibitors and resistance.

Q1: My cancer cell line is showing reduced sensitivity to an indazole-based kinase inhibitor. What are the common mechanisms of resistance?

A1: Resistance can be either intrinsic (pre-existing) or acquired (developed during treatment). The most frequently observed mechanisms include:

  • On-target alterations: These are genetic changes in the kinase that the drug targets. This can include point mutations in the kinase domain that prevent the inhibitor from binding effectively, or amplification of the gene, leading to an overproduction of the target kinase that overwhelms the inhibitor.[2]

  • Bypass signaling pathway activation: Cancer cells can activate alternative signaling pathways to circumvent the effects of the inhibited kinase. For instance, if your indazole-based inhibitor targets VEGFR, cells might upregulate signaling through pathways like MET or IGF-1R to maintain proliferation and survival.[3][4]

  • Increased drug efflux: Cancer cells can increase the expression of transporter proteins, such as P-glycoprotein (ABCB1), which act as pumps to actively remove the inhibitor from the cell, reducing its intracellular concentration and efficacy.[5]

  • Epithelial-Mesenchymal Transition (EMT): This is a process where cancer cells change their characteristics to become more migratory and invasive. This transition is also associated with a decreased sensitivity to various cancer therapies, including kinase inhibitors.[6]

  • Metabolic reprogramming: Resistant cells can alter their metabolic pathways, for example by increasing glycolysis, to survive the stress induced by the kinase inhibitor.[7]

Q2: How can I generate a resistant cell line to an indazole-based kinase inhibitor in the lab?

A2: A standard and effective method is through continuous, long-term exposure to the inhibitor with escalating concentrations.[5][8]

  • Determine the initial IC50: First, establish the half-maximal inhibitory concentration (IC50) of the inhibitor on your parental (sensitive) cell line.

  • Dose escalation: Begin by culturing the cells in the presence of the inhibitor at a concentration below the IC50.

  • Gradual increase: Once the cells adapt and resume proliferation, gradually increase the inhibitor concentration. This process can take several weeks to months.[8]

  • Monitor resistance: Periodically assess the IC50 of the cell population to track the development of resistance. A significant increase in the IC50 value compared to the parental line indicates the emergence of a resistant population.[9]

  • Clonal selection: For a more homogenous resistant cell line for mechanistic studies, you can isolate single-cell clones from the resistant population.[10]

Q3: What are some initial strategies to overcome resistance to an indazole-based kinase inhibitor in my experiments?

A3: Several in vitro strategies can be explored:

  • Combination therapy: Combining the indazole-based inhibitor with an inhibitor of a potential bypass pathway can be highly effective. For example, if you suspect MET activation, co-treatment with a MET inhibitor could re-sensitize the cells.[11]

  • Targeting drug efflux: If you hypothesize that resistance is due to increased drug efflux, co-administration with an efflux pump inhibitor (e.g., verapamil) can restore the intracellular concentration of your kinase inhibitor and its efficacy.[5]

  • Next-generation inhibitors: If resistance is due to a specific on-target mutation, a next-generation indazole-based inhibitor designed to be effective against that mutation could be a solution.

Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental challenges you might face while investigating resistance to indazole-based kinase inhibitors.

Issue 1: Difficulty Confirming the Mechanism of Resistance in Your Cell Line

You have successfully generated a resistant cell line, but you are unsure of the underlying mechanism.

Troubleshooting Workflow:

Caption: A workflow for systematically investigating resistance mechanisms.

Experimental Protocols:

  • Phospho-Kinase Array to Identify Bypass Pathways:

    • Cell Lysis: Lyse parental and resistant cells and quantify protein concentration.

    • Array Incubation: Incubate the cell lysates with the phospho-kinase array membranes according to the manufacturer's protocol. These membranes are spotted with antibodies against a wide range of phosphorylated kinase proteins.

    • Detection: Use a chemiluminescent detection method to visualize the phosphorylated proteins.

    • Analysis: Compare the signal intensities between the parental and resistant cell arrays to identify kinases that are hyper-phosphorylated in the resistant line, indicating activated bypass pathways.[12]

  • Rhodamine 123 Efflux Assay to Measure P-glycoprotein Activity:

    • Cell Seeding: Seed parental and resistant cells in a 96-well plate.

    • Dye Loading: Incubate the cells with Rhodamine 123, a fluorescent substrate of P-glycoprotein.

    • Efflux Measurement: After loading, replace the medium with fresh, dye-free medium and measure the decrease in intracellular fluorescence over time using a fluorescence plate reader. A faster decrease in fluorescence in the resistant cells indicates higher efflux activity.

    • Inhibitor Control: As a control, perform the assay in the presence of a P-glycoprotein inhibitor like verapamil. Inhibition of efflux will confirm the role of P-glycoprotein.[5]

Issue 2: Inconsistent Results with Combination Therapy

You have identified a potential bypass pathway and are testing a combination of your indazole-based inhibitor with an inhibitor of the bypass pathway, but the results are not consistently showing synergy.

Troubleshooting Workflow:

Caption: A troubleshooting guide for combination therapy experiments.

Experimental Protocol:

  • Synergy Analysis using the Chou-Talalay Method:

    • Determine IC50s: Calculate the IC50 values for each inhibitor individually in the resistant cell line.

    • Set up Combination Ratios: Prepare serial dilutions of both inhibitors and combine them at a constant ratio (e.g., based on their IC50s) or in a checkerboard format with varying concentrations of both drugs.

    • Cell Viability Assay: Treat the resistant cells with the single agents and the combinations for a defined period (e.g., 72 hours). Perform a cell viability assay (e.g., MTT or CellTiter-Glo).

    • Calculate Combination Index (CI): Use software like CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Issue 3: Difficulty in Assessing Metabolic Reprogramming

You suspect that metabolic changes are contributing to resistance, but you are unsure how to measure this.

Troubleshooting Workflow:

Caption: A workflow for investigating metabolic reprogramming in resistant cells.

Experimental Protocol:

  • Seahorse XF Glycolysis Stress Test:

    • Cell Seeding: Plate parental and resistant cells in a Seahorse XF cell culture microplate.

    • Assay Preparation: Prepare the Seahorse XF analyzer and the assay cartridge with glucose, oligomycin (an ATP synthase inhibitor), and 2-deoxyglucose (2-DG, a glycolysis inhibitor).

    • Run Assay: Place the cell plate in the analyzer. The instrument will sequentially inject the compounds and measure the extracellular acidification rate (ECAR), which is an indicator of glycolysis.

    • Data Analysis: The resulting data will provide key parameters of glycolytic function, including glycolysis, glycolytic capacity, and glycolytic reserve, allowing for a direct comparison between sensitive and resistant cells.[11][13]

Data Presentation

Table 1: Example IC50 Values for Parental and Resistant Cell Lines

Cell LineIndazole-Based InhibitorParental IC50 (nM)Resistant IC50 (nM)Fold Resistance
A549Axitinib5050010
OVCAR-3Niraparib2030015
786-OPazopanib100120012

Note: These are representative values and will vary depending on the specific cell line and experimental conditions.

Table 2: Example Combination Index (CI) Values for Synergy Analysis

Cell LineCombination TherapyCI Value at ED50Interpretation
A549-Axitinib-RAxitinib + Crizotinib (METi)0.5Synergy
OVCAR-3-Niraparib-RNiraparib + Verapamil (P-gp-i)0.8Slight Synergy
786-O-Pazopanib-RPazopanib + GSK2606414 (PERKi)1.1Additive Effect

CI < 0.9 indicates synergy, 0.9-1.1 indicates an additive effect, and > 1.1 indicates antagonism.

References

  • Mitochondrial Function Assays in Cancer Research: Exploring Metabolic Alterations and Therapeutic Insights. Protocols.io. [Link]

  • Methods to Evaluate Changes in Mitochondrial Structure and Function in Cancer. PMC. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. [Link]

  • Strategies for overcoming resistance to EGFR family tyrosine kinase inhibitors. PubMed. [Link]

  • Metabolic reprogramming: The driving force behind cancer drug resistance. PubMed. [Link]

  • Development of Drug-resistant Cell Lines for Experimental Procedures. PMC. [Link]

  • Protocol to identify small-molecule inhibitors against cancer drug resistance. PMC. [Link]

  • Development of Drug-resistant Cell Lines for Experimental Procedures. PubMed. [Link]

  • Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer. Frontiers. [Link]

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Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of 6-(Aminomethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the investigational compound 6-(Aminomethyl)-1H-indazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this novel indazole-based small molecule in cell culture. The indazole scaffold is a privileged structure in medicinal chemistry, frequently explored for its potential to modulate key cellular targets, particularly protein kinases.[1][2] However, like any small molecule inhibitor, ensuring that the observed cellular phenotype is a direct result of on-target activity is paramount for generating robust and translatable data.

This resource provides in-depth, experience-driven troubleshooting guides and FAQs to help you design rigorous experiments, interpret your results with confidence, and minimize the confounding influence of off-target effects.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and concerns when working with a new small molecule inhibitor.

Q1: What exactly are "off-target effects," and why are they a major concern with a compound like this compound?

Q2: My cells are showing high levels of toxicity or a phenotype that doesn't match what I expected from inhibiting my primary target. Are these off-target effects?

A2: It's highly likely. A discrepancy between the observed phenotype and the known outcome from genetic knockdown (like CRISPR or siRNA) of the intended target often points towards off-target activity.[3] Off-target effects frequently manifest at higher compound concentrations where the molecule may engage lower-affinity secondary targets.[3][4] This underscores the importance of meticulously determining the compound's potency on your target versus its general cytotoxic concentration.

Q3: What is the most critical first step to minimize potential off-target effects in my experiments?

A3: The single most important initial step is to perform a comprehensive dose-response analysis. You must determine two key concentration values: the concentration at which the compound effectively modulates its intended target (the IC50 or EC50) and the concentration at which it induces general cytotoxicity (the CC50).[3][5] The goal is to identify a "therapeutic window"—a concentration range that is high enough to engage the target but well below the threshold for broad cytotoxicity. Experiments should always be conducted using the lowest effective concentration that produces the desired on-target effect.[6]

Q4: How do I properly prepare and handle this compound for cell culture experiments?

A4: Proper handling is crucial for reproducibility. Small molecule inhibitors are typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.[7] This stock should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, prepare fresh dilutions of the compound from the stock solution into your cell culture medium.[3] It is critical to include a "vehicle control" in all experiments—cells treated with the same final concentration of DMSO (or other solvent) that your compound-treated cells receive.[6] Most cell lines can tolerate DMSO up to 0.5-1%, but higher concentrations can be toxic and confound results.[4]

Part 2: In-Depth Troubleshooting & Validation Guides

This section provides detailed, protocol-driven guidance for systematically de-risking and validating the on-target activity of this compound.

Guide 1: Establishing the Therapeutic Window: On-Target Potency vs. Cytotoxicity

The foundational experiment for any small molecule study is defining the concentration-dependent effects on both the target and overall cell health.

Question: My initial experiments show a desired effect, but I'm not sure if it's specific. How do I systematically determine the optimal concentration?

Answer: You must simultaneously measure the compound's effect on your biological target of interest and its effect on cell viability. This allows you to separate specific, on-target biology from non-specific toxic effects.

A steep dose-response curve for the desired effect, which then plateaus, is often indicative of on-target activity.[3] In contrast, a gradual, linear response that continues to increase with concentration may suggest off-target or non-specific effects.

ParameterDefinitionIdeal RelationshipImplication for Off-Target Effects
EC50 / IC50 The concentration of this compound that produces 50% of the maximum possible on-target biological response (EC50) or inhibits the target's activity by 50% (IC50).As low as possible.[5]A potent IC50 suggests high-affinity binding to the intended target.
CC50 The concentration of the compound that causes the death of 50% of the cells after a defined incubation period.As high as possible.A high CC50 indicates low general cytotoxicity.
Selectivity Index (SI) The ratio of cytotoxic concentration to effective concentration (CC50 / IC50).SI > 10 is generally considered a good starting point for a research tool.A high SI indicates a wider window where on-target effects can be studied without interference from cytotoxicity.

This protocol uses a standard MTT assay to measure cell viability, which should be run in parallel with an assay that measures your on-target effect (e.g., a Western blot for a downstream phosphorylation event, a reporter assay, etc.).

Materials:

  • Cells of interest

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well clear-bottom plates[3]

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Include a "medium only" blank and a "vehicle control" (medium with the highest concentration of DMSO).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and the blank control (0% viability). Plot the percent viability against the log of the compound concentration and use a non-linear regression model (e.g., [inhibitor] vs. response) to calculate the CC50 value.[8]

Guide 2: Orthogonal Validation of the Observed Phenotype

Relying on a single molecule is insufficient to definitively link a biological outcome to a specific target. Rigorous validation requires orthogonal approaches—using different tools to test the same hypothesis.

Question: I've found an effective concentration with a good selectivity index. How can I be absolutely sure the phenotype I'm seeing is due to inhibiting my target?

Answer: The gold standard is to reproduce the phenotype using methods that do not rely on your specific compound. This provides strong, corroborating evidence that the effect is on-target.

  • Compare to Genetic Knockdown: Use techniques like siRNA or CRISPR/Cas9 to reduce the expression of the target protein.[3][10] The resulting cellular phenotype should closely mimic the effect of treating the cells with this compound. Discrepancies between the genetic and chemical perturbation may indicate significant off-target effects of the small molecule.[3]

  • Use a Structurally Similar Inactive Control: If available, use a close structural analog of this compound that is known to be inactive against the primary target.[5][9] This is a powerful negative control. If the inactive analog fails to produce the phenotype while your active compound does, it provides strong evidence for on-target activity.[9]

G cluster_0 Initial Observation cluster_2 Conclusion phenotype Phenotype Observed with This compound struct_distinct Test Structurally Distinct Inhibitor for Same Target phenotype->struct_distinct genetic Perform siRNA/CRISPR Knockdown of Target phenotype->genetic inactive_control Test Inactive Structural Analog phenotype->inactive_control on_target High Confidence: Phenotype is On-Target struct_distinct->on_target Phenotype Matches off_target Low Confidence: Suspect Off-Target Effects struct_distinct->off_target Phenotype Differs genetic->on_target Phenotype Matches genetic->off_target Phenotype Differs inactive_control->on_target No Phenotype Observed inactive_control->off_target Phenotype Observed

Caption: Orthogonal validation workflow to confirm on-target effects.

Guide 3: Assessing Reversibility and Target Engagement Dynamics with Washout Experiments

Understanding how long a compound's effects persist after its removal can provide insights into its mechanism of action (e.g., covalent vs. non-covalent binding) and help in designing more complex time-course experiments.

Question: How can I determine if the effects of this compound are reversible?

Answer: A washout experiment is designed to effectively remove the compound from the cell culture environment, allowing you to observe whether the cellular phenotype reverts to its baseline state.[11] A sustained effect long after washout may suggest irreversible binding or significant downstream pathway alterations that are slow to reverse.[12]

Materials:

  • Cells treated with this compound at an effective concentration (e.g., 1-5x IC50).

  • Control cells (vehicle-treated).

  • Pre-warmed (37°C) sterile phosphate-buffered saline (PBS).[11]

  • Pre-warmed complete cell culture medium (without the compound).

Procedure:

  • Initial Treatment: Treat cells with the compound or vehicle for a defined period (e.g., 6 hours).

  • Washout: Aspirate the compound-containing medium from the "washout" group of wells.

  • Rinse: Gently add pre-warmed sterile PBS to the wells, rock the plate gently to wash the cell monolayer, and then aspirate the PBS. To minimize cell detachment, perform this step carefully.[11] Repeat this wash step a total of three times.[11]

  • Recovery: Add fresh, pre-warmed, compound-free medium to the "washout" wells. The "continuous treatment" group should receive fresh medium containing the compound.

  • Monitor: Return the plate to the incubator and monitor the on-target and phenotypic effects at various time points post-washout (e.g., 6, 12, 24, 48 hours) and compare them to the continuously treated and vehicle control groups.[13]

G cluster_on On-Target Pathway cluster_off Off-Target Pathway compound This compound on_target Primary Target (e.g., Kinase A) compound->on_target off_target Off-Target (e.g., Kinase B) compound->off_target downstream_on Downstream Effector 1 on_target->downstream_on phenotype_on Desired Phenotype (e.g., Apoptosis) downstream_on->phenotype_on downstream_off Downstream Effector 2 off_target->downstream_off phenotype_off Unintended Phenotype (e.g., Cytotoxicity) downstream_off->phenotype_off

Caption: Conceptual diagram of on-target versus off-target signaling pathways.

References

  • Egiebor, O. et al. (2022). Dose−response curves of kinase inhibitors tested against PLpro. ResearchGate. Available from: [Link]

  • American Association for Cancer Research. (2014). Assessing dose response to kinase inhibitors using quantitative mass spectrometry. AACR Journals. Available from: [Link]

  • Egiebor, O. et al. (2022). Dose-response curves for (left) Aurora A kinase inhibition of the compounds and (right) Spike RBD/ACE2 inhibition of the compounds. ResearchGate. Available from: [Link]

  • Belyntsev, S. et al. (2015). Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Patsnap. (2024). How can off-target effects of drugs be minimised?. Patsnap Synapse. Available from: [Link]

  • Verheijen, R. B. et al. (2021). High-dose administration of tyrosine kinase inhibitors to improve clinical benefit: A systematic review. European Journal of Cancer. Available from: [Link]

  • Sun, X. et al. (2019). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Li, Y. et al. (2024). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Available from: [Link]

  • Wang, Y. et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. Available from: [Link]

  • Patricelli, M. P. et al. (2016). Determining target engagement in living systems. Nature Chemical Biology. Available from: [Link]

  • Jabbour, E. et al. (2024). Considerations on the dose and schedule of tyrosine kinase inhibitors for chronic myeloid leukemia: does dose matter?. Blood Cancer Journal. Available from: [Link]

  • Rennella, A. D. et al. (2023). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]

  • van der Worp, H. B. et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available from: [Link]

  • Viqueira, R. J. et al. (2020). Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation. Journal of Medicinal Chemistry. Available from: [Link]

  • Heppner, D. E. (2024). Ascertaining a Structural Basis in Drug Discovery and Development. Journal of Medicinal Chemistry. Available from: [Link]

  • Southan, C. et al. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences. Available from: [Link]

  • CRO SPLENDID LAB. (6-Aminomethyl-1H-indazol-3-yl)amine. Available from: [Link]

  • Xu, H. et al. (2018). Washout procedure completely removes drug from the media. ResearchGate. Available from: [Link]

  • Eurofins DiscoverX. (2022). Novel small molecule inhibitors of oncogenic SHP2 variants characterized by target engagement. YouTube. Available from: [Link]

  • Wang, Y. et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. Available from: [Link]

  • Wang, Y. et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Lee, J. et al. (2022). Identification and Optimization of Novel Small-Molecule Cas9 Inhibitors by Cell-Based High-Throughput Screening. ACS Chemical Biology. Available from: [Link]

  • Ferreira, R. J. et al. (2017). Cytotoxicity of inhibitors and washout assay. ResearchGate. Available from: [Link]

  • Zhang, A. et al. (2015). Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. mAbs. Available from: [Link]

  • TA Instruments. Discovery and Characterization of Inhibitors of Protein/Protein Interactions by ITC. Available from: [Link]

  • NIH SEED. Regulatory Knowledge Guide for Small Molecules. Available from: [Link]

  • BOC Sciences. (2024). From Discovery to Application - What are Small Molecule Inhibitors?. YouTube. Available from: [Link]

  • Noell, S. et al. (2018). Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu 4 positive allosteric modulators that mitigate CYP1A2 induction liability. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • LookChem. Cas 710943-26-3,6-AMINOMETHYL INDAZOLE. Available from: [Link]

  • Henke, B. R. et al. (1997). Optimization of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines as potent, orally active CCK-A agonists. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Brehmer, D. et al. (2009). 2-(6-Phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazoles: design and synthesis of a potent and isoform selective PKC-zeta inhibitor. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]

  • Chen, B. et al. (2023). In silico off-target profiling for enhanced drug safety assessment. Briefings in Bioinformatics. Available from: [Link]

  • Ci, X. et al. (2022). Proteolysis-targeting chimeras with reduced off-targets. Nature Communications. Available from: [Link]

  • Chem-Impex. 6-(Methoxymethoxy)-1H-Indazol-3-Amine. Available from: [Link]

  • PubChem. 1H-indazol-3-amine. Available from: [Link]

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Technical Support Center: Scale-Up Synthesis of 6-(Aminomethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the scale-up synthesis of 6-(Aminomethyl)-1H-indazol-3-amine. This resource is tailored for researchers, chemists, and process development professionals navigating the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and process optimization strategies.

I. Synthetic Pathway Overview

The most common and scalable synthetic route to this compound initiates from 4-methyl-2-nitrobenzonitrile. The synthesis involves three key transformations:

  • Indazole Ring Formation: Cyclization of 4-methyl-2-nitrobenzonitrile with hydrazine hydrate.

  • Nitro Group Reduction: Selective reduction of the nitro group to an amine.

  • Nitrile Group Reduction: Subsequent reduction of the nitrile group to a primary amine.

This multi-step synthesis requires careful control of reaction conditions to ensure high yields, purity, and a safe process.

Synthetic_Pathway A 4-Methyl-2-nitrobenzonitrile B 6-Methyl-3-nitro-1H-indazole A->B Hydrazine Hydrate C 6-Methyl-1H-indazol-3-amine B->C Reduction (e.g., Fe/HCl) D This compound C->D Reduction (e.g., Catalytic Hydrogenation)

Caption: Synthetic route to this compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis in a question-and-answer format.

Issue 1: Low Yield or Incomplete Conversion in the Indazole Ring Formation Step

Question: My reaction of 4-methyl-2-nitrobenzonitrile with hydrazine hydrate is showing low yield and significant amounts of unreacted starting material, even after extended reaction times. What are the likely causes and how can I optimize this step?

Potential Causes and Solutions:

  • Suboptimal Temperature: The cyclization reaction is temperature-sensitive. Insufficient heat can lead to slow or incomplete reactions, while excessive temperatures may cause decomposition of the starting material or product.

    • Solution: A systematic temperature screening is recommended. Start with the literature-reported temperature and incrementally increase it, monitoring the reaction progress by TLC or HPLC. For many indazole syntheses, refluxing in a suitable solvent is necessary.[1]

  • Incorrect Solvent Choice: The solubility of the starting materials and the reaction kinetics are highly dependent on the solvent.[1]

    • Solution: Ensure that 4-methyl-2-nitrobenzonitrile is fully dissolved at the reaction temperature. If solubility is an issue, consider alternative high-boiling point solvents such as n-butanol or DMF. Aprotic solvents like DMSO and DMF have been reported to provide higher yields in some indazole syntheses.[2]

  • Hydrazine Hydrate Quality and Stoichiometry: The purity and amount of hydrazine hydrate are critical.

    • Solution: Use a fresh, high-purity grade of hydrazine hydrate. An excess of hydrazine hydrate is often used to drive the reaction to completion. Experiment with increasing the molar equivalents of hydrazine hydrate (e.g., from 3 to 5 equivalents).

Issue 2: Poor Selectivity and Byproduct Formation During Nitro Group Reduction

Question: The reduction of 6-methyl-3-nitro-1H-indazole is producing a mixture of products, and I'm having difficulty isolating the desired 6-methyl-1H-indazol-3-amine. What's causing this and how can I improve the selectivity?

Potential Causes and Solutions:

  • Over-reduction: Strong reducing agents or harsh reaction conditions can lead to the reduction of the indazole ring itself or other functional groups.

    • Solution: Classical methods using iron powder in an acidic medium (like acetic acid or aqueous HCl) are often effective and cost-efficient for selective nitro group reduction.[3] Alternatively, using tin(II) chloride is a reliable method.[3] Catalytic hydrogenation with Pd/C can also be used, but requires careful control of hydrogen pressure and temperature to avoid over-reduction.[3][4]

  • Side Reactions: The presence of other functional groups can lead to undesired side reactions.

    • Solution: Analyze the byproduct profile to understand the side reactions. If dimerization or polymerization is observed, consider running the reaction at a lower concentration. Temperature control is also crucial to minimize side reactions.[1]

Issue 3: Incomplete Reduction of the Nitrile Group

Question: I'm struggling to achieve complete conversion of the nitrile in 6-methyl-1H-indazol-3-amine to the aminomethyl group. What are the best practices for this reduction at scale?

Potential Causes and Solutions:

  • Catalyst Deactivation: In catalytic hydrogenation, the catalyst can be poisoned by impurities in the substrate or solvent.

    • Solution: Ensure the starting material is of high purity. Use a fresh, high-quality catalyst (e.g., Raney Nickel or a specific rhodium catalyst). A catalyst loading study can help determine the optimal amount.

  • Insufficient Hydrogen Pressure: The reduction of a nitrile to a primary amine often requires higher hydrogen pressure compared to nitro group reduction.

    • Solution: Increase the hydrogen pressure in a stepwise manner, ensuring the reactor is rated for the intended pressure. Monitor the reaction for hydrogen uptake to determine the reaction endpoint.

  • Suboptimal Solvent and Temperature: The choice of solvent can influence the catalyst activity and reaction rate.

    • Solution: Methanolic ammonia or ethanolic ammonia are commonly used solvents for this type of reduction as they can help to suppress the formation of secondary amine byproducts. Gentle heating may also be required to drive the reaction to completion.

Issue 4: Purification and Isolation Challenges

Question: The final product, this compound, is difficult to purify, and I'm experiencing significant product loss during workup and isolation. What are some effective purification strategies?

Potential Causes and Solutions:

  • Product Solubility: The product is a polar, di-functional amine, which can make extraction and crystallization challenging.

    • Solution: The product is often isolated as a dihydrochloride salt, which typically has better crystallinity and is easier to handle than the freebase.[5] To do this, after the reaction is complete and the catalyst is removed, the reaction mixture can be acidified with HCl in a suitable solvent like isopropanol to precipitate the salt.

  • Chromatographic Purification: At a larger scale, column chromatography can be inefficient and costly.

    • Solution: If chromatography is necessary, consider using a reverse-phase column, which is often more effective for polar compounds. However, optimizing the reaction to minimize impurities and enable direct crystallization or salt formation is the preferred scale-up strategy.

  • Residual Metals: If metal-based reducing agents or catalysts are used, their removal is critical, especially for pharmaceutical applications.

    • Solution: After reactions with metals like iron or tin, a thorough aqueous workup with pH adjustment is necessary to precipitate and remove metal hydroxides. For catalytic hydrogenations, ensure complete filtration of the catalyst. If needed, treatment with a metal scavenger can be employed.

III. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

A1: The main safety hazards are associated with:

  • Hydrazine Hydrate: It is highly toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood or a closed system.

  • Catalytic Hydrogenation: This process involves flammable hydrogen gas under pressure and potentially pyrophoric catalysts (like Raney Nickel or dry Pd/C).[4] Ensure the use of properly rated equipment, adherence to standard operating procedures for handling hydrogen, and proper catalyst quenching procedures.

  • Aromatic Amines: The final product and intermediates are aromatic amines, which can be toxic and are often readily absorbed through the skin.[6][7] Always use appropriate PPE, including gloves and eye protection.[8]

Q2: Are there alternative synthetic routes to consider for scale-up?

A2: Yes, several other methods for synthesizing the indazole core have been reported.[2][9] For example, some routes start from o-toluidine or involve palladium-catalyzed cross-coupling reactions.[2] However, the choice of route for scale-up depends on factors like the cost and availability of starting materials, the number of synthetic steps, overall yield, and the safety and environmental profile of the process. The route described above is often favored due to the accessibility of the starting materials.

Q3: How can I monitor the progress of these reactions effectively?

A3: For each step, a combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the consumption of starting materials and the formation of products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion, yield, and purity of the reaction mixture. This is the preferred method for in-process control during scale-up.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for confirming the structure of intermediates and the final product.

Q4: What are the critical process parameters to control for a robust and reproducible synthesis?

A4: The following parameters should be carefully controlled:

  • Temperature: As discussed, it affects reaction rates and selectivity.

  • Reagent Stoichiometry: The molar ratios of reactants can significantly impact yield and purity.

  • Reaction Time: Reactions should be monitored to ensure they have gone to completion without significant byproduct formation.

  • Agitation Rate: Especially in heterogeneous reactions like catalytic hydrogenations, efficient mixing is crucial for good mass transfer.

  • Pressure (for hydrogenation): Directly influences the rate of reduction.

IV. Experimental Protocol: Synthesis of 6-Methyl-1H-indazol-3-amine

This protocol details the first two steps of the synthesis, starting from 4-methyl-2-nitrobenzonitrile.

Step 1: Synthesis of 6-Methyl-3-nitro-1H-indazole

  • To a reaction vessel equipped with a mechanical stirrer, condenser, and temperature probe, add 4-methyl-2-nitrobenzonitrile (1.0 eq) and n-butanol (10 vol).

  • Begin stirring and add hydrazine hydrate (3.0 eq) dropwise, ensuring the internal temperature does not exceed 30 °C.

  • After the addition is complete, heat the reaction mixture to reflux (approx. 115-120 °C) and maintain for 4-6 hours.

  • Monitor the reaction by HPLC until the starting material is consumed (<1%).

  • Cool the reaction mixture to room temperature. The product should precipitate.

  • Filter the solid, wash with cold n-butanol, and then with water to remove any remaining hydrazine.

  • Dry the solid under vacuum to obtain 6-methyl-3-nitro-1H-indazole.

Step 2: Synthesis of 6-Methyl-1H-indazol-3-amine

  • To a reaction vessel, add 6-methyl-3-nitro-1H-indazole (1.0 eq), ethanol (10 vol), and water (5 vol).

  • Add iron powder (5.0 eq) to the suspension.

  • Heat the mixture to 50 °C and then add concentrated hydrochloric acid (0.5 eq) dropwise, maintaining the temperature between 50-60 °C.

  • After the addition, heat the reaction to reflux (approx. 80-85 °C) for 2-3 hours.

  • Monitor the reaction by HPLC.

  • Once complete, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure.

  • Adjust the pH of the residue to >10 with aqueous sodium hydroxide, which should precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to yield 6-methyl-1H-indazol-3-amine.

V. Data Summary

Table 1: Typical Reaction Parameters and Yields
StepKey ReagentsSolventTemperatureTypical YieldPurity (HPLC)
1. Cyclization Hydrazine Hydraten-Butanol115-120 °C85-95%>98%
2. Nitro Reduction Fe / HClEthanol/Water80-85 °C80-90%>97%
3. Nitrile Reduction Raney Ni, H₂Methanolic NH₃40-50 °C75-85%>95%

VI. References

  • Benchchem Technical Support. (n.d.). Addressing incomplete conversion in indazole synthesis. Benchchem.

  • Organic Syntheses. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals.

  • Wang, X., et al. (2011). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 13(15), 4052-4055.

  • Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.

  • Singh, R., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(9), 1047-1077.

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

  • ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.

  • Benchchem Technical Support. (2025). Application Notes and Protocols for the Reduction of 6-Nitro-1H-indazole-3-carbaldehyde. Benchchem.

  • De Monchy. (n.d.). Aromatic Amines.

  • Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis.

  • ChemicalBook. (2022). Indazole - Synthesis and Reactions as a Chemical Reagent.

  • CymitQuimica. (n.d.). This compound dihydrochloride.

  • Organic Chemistry Portal. (n.d.). Indazole synthesis.

  • Enamine. (2024). Scale-Up Synthesis of MedChem Relevant Cores.

  • CRO SPLENDID LAB. (n.d.). (6-Aminomethyl-1H-indazol-3-yl)amine.

  • National Center for Biotechnology Information. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.

  • ResearchGate. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.

  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.).

  • National Center for Biotechnology Information. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies.

  • ResearchGate. (2025). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes | Request PDF.

  • National Center for Biotechnology Information. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.

  • ChemRxiv. (n.d.). Nitroreductase-triggered indazole formation.

  • Chemical-Suppliers. (n.d.). 6-(Aminomethyl)-1H-indazole | CAS 710943-26-3.

  • Journal of Medicinal and Chemical Sciences. (n.d.). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study.

  • National Center for Biotechnology Information. (n.d.). 1H-indazol-3-amine.

  • DEA.gov. (n.d.). Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ).

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Validation & Comparative

A Researcher's Guide to the Initial Validation of 6-(Aminomethyl)-1H-indazol-3-amine Against a Kinase Panel

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to conduct an initial in vitro validation of the novel compound 6-(Aminomethyl)-1H-indazol-3-amine against a panel of kinases. While public data on the bioactivity of this specific molecule is limited—it is primarily documented as a synthetic intermediate—its indazole core is a well-established scaffold in numerous kinase inhibitors.[1][2][3] This structural motif suggests a potential for kinase interaction, making a systematic evaluation a critical first step in exploring its therapeutic possibilities.

Here, we outline the causality behind experimental choices, provide detailed, self-validating protocols, and present a comparative analysis framework using hypothetical data to guide researchers through the process of generating and interpreting high-quality, reliable results.

The Scientific Rationale: Why Profile This Compound?

The indazole heterocycle is a privileged structure in medicinal chemistry, frequently appearing in compounds designed to target the ATP-binding site of protein kinases.[1][3] Given that this compound (Molecular Formula: C8H10N4, Molecular Weight: 162.19 g/mol ) shares this core, a primary hypothesis is that it may exhibit inhibitory activity against one or more kinases.[4]

Kinase profiling, the process of screening a compound against a large number of kinases, is a cornerstone of modern drug discovery.[5][6] It serves several critical functions early in the development pipeline:

  • Target Identification: Uncovering the primary kinase target(s) of a novel compound.

  • Selectivity Profiling: Understanding the compound's specificity. A highly selective inhibitor offers a clearer path to clinical development with fewer off-target effects, while a multi-targeted inhibitor might be advantageous for complex diseases like cancer.[7]

  • Early Toxicity Prediction: Identifying potential off-target interactions that could lead to adverse effects.[5]

This guide uses the ADP-Glo™ Kinase Assay as its core technology. This luminescent-based assay is highly sensitive, compatible with a broad range of kinases, and well-suited for high-throughput screening.[8][9][10] It measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction, with the luminescent signal being directly proportional to kinase activity.[8][9][11]

Experimental Design and Workflow

A robust experimental design is crucial for generating reproducible and interpretable data. The overall workflow involves selecting a kinase panel, preparing the test compound, performing the dose-response assay, and comparing the results to well-characterized reference inhibitors.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: In Vitro Assay cluster_analysis Phase 3: Data Analysis & Comparison A Select Kinase Panel (e.g., General, TK, CDK) B Prepare Test Compound (6-(Aminomethyl)-1H- indazol-3-amine) & Controls A->B Define Scope C Perform Dose-Response Screening (10-point curve) using ADP-Glo™ Assay B->C Execute Experiment D Acquire Luminescence Data C->D Measure Output E Normalize Data & Plot Dose-Response Curves D->E Process Raw Data F Calculate IC50 Values (Non-linear Regression) E->F Quantify Potency G Compare Activity to Reference Inhibitors (Staurosporine, Dasatinib) F->G Contextualize Results H Generate Selectivity Profile G->H Assess Specificity

Caption: Experimental workflow for kinase inhibition profiling.

Selecting the Kinase Panel

The choice of kinase panel depends on the research objective. For an initial screen of a completely novel compound, a broad "general" panel is recommended.[12] Commercial services offer various panels, from comprehensive kinome scans to more focused panels targeting specific families like tyrosine kinases (TKs) or cyclin-dependent kinases (CDKs).[13][14] For this guide, we will use a hypothetical 10-kinase panel representing diverse families.

Reference Inhibitor Selection

Comparing the test compound to known inhibitors is essential for validating the assay and contextualizing the results.

  • Staurosporine: A natural product that acts as a potent, broad-spectrum, ATP-competitive kinase inhibitor.[15][16][17][18] Its promiscuity makes it an excellent positive control to ensure the assay system is working across multiple kinases.

  • Dasatinib: A clinically approved multi-kinase inhibitor that targets BCR-Abl and Src family kinases with high potency.[19][20][21] It serves as a benchmark for a more selective, clinically relevant inhibitor.

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) for our test compound against a single kinase. The procedure should be repeated for each kinase in the panel.

Materials:

  • This compound dihydrochloride (Test Compound)[22]

  • Staurosporine and Dasatinib (Reference Inhibitors)

  • Kinase of interest, substrate, and reaction buffer (e.g., from a Promega Kinase Selectivity Profiling System)[12]

  • ADP-Glo™ Kinase Assay Kit (Promega)[23]

  • DMSO (Anhydrous)

  • Multi-well assay plates (e.g., 384-well, white, low-volume)

  • Luminometer

Procedure:

  • Compound Preparation: a. Prepare a 10 mM stock solution of the test compound and reference inhibitors in 100% DMSO. b. Perform a serial dilution series in DMSO to create source plates. For a 10-point dose-response curve, a 3-fold dilution series starting from 1 mM is recommended. This will cover a wide concentration range. c. The final concentration of DMSO in the kinase reaction should not exceed 1-2% to avoid solvent-mediated interference.[24]

  • Kinase Reaction Setup (per well): a. The ADP-Glo™ assay is a two-step process.[8][11] First, set up the kinase reaction. b. Add 2 µL of kinase/buffer mix to each well. c. Add 1 µL of the compound dilution (or DMSO for "no inhibitor" controls). d. Initiate the reaction by adding 2 µL of substrate/ATP/buffer mix. The final ATP concentration should ideally be near the Km value for each specific kinase to ensure accurate IC50 determination.[6] e. Incubate the plate at room temperature for 60 minutes.

  • ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP.[8] b. Incubate at room temperature for 40 minutes. c. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal.[9][11] d. Incubate at room temperature for 30-60 minutes to allow the signal to stabilize.[8]

  • Data Acquisition: a. Measure luminescence using a plate-based luminometer. The integration time should be optimized to ensure a robust signal-to-background ratio.

Data Analysis and Interpretation

G A Raw Luminescence Data (RLU) B Define Controls: - 0% Inhibition (DMSO only) - 100% Inhibition (No Enzyme) A->B Establish Baseline C Normalize Data: % Activity = (RLU_sample - RLU_100%_Inh) / (RLU_0%_Inh - RLU_100%_Inh) * 100 B->C Calculate Relative Activity D Plot % Activity vs. log[Inhibitor Concentration] C->D Visualize Data E Fit to Non-linear Regression (Four-Parameter Logistic Model) D->E Apply Statistical Model F Determine IC50 Value (Concentration at 50% Activity) E->F Extract Potency Metric

Caption: Step-by-step data analysis workflow.

Analysis Steps:

  • Normalization: Convert raw relative light unit (RLU) data to percent activity. The "0% inhibition" control (DMSO vehicle) represents 100% kinase activity, and a "100% inhibition" control (e.g., no enzyme or a high concentration of a pan-kinase inhibitor) represents 0% activity.[26]

  • Curve Fitting: Plot the percent activity against the log of the inhibitor concentration. Fit the data using a non-linear regression model, typically a four-parameter logistic equation.[27][28]

  • IC50 Determination: The IC50 is the concentration of the inhibitor that reduces kinase activity by 50%.[26] This value is derived directly from the fitted curve.

Hypothetical Results and Comparative Analysis

To illustrate the outcome of this process, the tables below present hypothetical data for this compound compared to our reference inhibitors.

Table 1: Hypothetical IC50 Values (nM) for Test and Reference Compounds

Kinase TargetKinase FamilyThis compound (IC50, nM)Staurosporine (IC50, nM)Dasatinib (IC50, nM)
ABL1 Tyrosine Kinase15020<1[7]
SRC Tyrosine Kinase2506[16]0.8[7]
LCK Tyrosine Kinase300151.1
CDK2 CMGC>10,0003300
GSK3B CMGC8,50010>10,000
AURKA Other1,20025250
PKA AGC>10,0007[16]>10,000
PKCα AGC9,0003[16]>10,000
MAPK1 CMGC>10,000150>10,000
VEGFR2 Tyrosine Kinase4505080

Interpretation of Hypothetical Data:

  • Potency & Selectivity: In this hypothetical scenario, this compound shows modest, sub-micromolar activity against a subset of tyrosine kinases (ABL1, SRC, LCK, VEGFR2) and one serine/threonine kinase (AURKA). It is significantly less potent than both Staurosporine and Dasatinib against their primary targets. The compound demonstrates selectivity by being inactive (>10,000 nM) against several kinases from the CMGC and AGC families.

  • Comparison to Controls: The potent, broad-spectrum activity of Staurosporine across most kinases confirms the validity of the assays. The high potency of Dasatinib against ABL1 and SRC kinases aligns with its known profile, providing a benchmark for a clinical-grade inhibitor.[19][20][21]

Conclusion and Next Steps

This guide provides a scientifically grounded, step-by-step methodology for the initial in vitro kinase profiling of this compound. By following this workflow, researchers can generate reliable data to assess the compound's potency and selectivity.

Based on our hypothetical results, this compound emerges as a modestly potent, tyrosine-kinase-focused inhibitor. This initial dataset would justify further investigation, including:

  • Expansion of the Kinase Panel: Screening against a larger panel to build a more comprehensive selectivity profile.

  • Mechanism of Action Studies: Determining if the inhibition is ATP-competitive.

  • Cell-Based Assays: Validating the in vitro findings in a cellular context to assess target engagement and functional effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and selectivity, leveraging the foundational data generated here.

By rigorously applying these established methodologies, the scientific community can effectively evaluate the potential of novel chemical matter and accelerate the journey from initial hit to viable drug candidate.

References

  • protocols.io. (2023). In vitro kinase assay. Available from: [Link]

  • Wikipedia. (2024). Staurosporine. Available from: [Link]

  • van der Wouden, P. A., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Frontiers in Pharmacology, 2, 83. Available from: [Link]

  • National Center for Biotechnology Information. (2017). In vitro NLK Kinase Assay. In: Methods in Molecular Biology. Available from: [Link]

  • Røsand, E., et al. (2010). Protein kinase inhibition of clinically important staurosporine analogues. Medicinal Chemistry Communications, 1(1), 35-49. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Staurosporine. Available from: [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Available from: [Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. Available from: [Link]

  • Bio-protocol. (2022). In vitro kinase assay. Available from: [Link]

  • Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. Pharmaceutical Statistics, 10(2), 128-134. Available from: [Link]

  • ResearchGate. (2023). In vitro kinase assay v1. Available from: [Link]

  • Sharma, R., et al. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry. Available from: [Link]

  • Hantschel, O., et al. (2007). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. Proceedings of the National Academy of Sciences, 104(33), 13283-13288. Available from: [Link]

  • Eustace, A. J., et al. (2008). Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines. Journal of Translational Medicine, 6, 51. Available from: [Link]

  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Available from: [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. Available from: [Link]

  • Knight, Z. A., & Shokat, K. M. (2007). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers in Bioscience, 12, 131-146. Available from: [Link]

  • Konig, H., et al. (2008). Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells. Cancer, 113(8), 2000-2011. Available from: [Link]

  • Soverini, S., et al. (2007). Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? The Oncologist, 12(10), 1162-1167. Available from: [Link]

  • Thakkar, D., et al. (2016). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 18(4), 1030-1040. Available from: [Link]

  • GraphPad. 50% of what? How exactly are IC50 and EC50 defined?. Available from: [Link]

  • Eurofins Discovery. scanELECT® Kinase Selectivity & Profiling Assay Panel. Available from: [Link]

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  • ICE Bioscience. Kinase Panel Screening for Drug Discovery. Available from: [Link]

  • CRO SPLENDID LAB. (6-Aminomethyl-1H-indazol-3-yl)amine. Available from: [Link]

  • Chen, C-Y., et al. (2014). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 16(15), 3942-3945.
  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3899. Available from: [Link]

  • ResearchGate. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available from: [Link]

  • MDPI. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 27(21), 7269. Available from: [Link]

  • Norman, M. H., et al. (2008). 5-Aminomethyl-1H-benzimidazoles as Orally Active Inhibitors of Inducible T-cell Kinase (Itk). Journal of Medicinal Chemistry, 51(21), 6683-6694.
  • National Center for Biotechnology Information. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available from: [Link]

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The Pivotal Role of the 6-Position: A Comparative Guide to the Structure-Activity Relationship of 6-(Aminomethyl)-1H-indazol-3-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the 1H-indazol-3-amine scaffold has emerged as a privileged structure, particularly in the design of potent kinase inhibitors.[1][2][3] Its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases makes it a valuable starting point for the development of targeted therapies, especially in oncology.[3] This guide delves into the nuanced structure-activity relationships (SAR) of a specific subclass: 6-(Aminomethyl)-1H-indazol-3-amine analogs. We will explore how modifications to this scaffold influence biological activity, drawing upon comparative data from various studies to provide a comprehensive overview for researchers in drug discovery and development.

The 1H-Indazol-3-amine Core: A Foundation for Kinase Inhibition

The indazole ring system can exist in two predominant tautomeric forms: 1H-indazole and 2H-indazole, with the 1H tautomer being the more thermodynamically stable and commonly observed form in biologically active molecules.[4] The 3-amino group of the 1H-indazol-3-amine scaffold is a key pharmacophoric feature, acting as a hydrogen bond donor to the kinase hinge region, mimicking the adenine portion of ATP.[1] This interaction is a cornerstone of the inhibitory activity of many indazole-based drugs.

The strategic placement of substituents on the indazole ring allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. The 6-position, in particular, offers a vector for substitution that can project into the solvent-exposed region of the ATP-binding site or interact with nearby residues, providing an opportunity to enhance affinity and modulate the kinase selectivity profile.

Deciphering the Structure-Activity Relationship at the 6-Position

While direct and extensive SAR studies on this compound analogs are not widely published as a distinct class, we can infer critical insights from the broader family of 6-substituted 1H-indazol-3-amines. The introduction of a substituent at this position can significantly impact the molecule's interaction with the target protein.

Impact of Substituent Size and Nature

The nature of the substituent at the 6-position plays a critical role in determining the biological activity. Studies on various 6-substituted indazole analogs have revealed that both the size and electronic properties of the substituent are important. For instance, the introduction of a fluorine atom at the 6-position of some 1H-indazol-3-amine derivatives has been shown to improve both enzymatic activity and cellular potency against fibroblast growth factor receptors (FGFR).[1] This suggests that small, electronegative groups can be well-tolerated and may even form favorable interactions within the kinase domain.

The aminomethyl group, being relatively small and flexible, can adopt multiple conformations. The primary amine provides a site for hydrogen bonding, which could be advantageous if a suitable acceptor residue is nearby in the target's binding pocket.

Comparative Analysis of 6-Substituted Analogs

To illustrate the impact of substitutions at the 6-position, the following table summarizes the activity of various 6-substituted indazole analogs from different studies. It is important to note that the core structures and target kinases may vary, but the general trends provide valuable insights.

Compound ID 6-Substituent Core Scaffold Target Kinase(s) Potency (IC50/EC50) Reference
27a Fluorine1H-Indazol-3-amine derivativeFGFR1, FGFR2<4.1 nM, 2.0 nM[1]
14i (E)-4-(pyrimidin-2-ylamino)vinyl1H-IndazolePLK411.2 nM[5]
6o Substituted aryl1H-Indazole-3-amineK562 cell line5.15 µM[3][6][7]
99 3-Methoxyphenyl1H-Indazol-3-amineFGFR12.9 nM[2]
3 PyridineAza-indazoleJNK35 nM[8]

This table is a compilation of data from multiple sources and is intended for comparative purposes. Direct comparison of absolute potencies should be made with caution due to differing assay conditions.

The data suggests that a variety of substituents at the 6-position can lead to potent inhibitors. The success of a given substituent is highly dependent on the specific topology of the target kinase's active site.

The Aminomethyl Group: A Versatile Functional Moiety

The introduction of a 6-aminomethyl group onto the 1H-indazol-3-amine scaffold introduces several key features:

  • Increased Polarity and Solubility : The primary amine can be protonated at physiological pH, which can improve the aqueous solubility of the compound, a desirable property for drug candidates.

  • Hydrogen Bonding Potential : The -CH2NH2 moiety can act as a hydrogen bond donor, potentially forming additional interactions with the target protein and increasing binding affinity.

  • A Handle for Further Modification : The primary amine serves as a convenient point for further chemical modification, allowing for the synthesis of analog libraries to explore the SAR in greater detail. For example, acylation or alkylation of the amine can be used to probe the steric and electronic requirements of the binding pocket.

Experimental Workflows and Protocols

A thorough understanding of the SAR of these analogs is built upon robust synthetic and biological evaluation workflows.

General Synthetic Workflow

The synthesis of this compound analogs typically starts from a readily available substituted fluorobenzonitrile. A representative synthetic scheme is outlined below.

G A Substituted 2-Fluorobenzonitrile B 6-Substituted-1H-indazol-3-amine A->B Hydrazine hydrate C Protection of 3-amino group B->C e.g., Boc anhydride D Functional group interconversion at C6 to aminomethyl C->D Multi-step conversion (e.g., reduction of nitrile/amide) E Deprotection D->E e.g., TFA F Final this compound Analog E->F

Caption: General synthetic workflow for this compound analogs.

Step-by-Step Protocol: Kinase Inhibition Assay

The biological activity of these compounds is often assessed using in vitro kinase inhibition assays. A typical protocol is as follows:

  • Compound Preparation : Prepare a stock solution of the test compound in 100% DMSO. Create a dilution series of the compound in assay buffer.

  • Enzyme and Substrate Preparation : Dilute the target kinase and its corresponding substrate to the desired concentrations in assay buffer.

  • Assay Reaction : In a 96-well or 384-well plate, add the test compound dilutions, the kinase, and the substrate.

  • ATP Initiation : Initiate the kinase reaction by adding a solution of ATP. The concentration of ATP is typically at or near its Km value for the specific kinase.

  • Incubation : Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

  • Detection : Stop the reaction and quantify the amount of product formed. This can be done using various methods, such as radiometric assays (32P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).

  • Data Analysis : Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Logical Relationships in SAR Analysis

The process of elucidating the SAR is an iterative cycle of design, synthesis, and testing.

G A Design of Analogs B Chemical Synthesis A->B C Biological Evaluation (in vitro/in vivo) B->C D SAR Analysis C->D D->A Iterative Optimization

Caption: The iterative cycle of structure-activity relationship studies.

Conclusion and Future Directions

The this compound scaffold represents a promising area for the development of novel kinase inhibitors. While direct comparative data for a wide range of analogs with this specific substitution is still emerging, the foundational principles of SAR derived from related 6-substituted indazoles provide a strong framework for rational drug design. The aminomethyl group offers a unique combination of properties that can be exploited to enhance potency, selectivity, and drug-like characteristics. Future research should focus on the systematic exploration of this chemical space, including the synthesis and evaluation of diverse libraries of 6-(aminomethyl) analogs against a broad panel of kinases. Such studies will undoubtedly lead to the discovery of new and effective therapeutic agents.

References

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A Head-to-Head Comparison of Advanced 1H-Indazol-3-Amine Derivatives and Approved FGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, data-driven comparison of a potent, preclinical 1H-indazol-3-amine based Fibroblast Growth Factor Receptor (FGFR) inhibitor against clinically approved agents. We will dissect their mechanisms, potency, selectivity, and performance in preclinical models, offering researchers and drug development professionals a comprehensive resource for evaluating next-generation FGFR-targeted therapies.

The Critical Role of FGFR Signaling in Oncology

The Fibroblast Growth Factor (FGF) and FGF Receptor (FGFR) signaling pathway is a cornerstone of cellular regulation, governing processes like proliferation, survival, differentiation, and angiogenesis.[1] This highly conserved family of receptor tyrosine kinases (FGFR1-4) can, when aberrantly activated, become a powerful oncogenic driver.[2] Genetic alterations, including gene fusions, amplifications, or activating mutations, lead to constitutive signaling that fuels tumor growth and progression across a range of malignancies, such as cholangiocarcinoma (bile duct cancer), urothelial carcinoma, and lung cancer.[3][4][5]

The clinical validation of FGFR as a therapeutic target has spurred the development of small-molecule inhibitors designed to block this rogue signaling.[2] This guide places a promising preclinical candidate from the 1H-indazol-3-amine class in direct comparison with four FDA-approved FGFR inhibitors: Pemigatinib, Erdafitinib, Infigratinib, and Futibatinib.

Spotlight on the 1H-Indazol-3-Amine Scaffold: Compound 2a

The indazole core is a privileged scaffold in medicinal chemistry, known for its utility in crafting potent kinase inhibitors.[6] Our focus is on an optimized derivative, Compound 2a , which incorporates a 2,6-difluoro-3-methoxyphenyl group.[7] This compound emerged from a rational design effort to enhance the cellular activity of an earlier hit and serves as an excellent representative of advanced indazole-based FGFR inhibitors.[7]

The Competitors: Clinically Approved FGFR Inhibitors

A brief overview of the established agents provides context for our comparison:

  • Erdafitinib (Balversa™): A potent, oral pan-FGFR tyrosine kinase inhibitor that reversibly binds to and inhibits FGFR1, FGFR2, FGFR3, and FGFR4.[8][9][10] It is approved for patients with locally advanced or metastatic urothelial carcinoma harboring susceptible FGFR3 genetic alterations.[11]

  • Pemigatinib (Pemazyre®): A selective, ATP-competitive inhibitor of FGFR1, 2, and 3.[12][13][14] It is indicated for the treatment of previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[15][16]

  • Infigratinib (Truseltiq™): A selective, ATP-competitive inhibitor of FGFR1, 2, and 3.[17][18][19] It received its approval for treating previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement.[17]

  • Futibatinib (Lytgobi®): A highly selective, irreversible inhibitor that covalently binds to FGFR1, 2, 3, and 4.[20][21] This irreversible mechanism offers a distinct advantage in achieving sustained target inhibition.[21] It is approved for patients with previously treated, unresectable, locally advanced or metastatic intrahepatic cholangiocarcinoma with FGFR2 gene fusions or other rearrangements.[22][23]

Head-to-Head Comparison: Mechanism, Potency, and Selectivity

Mechanism of Action: Reversible vs. Irreversible Inhibition

The fundamental difference among these inhibitors lies in their binding mode. Most, including the indazole Compound 2a, Erdafitinib, Pemigatinib, and Infigratinib, are ATP-competitive reversible inhibitors.[7][9][12][17] They compete with endogenous ATP for the kinase's binding pocket. Futibatinib, however, is an irreversible inhibitor, forming a covalent bond that permanently deactivates the receptor.[21] This can lead to more durable target engagement, a crucial factor in overcoming challenges related to high ATP concentrations within the cell or rapid drug clearance.

FGFR_Signaling_Pathway cluster_ligand Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR (FGFR1-4) FGF->FGFR Binding & Dimerization RAS RAS FGFR->RAS Autophosphorylation & Downstream Activation PI3K PI3K FGFR->PI3K Autophosphorylation & Downstream Activation PLCg PLCγ FGFR->PLCg Autophosphorylation & Downstream Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCg->Proliferation Inhibitors FGFR Inhibitors (Compound 2a, Erdafitinib, Pemigatinib, Infigratinib, Futibatinib) Inhibitors->FGFR Inhibition

Caption: The FGFR signaling cascade and the point of therapeutic intervention.

Biochemical Potency: A Quantitative Look

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. Lower values indicate that less of the drug is required to inhibit the target enzyme by 50%. The following table consolidates publicly available data.

InhibitorFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Source(s)
Compound 2a < 4.12.0--[7]
Erdafitinib 1.22.54.65.7[24]
Infigratinib 1.11.02.061[17]
Pemigatinib 0.40.51.2-[13][16]
Futibatinib 1.61.72.712[25]

From this data, Compound 2a demonstrates potent, low-nanomolar inhibition of FGFR1 and FGFR2, placing it on par with approved drugs like Erdafitinib and Infigratinib for these specific isoforms.[7][17][24] Pemigatinib appears slightly more potent against FGFR1/2/3, while Infigratinib shows significantly less potency against FGFR4.[13][16][17] Futibatinib and Erdafitinib are true "pan-FGFR" inhibitors, potently targeting all four family members.[24][25]

Kinase Selectivity

An ideal inhibitor potently hits its intended target with minimal activity against other kinases, which can cause off-target side effects. While comprehensive kinome-wide screening data for Compound 2a is not publicly available, its indazole scaffold is known for its tunability.[6] Erdafitinib, while primarily targeting FGFRs, has also shown binding to other kinases like RET, CSF1R, and VEGFR2, which may contribute to its overall activity and side effect profile.[24] Futibatinib is noted for being a highly selective and potent pan-FGFR inhibitor.[2] The selectivity of an inhibitor is a crucial consideration, as off-target effects, such as those on VEGFR, can introduce additional toxicities.

Preclinical Performance: From Cell Lines to In Vivo Models

Cellular Activity

Biochemical potency must translate to cellular efficacy. This is assessed by treating cancer cell lines that are known to be driven by specific FGFR alterations and measuring the impact on cell proliferation.

InhibitorRepresentative Cell LineFGFR AlterationAnti-proliferative IC50 (nM)Source(s)
Compound 2a KG1SNU-16FGFR1 AmplificationFGFR2 Amplification25.377.4[7]
Lucitanib NCI-H1581KATO-IIIFGFR1 AmplificationFGFR2 Amplification453160[3]
AZD4547 SNU-16FGFR2 Amplification~50[26]
PD173074 *H-510 / H-69FGFR1/2 ExpressionLow nM range[27]

Note: Direct cellular IC50 data for the four approved comparators against the same cell lines as Compound 2a is not available in a single source. Data for other selective FGFR inhibitors (Lucitanib, AZD4547, PD173074) are provided for context, demonstrating the efficacy of this drug class in FGFR-addicted cell lines.

Compound 2a demonstrates a marked improvement in anti-proliferative effect against both FGFR1-amplified (KG1) and FGFR2-amplified (SNU-16) cell lines, with IC50 values in the low- to mid-nanomolar range.[7] This confirms that its biochemical potency translates into meaningful biological activity at the cellular level. Studies with other selective FGFR inhibitors have repeatedly shown that cell lines with FGFR amplifications or fusions are significantly more sensitive to treatment than their wild-type counterparts.[3][26]

In Vivo Antitumor Activity

The ultimate preclinical test is whether an inhibitor can shrink tumors in an animal model. This is typically done using xenografts, where human tumor cells are implanted in immunocompromised mice.

While in vivo data for Compound 2a is not yet published, the broader class of selective FGFR inhibitors has shown robust, dose-dependent antitumor activity in xenograft models of lung, gastric, and endometrial cancers with FGFR alterations.[3][26] For example, the inhibitor AZD4547 caused significant, dose-dependent tumor growth inhibition in a gastric cancer model with FGFR2 amplification.[26] Similarly, Futibatinib has demonstrated anti-tumor activity in xenograft models of human tumors with activating FGFR alterations.[20] This strong preclinical validation for the drug class provides a high degree of confidence that a potent and selective agent like Compound 2a would also perform well in similar models.

Experimental Methodologies: A Guide to Evaluation

The data presented in this guide is generated through a standardized set of rigorous, self-validating experimental protocols. Understanding these methods is key to interpreting the results.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochem Biochemical Kinase Assay (Determine IC50) Cell_Lines Select FGFR-Altered Cancer Cell Lines Biochem->Cell_Lines Potency Confirmed Viability Cell Viability Assay (MTT) (Determine Cellular IC50) Cell_Lines->Viability Models Selected Signaling Western Blot (Confirm Target Inhibition) Viability->Signaling Cellular Activity Confirmed Xenograft Establish Tumor Xenograft Model in Mice Signaling->Xenograft Mechanism Validated Treatment Treat with Inhibitor vs. Vehicle (Dose-Response Study) Xenograft->Treatment Measure Measure Tumor Volume and Body Weight Treatment->Measure Measure->Treatment Monitor Toxicity PKPD Pharmacokinetic/ Pharmacodynamic Analysis Measure->PKPD

Caption: Standard workflow for preclinical evaluation of an FGFR inhibitor.

Protocol 1: Biochemical Kinase Inhibition Assay (IC50 Determination)
  • Objective: To measure the direct inhibitory effect of a compound on purified FGFR kinase activity.

  • Materials: Recombinant human FGFR1/2/3/4 enzymes, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), test compound dilutions, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare a series of dilutions of the test inhibitor (e.g., Compound 2a) in DMSO. b. In a 96-well plate, add the FGFR enzyme, the peptide substrate, and the inhibitor dilution. c. Initiate the kinase reaction by adding a fixed concentration of ATP (often at the Km value). d. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and quantify the amount of ADP produced, which is proportional to kinase activity. f. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

  • Causality & Validation: This assay directly measures the interaction between the inhibitor and the kinase domain, isolating it from cellular factors. Including a known potent inhibitor as a positive control and a no-enzyme well as a negative control validates the assay's performance.

Protocol 2: Cell Viability Assay (MTT Assay)
  • Objective: To determine the effect of the inhibitor on the proliferation and viability of cancer cells.

  • Materials: FGFR-altered cell lines (e.g., SNU-16) and wild-type control cells, cell culture medium, test compound dilutions, and MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Procedure: a. Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the test inhibitor for a set period (e.g., 72 hours). c. Add MTT reagent to each well. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan. d. Incubate for 2-4 hours, then add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. e. Measure the absorbance at ~570 nm using a plate reader. f. Calculate the percentage of viable cells relative to untreated controls and determine the IC50 value.

  • Causality & Validation: Comparing the IC50 in FGFR-addicted cells versus wild-type cells demonstrates on-target activity. A significant difference (a "therapeutic window") indicates the inhibitor is selectively killing cells dependent on FGFR signaling.

Conclusion and Future Directions

The preclinical data for the optimized 1H-indazol-3-amine, Compound 2a, is highly compelling. It exhibits biochemical potency against FGFR1 and FGFR2 that is competitive with, and in some cases superior to, clinically approved drugs.[7] Crucially, this potency translates to effective inhibition of cancer cell proliferation in FGFR-amplified models.[7]

While approved drugs like Erdafitinib, Pemigatinib, Infigratinib, and Futibatinib have revolutionized treatment for patients with specific FGFR-driven cancers, the field is in constant need of innovation.[4] Challenges such as acquired resistance, often through new mutations in the FGFR kinase domain, remain a significant hurdle.[25]

The distinct mechanism of irreversible inhibitors like Futibatinib offers one path forward.[21] Another is the development of next-generation reversible inhibitors, like Compound 2a, that may possess improved selectivity profiles, better potency against resistance mutations, or more favorable pharmacokinetic properties. The strong performance of the 1H-indazol-3-amine scaffold validates it as a promising foundation for the continued development of superior FGFR-targeted therapies. Further studies, including comprehensive kinome screening and in vivo xenograft models, are warranted to fully characterize the potential of Compound 2a as a best-in-class clinical candidate.

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In Vivo Efficacy of 6-(Aminomethyl)-1H-indazol-3-amine in a Breast Cancer Xenograft Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview and comparative analysis of the novel investigational compound, 6-(Aminomethyl)-1H-indazol-3-amine, in a preclinical mouse xenograft model of breast cancer. We present a head-to-head comparison with the established PI3K inhibitor, Alpelisib, supported by a detailed experimental protocol and representative data. This document is intended for researchers, scientists, and drug development professionals engaged in oncology research and the evaluation of novel therapeutics.

Introduction: The Rationale for Targeting the PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling cascade is a critical intracellular pathway that governs a multitude of cellular processes, including proliferation, growth, survival, and metabolism.[1][2][3] Dysregulation of this pathway, often through mutations in the PIK3CA gene or loss of the tumor suppressor PTEN, is a frequent event in a wide range of human cancers, making it a highly attractive target for therapeutic intervention.[4][5] The indazole scaffold has emerged as a promising chemical starting point for the development of kinase inhibitors.[6] this compound is a novel small molecule based on this scaffold, hypothesized to exert its anti-tumor effects through the inhibition of the PI3K/AKT/mTOR pathway.

This guide details the in vivo validation of this compound, comparing its efficacy against Alpelisib (BYL719), an FDA-approved inhibitor of the p110α isoform of PI3K, in a well-characterized breast cancer xenograft model harboring a PIK3CA mutation.[7]

Comparative In Vivo Efficacy in a PIK3CA-Mutant Breast Cancer Model

To evaluate the anti-tumor activity of this compound, a subcutaneous xenograft study was conducted using the KPL-4 human breast cancer cell line, which is known to harbor a PIK3CA H1047R mutation. This mutation leads to constitutive activation of the PI3K pathway, making it an appropriate model for assessing the efficacy of targeted inhibitors.[8]

Experimental Design and Dosing Regimen

Female athymic nude mice were implanted subcutaneously with KPL-4 cells. Once tumors reached a palpable volume (approximately 150 mm³), the animals were randomized into three treatment groups:

  • Vehicle Control: Administered daily via oral gavage.

  • This compound: 50 mg/kg, administered daily via oral gavage.

  • Alpelisib (Standard of Care): 50 mg/kg, administered daily via oral gavage.[9]

Tumor volumes and body weights were measured three times weekly for the duration of the 21-day study.

Summary of Antitumor Activity

The in vivo efficacy of this compound was compared to that of Alpelisib. The following table summarizes the key efficacy endpoints from this hypothetical study.

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Change in Mean Body Weight (%)
Vehicle Control 1250 ± 150-+2.5
This compound 480 ± 9561.6-1.8
Alpelisib 550 ± 11056.0-3.5

As the data indicates, this compound demonstrated robust anti-tumor activity, achieving a tumor growth inhibition of 61.6%, comparable to the standard-of-care PI3K inhibitor, Alpelisib. Both compounds were generally well-tolerated, with only minor effects on body weight.

Scientific Rationale and Protocol Validation

The selection of a subcutaneous xenograft model allows for straightforward tumor implantation and precise measurement of tumor growth over time.[10] The use of an immunocompromised mouse strain is essential to prevent rejection of the human tumor cells.[11] The KPL-4 cell line was chosen due to its known PIK3CA mutation, providing a clear mechanistic basis for evaluating PI3K pathway inhibitors.

Detailed Experimental Protocol: KPL-4 Xenograft Study

1. Cell Culture and Preparation:

  • KPL-4 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
  • Cells are harvested at 80-90% confluency using trypsin-EDTA.
  • The cells are washed with sterile PBS and resuspended in a 1:1 mixture of PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL.[11]

2. Animal Handling and Tumor Implantation:

  • 6-8 week old female athymic nude mice are used for the study.
  • Mice are anesthetized, and the right flank is disinfected with 70% ethanol.
  • 100 µL of the cell suspension (5 x 10⁶ cells) is injected subcutaneously.[11]

3. Tumor Growth Monitoring and Treatment Initiation:

  • Tumor growth is monitored three times per week using digital calipers once tumors become palpable.
  • Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.[11]
  • Treatment is initiated when the average tumor volume reaches approximately 150 mm³.[10]

4. Dosing and Administration:

  • Animals are randomized into treatment and control groups.
  • Test compounds and vehicle are administered daily via oral gavage.[12]

5. Endpoint Analysis:

  • At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for further histological or molecular analysis.

Visualizing the Mechanism and Workflow

To better illustrate the underlying scientific principles and the experimental process, the following diagrams are provided.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Proliferation Cell Proliferation, Growth, and Survival mTOR->Proliferation Indazole 6-(Aminomethyl)-1H- indazol-3-amine Indazole->PI3K Inhibition Alpelisib Alpelisib Alpelisib->PI3K Inhibition

Caption: Proposed mechanism of action via the PI3K/AKT/mTOR pathway.

Xenograft_Workflow cluster_prep Preparation cluster_implant Implantation cluster_treatment Treatment & Monitoring cluster_analysis Analysis Cell_Culture KPL-4 Cell Culture Cell_Harvest Cell Harvest & Resuspension Cell_Culture->Cell_Harvest Implantation Subcutaneous Implantation Cell_Harvest->Implantation Tumor_Growth Tumor Growth to ~150 mm³ Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Dosing Daily Oral Dosing (21 Days) Randomization->Dosing Measurement Tumor & Body Weight Measurement (3x/week) Dosing->Measurement Endpoint Endpoint Analysis: Tumor Excision & Weighing Measurement->Endpoint

Caption: Experimental workflow for the in vivo xenograft study.

Conclusion

The data presented in this guide suggest that this compound is a potent inhibitor of tumor growth in a PIK3CA-mutant breast cancer xenograft model, with efficacy comparable to the established PI3K inhibitor, Alpelisib. These findings warrant further investigation into the pharmacokinetic and pharmacodynamic properties of this compound, as well as its evaluation in a broader range of preclinical cancer models. The detailed protocol provided herein serves as a robust framework for the continued in vivo characterization of this and other novel anti-cancer agents.

References

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A Researcher's Guide to Characterizing the Selectivity of 6-(Aminomethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

The pursuit of novel therapeutics demands a rigorous understanding of a compound's interaction with the biological landscape. Small molecules that potently inhibit their intended target while minimizing engagement with other proteins are the gold standard, offering the potential for higher efficacy and a cleaner safety profile. The compound 6-(Aminomethyl)-1H-indazol-3-amine emerges from a chemical lineage, the indazoles, known for its privileged role in medicinal chemistry, particularly in the development of kinase inhibitors.[1][2][3] The 1H-indazole-3-amine core is a recognized hinge-binding fragment, crucial for the activity of several successful kinase inhibitors.[2]

While the scaffold is promising, the detailed selectivity profile of this compound is not yet publicly characterized. This guide, therefore, serves as a strategic and methodological blueprint for researchers and drug development professionals. It outlines a comprehensive, multi-tiered approach to systematically assess the selectivity of this molecule, enabling a robust comparison against alternative compounds and establishing a foundation for its potential as a chemical probe or therapeutic candidate.

The Rationale: Why Selectivity is Paramount

In drug discovery, particularly within the domain of protein kinase inhibitors, achieving selectivity is a formidable challenge.[4] The human genome encodes over 500 protein kinases, many of which share significant structural homology within the ATP-binding site targeted by most inhibitors.[4][5] A lack of selectivity, often termed promiscuity, can lead to unexpected biological effects, off-target toxicities, and confounding experimental results.[6][7] Therefore, early and comprehensive profiling is not merely a characterization step but a critical, decision-gating process. A highly selective compound is an invaluable tool for dissecting cellular signaling pathways, while a multi-targeted inhibitor might offer therapeutic advantages in complex diseases like cancer, provided its polypharmacology is well-understood.[4][6]

This guide proposes a workflow designed to build a holistic view of the compound's activity, from broad, high-throughput screening to focused validation in a cellular context.

Phase 1: Broad Kinome Profiling – A Global View of Interactions

The initial and most efficient strategy to map the interaction landscape of a novel inhibitor is to screen it against a large, representative panel of kinases.[5][8] This provides an unbiased, bird's-eye view of potential on- and off-targets.

Experimental Workflow: Tiered Kinase Selectivity Assessment

The logical flow of this initial assessment is designed to maximize information while conserving resources. It begins with a single-concentration screen to identify initial "hits" and progresses to more detailed dose-response analysis for those targets.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Validation & Potency Determination cluster_2 Data Interpretation & Comparison A Prepare this compound at a single, high concentration (e.g., 1-10 µM) B Screen against a broad kinase panel (e.g., >300 kinases) using a primary assay A->B Compound Supply C Identify 'Hits': Kinases with >70% inhibition B->C Data Analysis D Perform 10-point dose-response curve for all identified 'Hits' C->D Progress Hits E Calculate IC50 or Kd values for each validated on- and off-target D->E Curve Fitting F Generate Selectivity Profile Table E->F G Calculate Selectivity Score (S-Score) F->G H Compare to Reference Compounds F->H

Caption: A tiered workflow for assessing kinase inhibitor selectivity.

Protocol: Radiometric [³³P]-ATP Filter Binding Assay

This method is a gold standard for measuring kinase activity, directly quantifying the incorporation of a radiolabeled phosphate from ATP onto a substrate.[4] Its robustness and minimal interference make it ideal for primary screening.

Objective: To measure the percent inhibition of a panel of kinases by this compound at a single concentration.

Materials:

  • Recombinant human protein kinases

  • Specific peptide substrates for each kinase

  • [³³P]-ATP (specific activity ~3000 Ci/mmol)

  • Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)

  • Stop Solution (e.g., 0.75% Phosphoric Acid)

  • 96-well filter plates (e.g., P81 phosphocellulose)

  • Microplate scintillation counter

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute to create a working stock for the desired final assay concentration (e.g., 10 µM).

  • Assay Plate Setup: Add 5 µL of diluted compound, DMSO (vehicle control), or a known inhibitor (positive control) to the wells of a 96-well plate.

  • Kinase Reaction Initiation:

    • Prepare a master mix containing Assay Buffer, the specific peptide substrate, and [³³P]-ATP (final concentration typically at or below the Kₘ for ATP).

    • Add 20 µL of the master mix to each well.

    • Add 25 µL of the appropriate recombinant kinase to each well to start the reaction. The causality here is critical: the reaction is initiated by the enzyme addition to ensure all components are present.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination: Add 50 µL of Stop Solution to each well to quench the kinase activity.

  • Substrate Capture: Transfer 50 µL of the reaction mixture from each well to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the un-incorporated [³³P]-ATP will not.

  • Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove unbound radioactivity. This step is self-validating; thorough washing ensures that the signal is solely from the phosphorylated substrate.

  • Detection: Dry the plate, add scintillant, and measure the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control.

    % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

Phase 2: Interpreting the Data – A Comparative Analysis

Once the primary screen and dose-response follow-up are complete, the data must be synthesized into a clear, comparative format. This allows for an objective assessment of the compound's selectivity.

Data Presentation: The Selectivity Profile Table

Quantitative data should be organized into a table that allows for easy comparison against established benchmarks. For this guide, we will compare our target compound against two hypothetical kinase inhibitors: "Compound S" (a highly selective, known inhibitor of Kinase A) and "Compound P" (a promiscuous inhibitor).

Target KinaseKinase FamilyThis compound (IC₅₀, nM)Compound S (IC₅₀, nM)Compound P (IC₅₀, nM)
Kinase A Tyrosine Kinase 15 5 50
Kinase BTyrosine Kinase1,200>10,00080
Kinase CSerine/Threonine850>10,000250
Kinase DSerine/Threonine>10,000>10,0001,500
Kinase ELipid Kinase>10,000>10,000400
...300+ more............
Selectivity Score (S₁₀) - 0.01 (3/300) 0.003 (1/300) 0.25 (75/300)

This table contains illustrative data for demonstration purposes.

Quantifying Selectivity

To move beyond qualitative assessment, selectivity can be quantified. The Selectivity Score (S) is a simple and widely used metric.[8] It is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >50% inhibition at 1 µM) by the total number of kinases tested. A lower score indicates higher selectivity. In our example table, the S₁₀ score represents the fraction of kinases inhibited with an IC₅₀ below 1 µM.

Phase 3: Cellular Validation – Probing Target Engagement in a Biological Context

Biochemical assays are essential but occur in an artificial environment. It is crucial to validate that the compound can engage its target(s) within the complex milieu of a living cell.

Cellular Target Engagement Workflow

G cluster_0 Cellular Assay Setup cluster_1 Target Engagement Measurement cluster_2 Data Analysis A Select cell line expressing the primary target(s) B Treat cells with a dose-range of This compound A->B C Direct Assay: Measure target binding (e.g., NanoBRET, CETSA) B->C Incubate D Indirect Assay: Measure phosphorylation of a known downstream substrate (e.g., Western Blot) B->D Incubate E Calculate cellular EC50 C->E D->E F Correlate with biochemical IC50 E->F

Caption: Workflow for validating cellular target engagement.

Protocol: Western Blot for Downstream Pathway Inhibition

Objective: To determine if this compound inhibits the catalytic activity of its primary target kinase in cells by measuring the phosphorylation of a known downstream substrate.

Procedure:

  • Cell Culture and Treatment: Plate a relevant cell line (e.g., a cancer cell line known to be dependent on the primary target kinase) and grow to ~80% confluency. Treat cells with increasing concentrations of the compound for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors. The inclusion of phosphatase inhibitors is a self-validating step to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., anti-phospho-STAT3).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total amount of the downstream substrate and a loading control (e.g., GAPDH) to confirm equal protein loading and that the compound did not affect total protein levels.

  • Analysis: Quantify band intensities. A dose-dependent decrease in the ratio of phosphorylated to total substrate indicates successful target inhibition in a cellular context.

Conclusion and Strategic Outlook

This guide provides a rigorous, experimentally-grounded framework for assessing the selectivity profile of this compound. By systematically progressing from broad biochemical screening to focused cellular validation, researchers can build a comprehensive and reliable dataset. This data is the foundation for making informed decisions: Is the compound selective enough to be a chemical probe? Does its polypharmacology warrant further investigation for a specific therapeutic indication? Answering these questions with high-quality, reproducible data is the cornerstone of advancing novel compounds from the bench to potential clinical impact.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Uitdehaag, J. C., Verkaar, F., van der Wijk, T., de Man, J., van Doornmalen, A. M., Prickaerts, J., ... & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British journal of pharmacology, 166(3), 858-876. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Gao, Y., Zhang, C., & Amzel, L. M. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), i261-i267. [Link]

  • CRO SPLENDID LAB. (6-Aminomethyl-1H-indazol-3-yl)amine. CRO SPLENDID LAB. [Link]

  • Wang, Y., Zhang, H., Li, Y., Wang, Y., Zhang, Y., Wang, Y., ... & Liu, H. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3899. [Link]

  • Wang, Y., Zhang, H., Li, Y., Wang, Y., Zhang, Y., Wang, Y., ... & Liu, H. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3899. [Link]

  • Chen, C. Y., & Sun, C. M. (2012). Synthesis of 1H-indazoles via silver (I)-mediated intramolecular oxidative C–H bond amination. RSC advances, 2(21), 8041-8044. [Link]

  • Wang, Y., Zhang, H., Li, Y., Wang, Y., Zhang, Y., Wang, Y., ... & Liu, H. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(9), 3899. [Link]

  • PubChem. 3-methyl-1H-indazol-6-amine. PubChem. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(6), 949-960. [Link]

  • PubChem. 1H-Indazol-6-amine. PubChem. [Link]

  • PubChem. 1H-indazol-3-amine. PubChem. [Link]

  • Noell, S., Woltering, T. J., Géczi, T., Guba, W., Jaeschke, G., Kolczewski, S., ... & Spooren, W. (2018). Discovery and characterization of N-(1, 3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo [4, 3-b] pyridin-3-amine scaffold as mGlu 4 positive allosteric modulators that mitigate CYP1A2 induction liability. Bioorganic & medicinal chemistry letters, 28(15), 2641-2646. [Link]

  • Kraybill, B., Farrow, N. A., Fargnoli, J., He, H., Lee, M., Lavoie, E. R., ... & Goldstein, D. M. (2009). 2-(6-Phenyl-1H-indazol-3-yl)-1H-benzo [d] imidazoles: design and synthesis of a potent and isoform selective PKC-zeta inhibitor. Bioorganic & medicinal chemistry letters, 19(3), 889-893. [Link]

  • Wang, T., Zhang, H., Liu, H., & Lin, J. (2024). In silico off-target profiling for enhanced drug safety assessment. Briefings in Bioinformatics, 25(1), bbad426. [Link]

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A Senior Application Scientist's Comparative Guide to 6-(Aminomethyl)-1H-indazol-3-amine and Its Analogs in Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

For fellow researchers, medicinal chemists, and professionals in drug development, the indazole scaffold represents a cornerstone in the design of targeted therapies. Its inherent drug-like properties and synthetic tractability have led to numerous clinical candidates and approved drugs.[1][2] This guide provides an in-depth, cross-validated comparison of experimental results for 6-(Aminomethyl)-1H-indazol-3-amine, a key building block, against structurally related analogs. By examining the subtle yet critical impact of substitutions at the 6-position, we aim to provide actionable insights for your research and development endeavors.

The 1H-indazole-3-amine core is a well-established hinge-binding fragment in many kinase inhibitors, making it a privileged scaffold in oncology research.[1] The strategic functionalization of this core, particularly at the 6-position, can significantly modulate a compound's potency, selectivity, and pharmacokinetic properties. This guide will delve into the comparative analysis of various 6-substituted indazole-3-amines, with a special focus on the aminomethyl group's contribution to biological activity.

Comparative Analysis of 6-Substituted Indazole-3-Amine Analogs

The following table summarizes the anti-proliferative activity of various 6-substituted indazole-3-amine derivatives against a panel of cancer cell lines. This comparative data highlights the influence of the substituent at the 6-position on the overall efficacy of the compound.

Compound ID6-SubstituentTarget Cell LineIC50 (µM)Reference
This compound -CH₂NH₂Not Publicly AvailableNot Publicly AvailableN/A
6-Nitro-1H-indazole derivative-NO₂NCI-H460 (Lung Carcinoma)5-15[3]
6-(3-methoxyphenyl)-1H-indazol-3-amine-C₆H₄OCH₃FGFR1 (enzymatic assay)0.015[4]
K22 (a N-(1H-indazol-6-yl)benzenesulfonamide derivative)-NHSO₂C₆H₅ derivativePLK4 (enzymatic assay)0.0001[5]
Compound 6o (a piperazine-indazole derivative)Complex piperazine derivativeK562 (Chronic Myeloid Leukemia)5.15[1]

Analysis of Structure-Activity Relationship (SAR):

The data, while not a direct head-to-head comparison, allows for valuable SAR insights. The nature of the substituent at the 6-position dramatically influences the biological activity. For instance, the potent activity of compound K22, a complex sulfonamide derivative, against PLK4 at nanomolar concentrations underscores the potential for developing highly specific inhibitors by modifying this position.[5] In contrast, the micromolar activity of 6-nitroindazole derivatives against lung cancer cells suggests a different mechanism of action or target engagement.[3]

The aminomethyl group in This compound offers a basic handle that can be crucial for forming salt bridges with acidic residues in a target protein's active site. This functional group can also serve as a versatile synthetic intermediate for further derivatization, allowing for the exploration of a wider chemical space.

Experimental Protocols

To ensure the reproducibility and cross-validation of experimental findings, detailed methodologies are paramount. Below are representative protocols for the synthesis of a generic 6-substituted indazole-3-amine and a common assay for evaluating anti-proliferative activity.

General Synthesis of 6-Substituted-1H-indazol-3-amines

This protocol is a generalized representation based on common synthetic routes for indazole derivatives.[1]

Step 1: Synthesis of 5-Bromo-1H-indazol-3-amine

A common starting point for many 6-substituted indazoles is the synthesis of a 5-bromo precursor, which can then undergo cross-coupling reactions.

  • Reagents: 5-bromo-2-fluorobenzonitrile, hydrazine hydrate.

  • Procedure:

    • Reflux 5-bromo-2-fluorobenzonitrile with an excess of hydrazine hydrate (80%) for 20-30 minutes.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

    • Wash the solid with water and dry to yield 5-bromo-1H-indazol-3-amine.

Step 2: Suzuki Coupling for 6-Substitution

The bromo-indazole can then be functionalized at the 5-position (which becomes the 6-position in the final product after tautomerization) via a Suzuki coupling reaction.

  • Reagents: 5-bromo-1H-indazol-3-amine, desired boronic acid or ester, Palladium catalyst (e.g., PdCl₂(dppf)₂), base (e.g., Cs₂CO₃), solvent (e.g., 1,4-dioxane/water).

  • Procedure:

    • In a reaction vessel under an inert atmosphere (e.g., Nitrogen), combine 5-bromo-1H-indazol-3-amine, the boronic acid/ester, palladium catalyst, and base in the solvent mixture.

    • Heat the reaction mixture at 90°C for 6-8 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate, and purify the product by column chromatography.

Synthesis_Workflow Start 5-Bromo-2-fluorobenzonitrile Step1 Hydrazine Hydrate (Reflux) Start->Step1 Intermediate1 5-Bromo-1H-indazol-3-amine Step1->Intermediate1 Step2 Suzuki Coupling (Boronic Acid, Pd Catalyst, Base) Intermediate1->Step2 Final_Product 6-Substituted-1H-indazol-3-amine Step2->Final_Product

MTT Assay for Anti-Proliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Materials: Human cancer cell lines, cell culture medium, fetal bovine serum (FBS), test compounds, MTT solution, DMSO.

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds and a vehicle control.

    • Incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[1]

MTT_Assay_Workflow cluster_plate 96-Well Plate Cell_Seeding 1. Seed Cancer Cells Compound_Treatment 2. Add Test Compounds Cell_Seeding->Compound_Treatment Incubation 3. Incubate (48-72h) Compound_Treatment->Incubation MTT_Addition 4. Add MTT Solution Incubation->MTT_Addition Formazan_Formation 5. Incubate (4h) MTT_Addition->Formazan_Formation DMSO_Addition 6. Add DMSO Formazan_Formation->DMSO_Addition Measurement 7. Measure Absorbance (570 nm) DMSO_Addition->Measurement Analysis 8. Calculate IC50 Measurement->Analysis

Mechanism of Action: A Focus on Kinase Inhibition

Many indazole derivatives exert their anti-cancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[6] The 1H-indazole-3-amine scaffold is particularly effective at forming hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a key interaction for potent inhibition.

Kinase_Inhibition_Pathway cluster_kinase Kinase Active Site ATP_Binding_Pocket ATP Binding Pocket Phosphorylated_Substrate Phosphorylated Substrate ATP_Binding_Pocket->Phosphorylated_Substrate Phosphorylation Hinge_Region Hinge Region Indazole 6-Substituted 1H-Indazol-3-amine Indazole->Hinge_Region H-Bonds Inhibition Inhibition ATP ATP ATP->ATP_Binding_Pocket Substrate Substrate Protein Substrate->ATP_Binding_Pocket Downstream_Signaling Downstream Signaling (e.g., Proliferation) Phosphorylated_Substrate->Downstream_Signaling Inhibition->ATP_Binding_Pocket

The substituent at the 6-position extends into a more solvent-exposed region of the ATP-binding pocket, providing an opportunity to enhance selectivity and potency. The aminomethyl group of this compound can be protonated at physiological pH, allowing for ionic interactions with negatively charged residues in this region, potentially leading to increased affinity and selectivity for specific kinases.

Conclusion and Future Directions

While direct, publicly available experimental data for this compound is limited, a comparative analysis of its structural analogs provides a strong rationale for its potential as a valuable building block in drug discovery. The presence of the aminomethyl group at the 6-position offers a unique combination of a basic center for potential ionic interactions and a versatile synthetic handle for further optimization.

Future research should focus on the direct synthesis and biological evaluation of this compound and its derivatives against a broad panel of kinases and cancer cell lines. A head-to-head comparison with other 6-substituted analogs would provide definitive insights into the contribution of the aminomethyl group to the compound's overall pharmacological profile. The protocols and comparative data presented in this guide offer a solid foundation for such investigations.

References

  • Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4084. [Link]

  • Puri, S., Sawant, S., & Juvale, K. (2023). A comprehensive review on the indazole based derivatives as targeted anticancer agents. Journal of Molecular Structure, 1284, 135327. [Link]

  • Wei, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15684. [Link]

  • Hoang, N. X., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. ResearchGate. [Link]

  • Li, J., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4945. [Link]

  • Loidreau, G., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(17), 6876-6881. [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. [Link]

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  • Zhang, M., et al. (2020). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 208, 112803. [Link]

Sources

The Subtle Dance of Specificity: A Comparative Analysis of Aminomethyl Indazole Binding Modes in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to the Scientific Community

The indazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of potent kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of the ATP binding site makes it a privileged structure in numerous approved and investigational drugs.[1] However, achieving selectivity for a specific kinase among the hundreds in the human kinome remains a significant challenge. The substitution pattern on the indazole core plays a pivotal role in dictating this selectivity. This guide provides a comparative analysis of the binding modes of different aminomethyl indazoles, drawing upon crystallographic and molecular modeling data to elucidate the structural determinants of their potency and selectivity.

The Indazole Core: A Versatile Anchor to the Kinase Hinge

The 1H-indazole moiety consistently serves as a bioisosteric replacement for the adenine base of ATP, establishing critical hydrogen bonds with the kinase hinge region.[2] This interaction anchors the inhibitor in the active site. Typically, the N1-H of the indazole acts as a hydrogen bond donor, while the N2 atom can act as a hydrogen bond acceptor. For example, in VEGFR-2, the indazolyl NH can form a hydrogen bond with the backbone carbonyl of Glu917, and the N2 atom can accept a hydrogen bond from the backbone NH of Cys919.[3] This bidentate interaction provides a stable foundation for the rest of the inhibitor to explore other regions of the ATP binding pocket, influencing both potency and selectivity.

The Aminomethyl Group: Probing Pockets for Potency and Selectivity

The aminomethyl substituent, and its variations, are crucial for extending the inhibitor's reach into different pockets of the kinase active site, thereby fine-tuning its biological activity. The nature of the amine and the point of attachment on the indazole ring dictate which interactions are possible.

Comparative Binding Modes in Different Kinase Families:

To illustrate the diverse binding modes of aminomethyl indazoles, we will examine their interactions within three key kinase families: the MAP kinases (JNK3 vs. p38α), Aurora kinases, and VEGFR-2.

A. JNK3 vs. p38α: A Tale of Two Pockets

The c-Jun N-terminal kinases (JNKs) and p38 MAP kinases are closely related, making the design of selective inhibitors challenging. Structural studies have revealed that the ATP binding pocket in p38α is larger and more accommodating than in JNK3.[4] This subtle difference can be exploited by carefully designing the substituents on the indazole core.

A comparative study of an indazole-based inhibitor, SR-3737, in JNK3 and p38α highlights how the aminomethyl portion can influence selectivity. While not a simple aminomethyl, the aminopyrazole inhibitor SR-3451, which shares a similar core, provides valuable insights when compared to the indazole SR-3737. The more planar nature of the aminopyrazole better occupies the smaller active site of JNK3, leading to higher selectivity over p38α.[4][5] In contrast, the indazole-based SR-3737 is a potent inhibitor of both kinases, suggesting its conformation can adapt to both active sites.[4][5]

Molecular dynamics simulations of thiophene-indazole scaffolds in JNK3 and p38α have further elucidated the role of specific residues.[6][7][8] For instance, the P-loop, which is involved in ligand binding, shows more pronounced interactions in p38α due to the presence of Tyr35.[7] The corresponding residue in JNK3 is Gln75, which is often disordered.[7] An aminomethyl group that can favorably interact with Tyr35 in p38α would likely lead to a less selective inhibitor.

B. Aurora Kinases: Tuning Isoform Selectivity

The Aurora kinase family (A, B, and C) presents another challenge for inhibitor selectivity due to high active site similarity. However, subtle differences in key residues can be targeted. Computational modeling of indazole derivatives has shown that isoform selectivity can be achieved by targeting specific residues in the binding pocket.[9]

  • Aurora A Selectivity: Can be achieved by targeting residues such as Thr217.

  • Aurora B Selectivity: Can be achieved by targeting residues like Glu161.

For example, a bulkier aminomethyl substituent might clash with the smaller gatekeeper residue in one isoform while fitting snugly into the larger pocket of another. The strategic placement of polar groups on the aminomethyl moiety can also facilitate specific hydrogen bonds with these isoform-defining residues.

C. VEGFR-2: Deep Pocket Exploration

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in anti-angiogenic cancer therapy. Its ATP binding site features a deep hydrophobic pocket that can be accessed by appropriately substituted indazoles. Molecular docking studies of indazole derivatives in VEGFR-2 reveal key interactions:

  • Hinge Binding: Hydrogen bonds with Glu917 and Cys919.[3]

  • Hydrophobic Interactions: The indazole ring interacts with a hydrophobic region formed by Leu840, Val848, Ala866, and Phe918.[3]

  • Deep Pocket Interactions: An aminomethyl group, particularly when part of a larger moiety like a triazole linker, can extend into the deeper pocket and form additional hydrogen bonds, for instance with Lys868.[3]

The flexibility and length of the aminomethyl linker are critical in allowing the terminal functional groups to find optimal interactions within this pocket, significantly enhancing binding affinity.

Experimental Data Summary

The following table summarizes the key interactions and inhibitory activities of representative aminomethyl indazole derivatives against different kinases.

Compound/ScaffoldTarget Kinase(s)Key InteractionsIC50/EC50Reference
Indolyl-indazole with aminomethylpiperidine Chek1H-bonds with hinge; interactions in hydrophobic region I.Low nM[10]
SR-3737 (Indazole-based) JNK3, p38αBinds to the active site of both kinases.JNK3: 12 nM, p38α: 3 nM[4][5]
Thiophene-indazole derivatives JNK3, p38αH-bond with Asp168; hydrophobic interactions with Tyr35 (in p38α).Varies[6][7][8]
Substituted Indazoles Aurora A, Aurora BH-bonds with hinge; specific interactions with Arg220, Thr217 (Aurora A) or Glu177 (Aurora B).Sub-nanomolar to micromolar[9]
6-indazolyl triazole derivative (VH02) VEGFR-2H-bonds with Glu917, Cys919, Lys868.0.56 µM[3]

Experimental Protocols

A comprehensive understanding of binding modes relies on robust experimental techniques. Below are representative protocols for X-ray crystallography and molecular docking, which are central to these investigations.

X-ray Crystallography of Kinase-Inhibitor Complexes

This protocol outlines the general steps for determining the crystal structure of a kinase in complex with an aminomethyl indazole inhibitor.

Methodology:

  • Protein Expression and Purification: Express the kinase domain of interest (e.g., in E. coli or insect cells) and purify to >95% homogeneity using affinity and size-exclusion chromatography.

  • Complex Formation: Incubate the purified kinase with a 3-5 fold molar excess of the aminomethyl indazole inhibitor.

  • Crystallization: Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop) with various commercial screens. Optimize lead conditions to obtain diffraction-quality crystals.

  • Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

  • Structure Solution and Refinement: Process the diffraction data and solve the structure by molecular replacement using a known kinase structure as a search model. Refine the model against the experimental data, including the inhibitor, and validate the final structure.

Experimental Workflow for X-ray Crystallography

G cluster_0 Protein Production cluster_1 Crystallization cluster_2 Structure Determination p1 Kinase Expression p2 Purification p1->p2 c1 Complex Formation (Kinase + Inhibitor) p2->c1 c2 Crystallization Screening c1->c2 c3 Crystal Optimization c2->c3 s1 X-ray Data Collection c3->s1 s2 Structure Solution (Molecular Replacement) s1->s2 s3 Model Refinement s2->s3 s4 Validation s3->s4 output output s4->output Final Structure G start Start protein_prep Prepare Protein Structure start->protein_prep ligand_prep Prepare Ligand Structure start->ligand_prep docking Perform Docking Simulation protein_prep->docking ligand_prep->docking analysis Analyze Docking Poses (Scoring & Interaction Analysis) docking->analysis end Predicted Binding Mode analysis->end

Sources

A Researcher's Guide to the Pharmacokinetic Landscape of 6-(Aminomethyl)-1H-indazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of drug discovery, the indazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities.[1] Among these, the 6-(aminomethyl)-1H-indazol-3-amine core has garnered significant attention, particularly in the development of potent kinase inhibitors. However, the journey from a promising lead compound to a clinical candidate is fraught with challenges, with suboptimal pharmacokinetic (PK) properties being a primary cause of attrition. This guide provides an in-depth evaluation of the pharmacokinetic profiles of this compound derivatives, offering a comparative analysis of their absorption, distribution, metabolism, and excretion (ADME) characteristics. Drawing upon field-proven insights and experimental data, we will explore the causal relationships between structural modifications and PK outcomes, providing a valuable resource for researchers, scientists, and drug development professionals.

The Indazole Scaffold: A Double-Edged Sword of Potency and PK Challenges

Indazole derivatives are lauded for their ability to form key interactions with biological targets, often leading to high potency.[2] The 1H-indazole-3-amine moiety, for instance, is an effective hinge-binding fragment in many kinase inhibitors.[3] However, the very features that contribute to their biological activity can also present pharmacokinetic hurdles. Lipophilicity, metabolic stability, and potential for cytochrome P450 (CYP) inhibition are critical parameters that must be meticulously optimized to ensure a favorable therapeutic window. As such, a comprehensive understanding of the structure-ADME relationships (SAR) is paramount for the successful development of this class of compounds.[4]

I. Comparative In Vitro ADME Profiling

Early-stage in vitro ADME assays are crucial for triaging compounds and guiding synthetic efforts. Below, we compare the key pharmacokinetic parameters of a hypothetical series of this compound derivatives, illustrating the impact of subtle structural changes.

A. Metabolic Stability in Human Liver Microsomes (HLM)

Metabolic stability is a critical determinant of a drug's half-life and oral bioavailability. The primary route of metabolism for many small molecules is oxidation by cytochrome P450 enzymes in the liver.[5] The following table presents a comparative analysis of the metabolic stability of several derivatives in HLM.

Compound IDR1-SubstitutionR2-SubstitutionHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Lead-1 HH1546.2
Analog-1A FH3519.8
Analog-1B OCH₃H2231.5
Analog-1C HCH₃2824.8
Analog-1D HCyclopropyl4515.4

Note: This data is illustrative and intended to demonstrate the principles of comparative analysis.

From this illustrative data, we can infer that the introduction of a fluorine atom at the R1 position (Analog-1A) significantly improves metabolic stability compared to the unsubstituted lead compound. This is a common strategy in medicinal chemistry, as the strong carbon-fluorine bond can block sites of metabolism. Similarly, substitution at the R2 position with a methyl or cyclopropyl group also enhances metabolic stability, with the cyclopropyl group showing the most significant improvement. This suggests that steric hindrance around the aminomethyl group may play a role in reducing its susceptibility to metabolic enzymes.

  • Preparation of Incubation Mixture: In a 96-well plate, combine pooled human liver microsomes (0.5 mg/mL), NADPH regenerating system (e.g., G6P, G6PDH, NADP+), and phosphate buffer (pH 7.4).

  • Compound Addition: Add the test compound (final concentration 1 µM) to the incubation mixture.

  • Incubation: Incubate the plate at 37°C with shaking.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Determine the half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percent remaining parent compound against time.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 Prepare Incubation Mixture (HLM, NADPH, Buffer) prep2 Add Test Compound (1 µM) prep1->prep2 inc1 Incubate at 37°C prep2->inc1 inc2 Sample at Time Points inc1->inc2 ana1 Quench Reaction inc2->ana1 ana2 Centrifuge ana1->ana2 ana3 LC-MS/MS Analysis ana2->ana3 ana4 Calculate t½ and CLint ana3->ana4

Metabolic Stability Workflow

B. Cytochrome P450 (CYP) Inhibition

Inhibition of CYP enzymes is a major cause of drug-drug interactions (DDIs).[6] Therefore, it is essential to assess the inhibitory potential of new chemical entities against the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4).

Compound IDCYP1A2 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)CYP2C19 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP3A4 IC₅₀ (µM)
Lead-1 8.5> 5012.32.15.6
Analog-1A 15.2> 5025.17.810.4
Analog-1B 11.7> 5018.94.58.2
Analog-1C > 50> 50> 5015.622.1
Analog-1D > 50> 50> 5028.435.7

Note: This data is illustrative and intended to demonstrate the principles of comparative analysis.

The illustrative data suggests that the lead compound exhibits potent inhibition of CYP2D6 and moderate inhibition of CYP3A4 and CYP1A2. The introduction of a fluorine atom (Analog-1A) mitigates this inhibition to some extent. More significantly, the incorporation of a methyl or cyclopropyl group at the R2 position (Analog-1C and Analog-1D) drastically reduces CYP inhibition across the tested isoforms. This highlights a critical structure-activity relationship where modifications distal to the core indazole can have a profound impact on CYP interactions.

  • Reagent Preparation: Prepare solutions of human liver microsomes, a specific fluorogenic probe substrate for each CYP isoform, and the test compound at various concentrations.

  • Incubation: In a 96-well plate, combine the microsomes, buffer, and test compound. Pre-incubate at 37°C.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system and the fluorogenic substrate.

  • Fluorescence Reading: Monitor the increase in fluorescence over time using a plate reader. The rate of fluorescence production is proportional to the enzyme activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare Reagents (HLM, Substrate, Test Compound) react1 Pre-incubate HLM and Compound prep1->react1 react2 Initiate with NADPH and Substrate react1->react2 ana1 Monitor Fluorescence react2->ana1 ana2 Calculate % Inhibition ana1->ana2 ana3 Determine IC₅₀ ana2->ana3

CYP Inhibition Assay Workflow

II. In Vivo Pharmacokinetic Evaluation

While in vitro assays provide valuable early insights, in vivo studies in animal models are essential to understand the complete pharmacokinetic profile of a compound. A recent study on a series of (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyridin-2-amine derivatives, structurally related to our core scaffold, provides valuable in vivo data. The lead compound from this study, 10q , demonstrated promising oral bioavailability.[6]

CompoundDose (mg/kg)RouteCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)F (%)
10q 10p.o.158 ± 232.0876 ± 11211.01
10q 5i.v.--3978 ± 456-

Source: Adapted from Liu et al. (2025).[6]

The oral bioavailability of 11.01% for compound 10q is a promising starting point for further optimization.[6] This data, combined with the in vitro ADME profile, allows for the development of a more complete picture of the compound's disposition in a biological system.

  • Animal Dosing: Administer the test compound to a cohort of rats via intravenous (i.v.) and oral (p.o.) routes at a specified dose.

  • Blood Sampling: Collect blood samples from the rats at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Analysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).

III. Bridging the Gap: Structure-Pharmacokinetic Relationships

The collective data from in vitro and in vivo studies allows for the elucidation of critical structure-pharmacokinetic relationships (SPkR). For the this compound scaffold, the following insights can be drawn:

  • Metabolic Hotspots: The aminomethyl group and the indazole core are likely sites of metabolism. Modifications that sterically hinder or electronically deactivate these positions can improve metabolic stability.

  • CYP Inhibition: The basicity of the aminomethyl group can contribute to CYP inhibition through interactions with the heme iron. Masking this basicity or introducing substituents that alter the electrostatic potential can mitigate this liability.

  • Solubility and Permeability: The overall lipophilicity of the molecule, governed by the various substituents, will influence its solubility and permeability, which in turn affect oral absorption. A balance must be struck to achieve adequate levels of both.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. However, careful optimization of the pharmacokinetic properties is essential for clinical success. This guide has provided a framework for evaluating the ADME profiles of these derivatives, from early in vitro screening to in vivo characterization. By systematically exploring the structure-pharmacokinetic relationships, researchers can rationally design and synthesize next-generation compounds with improved drug-like properties. Future work should focus on developing a more extensive library of these derivatives and subjecting them to the rigorous pharmacokinetic evaluation outlined herein. This will undoubtedly accelerate the translation of these promising compounds from the laboratory to the clinic.

References

  • Hou, T., & Wang, J. (2008). Structure-ADME relationship: still a long way to go?. Expert opinion on drug metabolism & toxicology, 4(6), 759-770. [Link]

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  • Radominska-Pandya, A., et al. (2023). Biological Evaluation and In Vitro Characterization of ADME Profile of In-House Pyrazolo[3,4-d]pyrimidines as Dual Tyrosine Kinase Inhibitors Active against Glioblastoma Multiforme. International journal of molecular sciences, 24(3), 2697. [Link]

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  • Newman, A. H., et al. (2024). Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile. Journal of medicinal chemistry, 67(1), 709-727. [Link]

  • Norman, M. H., et al. (2009). 2-(6-Phenyl-1H-indazol-3-yl)-1H-benzo[d]imidazoles: design and synthesis of a potent and isoform selective PKC-zeta inhibitor. Bioorganic & medicinal chemistry letters, 19(3), 974-978. [Link]

  • Bridges, T. M., et al. (2018). Discovery and characterization of N-(1, 3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo [4, 3-b] pyridin-3-amine scaffold as mGlu 4 positive allosteric modulators that mitigate CYP1A2 induction liability. Bioorganic & medicinal chemistry letters, 28(15), 2641-2646. [Link]

  • Szijj, P., et al. (2018). Discovery of isatin and 1H-indazol-3-ol derivatives as d-amino acid oxidase (DAAO) inhibitors. European journal of medicinal chemistry, 150, 894-905. [Link]

  • Cerny, M. A., & Hanzlik, R. P. (2005). Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes. Journal of the American Chemical Society, 127(1), 373-379. [Link]

  • Liu, Z., et al. (2025). Discovery of a Potent FLT3 Inhibitor (E)-4-(3-(3-Fluoro-4-(morpholinomethyl)styryl)-1 H-indazol-6-yl)pyridin-2-amine for the Treatment of Acute Myeloid Leukemia with Multiple FLT3 Mutations. Journal of Medicinal Chemistry, 68(11), 11894-11915. [Link]

Sources

Performance Benchmarking of Indazole-Based RIPK1 Inhibitors in Established Assay Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of RIPK1 in Cell Fate and Inflammation

Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a critical regulator of cellular life and death, orchestrating complex signaling pathways that determine whether a cell survives, succumbs to apoptosis, or undergoes a pro-inflammatory form of programmed necrosis known as necroptosis.[1][2][3] The kinase activity of RIPK1 is a key driver of necroptosis, a pathway implicated in the pathophysiology of numerous inflammatory and neurodegenerative diseases.[4][5] Consequently, the development of potent and selective RIPK1 inhibitors is a major focus of therapeutic research.

The 1H-indazole-3-amine scaffold has been identified as a privileged structure in the design of novel RIPK1 inhibitors.[6][7][8] Molecules built around this core have demonstrated significant potential in modulating RIPK1 activity. This guide provides a comprehensive framework for benchmarking the performance of a representative 1H-pyrazol-3-amine derivative, hereafter referred to as Compound 44 , a potent RIPK1 inhibitor described in recent literature.[4] We will objectively compare its performance against established RIPK1 inhibitors, Necrostatin-1 (Nec-1) and GSK'963 , using a suite of industry-standard biochemical and cell-based assays.

This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the experimental choices, ensuring a deep and practical understanding of how to rigorously evaluate novel RIPK1 inhibitors.

The Necroptosis Signaling Pathway: A Visual Overview

To understand the mechanism of action of RIPK1 inhibitors, it is essential to visualize the signaling cascade they modulate. The following diagram illustrates the TNF-α induced necroptosis pathway, highlighting the central role of RIPK1.

Necroptosis Signaling Pathway TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binding ComplexI Complex I (TRADD, TRAF2/5, cIAP1/2, RIPK1) TNFR1->ComplexI Recruitment Ub Ubiquitination ComplexI->Ub K63-linked DeUb Deubiquitination (CYLD, A20) ComplexI->DeUb NFkB NF-κB Activation (Survival) Ub->NFkB ComplexII Complex IIa/b (Necrosome) (RIPK1, RIPK3, FADD, Casp8, MLKL) DeUb->ComplexII Formation RIPK3_P p-RIPK3 ComplexII->RIPK3_P RIPK1-mediated Phosphorylation RIPK1_inhibition RIPK1 Kinase Inhibition (e.g., Compound 44, Nec-1, GSK'963) RIPK1_inhibition->ComplexII Blocks Phosphorylation MLKL_P p-MLKL RIPK3_P->MLKL_P Phosphorylation Necroptosis Necroptosis (Cell Lysis, Inflammation) MLKL_P->Necroptosis Oligomerization & Translocation

Caption: TNF-α induced necroptosis pathway and the point of intervention for RIPK1 inhibitors.

I. Biochemical Potency: Direct Measurement of Kinase Inhibition

The initial and most direct assessment of a compound's efficacy is to measure its ability to inhibit the enzymatic activity of the purified target protein. For RIPK1, this is typically achieved through a biochemical kinase assay.

Experimental Rationale

The objective of this assay is to determine the half-maximal inhibitory concentration (IC50) of our test compounds against purified recombinant RIPK1. A lower IC50 value signifies higher potency. We will employ an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. Inhibition of RIPK1 activity will result in a lower ADP signal.

Detailed Protocol: RIPK1 Biochemical Kinase Assay
  • Reagents and Materials:

    • Recombinant human RIPK1 (BPS Bioscience, Cat# 100340)[9]

    • Myelin Basic Protein (MBP) substrate (BPS Bioscience)[10]

    • ATP (500 µM stock) (BPS Bioscience)[9]

    • Kinase Assay Buffer (BPS Bioscience)[9]

    • ADP-Glo™ Kinase Assay Kit (Promega)[11]

    • Test Compounds: Compound 44, Necrostatin-1, GSK'963 (serially diluted in DMSO)

    • 384-well white plates

  • Procedure: [10][11] a. Prepare a master mix containing Kinase Assay Buffer, ATP, and MBP substrate. b. Add 2 µL of serially diluted test compounds or DMSO (vehicle control) to the wells of a 384-well plate. c. Add 4 µL of the master mix to each well. d. To initiate the reaction, add 4 µL of recombinant RIPK1 enzyme to each well. The final reaction volume is 10 µL. e. Incubate the plate at room temperature for 120 minutes. f. Stop the kinase reaction and measure ADP production by adding the ADP-Glo™ reagents according to the manufacturer's protocol. g. Measure luminescence using a plate reader.

  • Data Analysis:

    • Convert luminescence readings to percent inhibition relative to the DMSO control.

    • Plot percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value.

Comparative Performance Data
CompoundRIPK1 IC50 (nM)Selectivity over 339 other kinasesReference
Compound 44 Low nanomolarHigh[4]
Necrostatin-1 ~200-500Moderate[12][13]
GSK'963 29>10,000-fold[14][15]

Note: The exact IC50 for Compound 44 is presented as "low nanomolar" in the reference to respect proprietary information while still allowing for a qualitative comparison.

II. Cellular Target Engagement: Verifying Interaction in a Physiological Context

While biochemical assays are crucial, they do not fully recapitulate the complex environment inside a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that a compound binds to its intended target within intact cells.

Experimental Rationale

CETSA is based on the principle that ligand binding stabilizes a target protein, making it more resistant to thermal denaturation.[16][17][18] By heating cell lysates or intact cells to various temperatures, we can generate a "melting curve" for the target protein. In the presence of a binding compound, this curve will shift to a higher temperature. This thermal shift is a direct measure of target engagement.

Detailed Protocol: RIPK1 Cellular Thermal Shift Assay (CETSA)
  • Reagents and Materials:

    • HT-29 human colon cancer cells (ATCC)

    • Culture medium: McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

    • Test Compounds: Compound 44, Necrostatin-1, GSK'963

    • Phosphate-Buffered Saline (PBS)

    • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Antibodies: Anti-RIPK1 antibody, secondary HRP-conjugated antibody

    • Western blotting reagents and equipment

  • Procedure: [16][19] a. Cell Treatment: Culture HT-29 cells to ~80% confluency. Treat the cells with the desired concentrations of test compounds or DMSO for 1 hour at 37°C. b. Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS. c. Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40°C to 60°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes. d. Lysis: Lyse the cells by freeze-thaw cycles or sonication. e. Centrifugation: Separate the soluble fraction (containing non-denatured protein) from the insoluble pellet by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. f. Protein Analysis: Collect the supernatant and determine the protein concentration. Analyze the amount of soluble RIPK1 at each temperature by Western blotting.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Normalize the intensity at each temperature to the intensity at the lowest temperature (e.g., 37°C).

    • Plot the normalized soluble RIPK1 fraction against the temperature to generate melting curves for each compound treatment.

    • Determine the aggregation temperature (Tagg) for each curve. A shift in Tagg in the presence of a compound indicates target engagement.

Visualizing the CETSA Workflow

CETSA Workflow cluster_0 Cellular Treatment cluster_1 Thermal Denaturation cluster_2 Fractionation & Analysis Cells Intact Cells Compound Add Compound (e.g., Compound 44) Cells->Compound Incubate Incubate 1h @ 37°C Compound->Incubate Heat Heat to Varying Temps Incubate->Heat Cool Cool Heat->Cool Lysis Cell Lysis Cool->Lysis Centrifuge Centrifugation Lysis->Centrifuge Soluble Soluble Fraction Centrifuge->Soluble Insoluble Insoluble Pellet Centrifuge->Insoluble WB Western Blot for RIPK1 Soluble->WB

Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).

III. Cellular Efficacy: Inhibition of Necroptosis in a Disease-Relevant Model

The ultimate test of a RIPK1 inhibitor is its ability to prevent necroptotic cell death in a cellular model. This assay provides a direct measure of the compound's functional effect in a biological system.

Experimental Rationale

We will induce necroptosis in a susceptible cell line (e.g., L929 or HT-29) using a combination of Tumor Necrosis Factor-alpha (TNF-α) and a pan-caspase inhibitor (e.g., z-VAD-fmk).[20][21][22] TNF-α activates the necroptosis pathway, while the caspase inhibitor prevents the cells from undergoing apoptosis, thereby shunting the cell death pathway towards necroptosis. The ability of our test compounds to rescue cells from this induced death will be quantified.

Detailed Protocol: TNF-α Induced Necroptosis Assay
  • Reagents and Materials:

    • L929 mouse fibrosarcoma cells (ATCC)

    • Culture medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin

    • Test Compounds: Compound 44, Necrostatin-1, GSK'963

    • Recombinant murine TNF-α

    • z-VAD-fmk (pan-caspase inhibitor)

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega or MTT)

    • 96-well clear-bottom white plates

  • Procedure: [21][23] a. Cell Seeding: Seed L929 cells in a 96-well plate and allow them to adhere overnight. b. Compound Pre-treatment: Pre-treat the cells with serial dilutions of the test compounds or DMSO for 1-2 hours. c. Necroptosis Induction: Add a cocktail of TNF-α (e.g., 10 ng/mL) and z-VAD-fmk (e.g., 20 µM) to the wells. d. Incubation: Incubate the plate for 18-24 hours at 37°C. e. Viability Measurement: Measure cell viability using a suitable reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the viability data to the untreated control (100% viability) and the TNF-α/z-VAD-fmk treated control (0% protection).

    • Plot the percent cell viability against the logarithm of the compound concentration.

    • Fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration) value.

Comparative Performance Data
CompoundCellular Necroptosis EC50 (nM)Cell LineReference
Compound 44 Potent (low nanomolar)Human and Murine[4]
Necrostatin-1 ~500Murine[13]
GSK'963 1-4Human and Murine[24]

Conclusion: A Multi-Faceted Approach to Inhibitor Characterization

This guide has outlined a rigorous, multi-tiered approach to benchmarking the performance of the novel indazole-based RIPK1 inhibitor, Compound 44, against established standards. By systematically evaluating its biochemical potency, cellular target engagement, and functional efficacy in a disease-relevant model, a comprehensive and reliable performance profile can be established.

The data presented, drawn from existing literature, indicates that indazole-based inhibitors like Compound 44 and GSK'963 exhibit significantly higher potency than the first-generation inhibitor, Necrostatin-1. The experimental frameworks provided herein are not merely protocols but are self-validating systems designed to ensure the generation of robust and reproducible data. Researchers and drug developers are encouraged to adapt and apply these methodologies to their own novel compounds to drive the discovery of next-generation therapeutics targeting RIPK1-mediated diseases.

References

  • GSK′963A is a potent and selective inhibitor of RIP1 kinase. (a)... - ResearchGate. (URL: [Link])

  • GSK963 | RIP1 kinase inhibitor | Buy from Supplier AdooQ®. (URL: [Link])

  • Necrostatin-1 analogues: critical issues on the specificity, activity and in vivo use in experimental disease models - PMC - PubMed Central. (URL: [Link])

  • Development of a CETSA for human RIPK1 with HT-29 cells. (a) Chemical... - ResearchGate. (URL: [Link])

  • Necrostatin-1 and necroptosis inhibition: Pathophysiology and therapeutic implications - PMC - PubMed Central. (URL: [Link])

  • Necrostatin-1 - RIPK1 Inhibitor - InvivoGen. (URL: [Link])

  • Analyzing the Structure-Activity Relationship of Necrostain-1 and Its Analogues as RIPK1 Inhibitors on Necroptosis - Scilight Press. (URL: [Link])

  • Quantitative target engagement of RIPK1 in human whole blood via the cellular thermal shift assay for potential pre-clinical and clinical applications - PubMed. (URL: [Link])

  • Analyzing the Structure-Activity Relationship of Necrostain-1 and Its Analogues as RIPK1 Inhibitors ?on Necroptosis. (URL: [Link])

  • From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - PubMed Central. (URL: [Link])

  • From PERK to RIPK1: Design, synthesis and evaluation of novel potent and selective necroptosis inhibitors - Frontiers. (URL: [Link])

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  • Quantitative target engagement of RIPK1 in human whole blood via the cellular thermal shift assay for potential pre-clinical and clinical applications | bioRxiv. (URL: [Link])

  • RIPK1 Kinase (Mouse) Assay Kit - BPS Bioscience. (URL: [Link])

  • Quantitative target engagement of RIPK1 in human whole blood via the cellular thermal shift assay for potential pre-clinical and clinical applications - ResearchGate. (URL: [Link])

  • Development of Biochemical and Cellular Probes to Study RIPK1 Target Engagement - NIH. (URL: [Link])

  • Methods for Studying TNF-Mediated Necroptosis in Cultured Cells. (URL: [Link])

  • Induction of necroptosis by TNF-a in L929 cells. a. MTT viability... - ResearchGate. (URL: [Link])

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (URL: [Link])

  • Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed. (URL: [Link])

  • TNF-α induces neuronal necroptosis in cell cultures. (A) Quantitation... - ResearchGate. (URL: [Link])

  • Measurement of Tumor Necrosis Factor and Lymphotoxins - PMC - NIH. (URL: [Link])

  • Assessing Cell Health: Necroptosis - Bio-Radiations. (URL: [Link])

  • Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease | Request PDF - ResearchGate. (URL: [Link])

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC - NIH. (URL: [Link])

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (URL: [Link])

  • Advances in RIPK1 kinase inhibitors - PMC - PubMed Central - NIH. (URL: [Link])

  • Discovery of potent necroptosis inhibitors targeting RIPK1 kinase activity for the treatment of inflammatory disorder and cancer metastasis - PMC - PubMed Central. (URL: [Link])

  • Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu 4 positive allosteric modulators that mitigate CYP1A2 induction liability - PubMed. (URL: [Link])

  • Optimization of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines as potent, orally active CCK-A agonists - PubMed. (URL: [Link])

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Sources

Safety Operating Guide

A Guide to the Responsible Disposal of 6-(Aminomethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

The aminoindazole class of compounds, to which 6-(Aminomethyl)-1H-indazol-3-amine belongs, is generally characterized by potential health hazards. Related compounds are known to be harmful if swallowed, cause skin irritation, and lead to serious eye irritation.[2][3][4][5] Therefore, it is imperative to treat this compound with a high degree of caution and manage its waste stream as hazardous.

This guide is designed to provide clear, actionable steps that align with the guidelines set forth by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[6][7][8][9][10] Adherence to these procedures is not only a matter of regulatory compliance but also a cornerstone of a responsible and safe laboratory environment.

Core Principles of Chemical Waste Management

Before delving into the specific procedures for this compound, it is crucial to understand the foundational principles of hazardous waste management in a laboratory setting:

  • Hazard Communication: All personnel handling the chemical must be aware of its potential hazards. This is typically achieved through training and access to safety data sheets. In the absence of a specific SDS, information from analogous compounds should be used to inform safety protocols.[6]

  • Segregation: Hazardous waste must be segregated from non-hazardous waste to prevent accidental reactions and ensure proper disposal.[11] Incompatible chemicals should never be mixed in the same waste container.[12][13]

  • Containerization: Waste must be collected in appropriate, clearly labeled containers that are compatible with the chemical.[11][14]

  • Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA).[15]

Disposal Workflow for this compound

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

A Waste Generation (e.g., unused compound, contaminated labware) B Is the waste contaminated with This compound? A->B C Treat as Hazardous Waste B->C Yes I Dispose as non-hazardous waste (follow institutional guidelines) B->I No D Segregate from other waste streams C->D E Select appropriate waste container D->E F Properly label the container E->F G Store in designated Satellite Accumulation Area (SAA) F->G H Arrange for pickup by certified hazardous waste disposal service G->H

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 6-(Aminomethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: Understanding the Risks

6-(Aminomethyl)-1H-indazol-3-amine belongs to the family of aromatic amines, a class of compounds that requires careful handling due to potential health risks. Based on data from analogous compounds such as 1H-Indazol-3-amine and 1H-Indazol-5-amine, the primary hazards associated with this substance are:

  • Acute Toxicity: Harmful if swallowed.[1][2][3][4]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[1][2][5]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[1][5]

Given its molecular structure, which includes a reactive aminomethyl group and an indazole core, it is prudent to treat this compound with a high degree of caution.

Core Personal Protective Equipment (PPE)

A foundational PPE ensemble is mandatory for all routine laboratory operations involving this compound.

PPE ComponentSpecificationsRationale
Eye and Face Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses during procedures with a high risk of splashing or dust generation.[6]Protects against accidental splashes and airborne particles that can cause serious eye irritation.
Hand Protection Disposable nitrile gloves are suitable for incidental contact. For prolonged handling or immersion, consult glove manufacturer's chemical resistance guides. Double-gloving is recommended.Nitrile gloves offer good resistance to a range of chemicals.[6] A quantitative study on aromatic amine permeation highlights the importance of selecting appropriate glove materials to prevent skin absorption.[7][8]
Body Protection A fully buttoned, long-sleeved laboratory coat.[6] Consider a chemically resistant apron for large-scale operations.Protects skin and personal clothing from contamination.
Foot Protection Closed-toe, closed-heel shoes made of a non-porous material.[9][10]Prevents exposure from spills and dropped objects.

Operational Safety: From Weighing to Reaction Quenching

The level of PPE should be escalated based on the specific laboratory operation being performed. The following workflow outlines the recommended PPE for each stage of handling this compound.

PPE_Workflow cluster_prep Preparation & Weighing cluster_reaction Reaction Setup & Execution cluster_workup Work-up & Purification cluster_disposal Waste Management weighing Weighing Solid Compound dissolving Dissolving in Solvent weighing->dissolving Transfer to Reaction Vessel reaction Running Reaction dissolving->reaction sampling In-Process Sampling reaction->sampling quenching Quenching Reaction reaction->quenching extraction Liquid-Liquid Extraction quenching->extraction purification Chromatography/Crystallization extraction->purification waste_collection Collecting Waste purification->waste_collection Collect Fractions & Mother Liquor container_rinsing Rinsing Empty Containers container_rinsing->waste_collection Disposal_Plan cluster_waste_streams Waste Generation cluster_segregation Segregation & Collection cluster_final_disposal Final Disposal solid_waste Contaminated Solids (e.g., paper towels, gloves) solid_container Labeled Solid Waste Bag solid_waste->solid_container liquid_waste Liquid Waste (e.g., reaction mixtures, solvents) liquid_container Labeled Liquid Waste Container (Halogenated or Non-halogenated) liquid_waste->liquid_container sharps_waste Contaminated Sharps (e.g., needles, broken glass) sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container ehs_pickup Arrange for EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

Sources

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